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  • Product: SB-222200
  • CAS: 174635-69-9

Core Science & Biosynthesis

Foundational

SB-222200: A Technical Guide to a Potent and Selective NK3 Receptor Antagonist

Audience: Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of SB-222200, a potent, selective, and orally active non-peptide antagonist of the neurokinin-3 (NK...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SB-222200, a potent, selective, and orally active non-peptide antagonist of the neurokinin-3 (NK3) receptor. The document details its mechanism of action, core signaling pathways, quantitative pharmacological data, and comprehensive experimental protocols relevant to its study.

Core Mechanism of Action

SB-222200 functions as a competitive and reversible antagonist at the human NK3 receptor (hNK-3R).[1] It exerts its effects by blocking the binding of the endogenous ligand, Neurokinin B (NKB), to the NK3 receptor, a G-protein coupled receptor (GPCR).[2][3] This blockade prevents the conformational changes in the receptor necessary for intracellular signaling. SB-222200 is highly selective for the NK3 receptor subtype and can penetrate the blood-brain barrier, making it a valuable tool for investigating the central nervous system (CNS) functions of the NKB/NK3R system.[2][4][5]

Key Signaling Pathways Modulated by SB-222200

The antagonism of the NK3 receptor by SB-222200 disrupts key physiological signaling cascades, most notably the Gq/11-PLC pathway and the neuroendocrine regulation of gonadotropin-releasing hormone (GnRH) secretion.

2.1. Intracellular Gq/11 Signaling

The NK3 receptor is coupled to the Gq/11 family of G-proteins. Upon activation by NKB, it stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger. SB-222200 prevents this entire cascade by blocking the initial NKB binding step.[6]

G cluster_membrane Cell Membrane NK3R NK3 Receptor (Gq/11 Coupled) PLC Phospholipase C (PLC) NK3R->PLC Activates NKB Neurokinin B (NKB) NKB->NK3R Binds & Activates SB222200 SB-222200 SB222200->NK3R Blocks PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Generates Ca_Release Intracellular Ca2+ Release IP3->Ca_Release

Caption: Intracellular signaling pathway of the NK3 receptor and its inhibition by SB-222200.

2.2. Neuroendocrine Regulation of the HPG Axis

In the hypothalamus, KNDy (Kisspeptin/Neurokinin B/Dynorphin) neurons are critical for the pulsatile secretion of GnRH.[7] NKB, released from these neurons, acts on NK3 receptors to stimulate GnRH release. GnRH then travels to the pituitary gland to trigger the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). By blocking NK3 receptors, SB-222200 interrupts this pathway, leading to a reduction in LH pulse frequency and amplitude.[8][9] This mechanism underlies its potential for treating sex-hormone-dependent disorders.[7]

G cluster_hypothalamus Hypothalamus cluster_pituitary Anterior Pituitary KNDy KNDy Neuron GnRH_Neuron GnRH Neuron KNDy->GnRH_Neuron Releases NKB Pituitary Gonadotroph Cells GnRH_Neuron->Pituitary Releases GnRH SB222200 SB-222200 SB222200->GnRH_Neuron Blocks NK3R Gonads Gonads Pituitary->Gonads Releases LH/FSH

Caption: Neuroendocrine pathway for GnRH regulation and the inhibitory action of SB-222200.

Quantitative Pharmacological Data

The following tables summarize the key quantitative parameters defining the in vitro and in vivo profile of SB-222200.

Table 1: In Vitro Activity of SB-222200

Parameter Species/Receptor Value Cell Line Assay Type Reference
Ki Human NK3 4.4 nM CHO-hNK-3R Radioligand Binding [2][4][5][10][11]
Human NK1 >100,000 nM CHO-hNK-1R Radioligand Binding [2][4][5][10]
Human NK2 250 nM CHO-hNK-2R Radioligand Binding [2][4][5][10][11]
Murine NK3 174 nM HEK 293-mNK-3R Radioligand Binding [4][5]
IC50 Human NK3 18.4 nM HEK 293-hNK-3R Ca2+ Mobilization [2][4][5]
Murine NK3 265 nM HEK 293-mNK-3R Ca2+ Mobilization [4][5]
Tilapia Tac3Ra 84.11 µM COS-7 CRE Luciferase [12]

| Kb | Rabbit | 7.7 nM | Rabbit Sphincter | Muscle Contraction |[1] |

Table 2: Pharmacokinetic Profile of SB-222200 in Rat

Parameter Route Dose Value Unit Reference
Oral Bioavailability p.o. 10 mg/kg 46% % [2][4]
Cmax p.o. 10 mg/kg 427 ng/mL [2]
Terminal Half-life (t1/2) i.v. 2.5 mg/kg 1.9 h [2]

| Plasma Clearance | i.v. | 2.5 mg/kg | 56 | mL/min/kg |[2] |

Table 3: In Vivo Pharmacodynamic Effects of SB-222200

Model Effect Dose/Administration Reference
Mouse 57% inhibition of senktide-induced behavioral responses. 5 mg/kg (oral) [2][4]
Female Rat Delayed onset of puberty; reduced LH pulse frequency and amplitude. Continuous i.c.v. infusion for 14 days. [8]
Male Tilapia Significantly lower plasma LH levels 2 hours post-injection. 100 µg/kg (IP) [12]

| Ewe | Reduced amplitude of the LH surge by 40%. | Microimplant into the retrochiasmatic area. |[13] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key assays used to characterize SB-222200.

4.1. Protocol: Radioligand Binding Assay for Ki Determination

This assay quantifies the affinity of SB-222200 for the NK3 receptor by measuring its ability to compete with a radiolabeled ligand.

  • 1. Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK3 receptor (CHO-hNK-3R).

    • Harvest cells and homogenize in a buffered solution.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash and resuspend the membrane pellet in an appropriate assay buffer. Determine protein concentration.

  • 2. Assay Procedure:

    • In a 96-well plate, set up triplicate wells for:

      • Total Binding: 50 µL assay buffer, 50 µL radioligand (e.g., 125I-[MePhe7]NKB), and 150 µL of the membrane suspension.

      • Non-specific Binding (NSB): 50 µL of a high concentration of unlabeled NKB (e.g., 10 µM), 50 µL radioligand, and 150 µL membrane suspension.

      • Competition: 50 µL of varying concentrations of SB-222200, 50 µL radioligand, and 150 µL membrane suspension.

    • Incubate the plate for 60-90 minutes at room temperature to allow binding to reach equilibrium.

  • 3. Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Allow filters to dry, then add scintillation fluid and count the radioactivity using a scintillation counter.

  • 4. Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of SB-222200.

    • Use non-linear regression (Cheng-Prusoff equation) to determine the IC50 value, which is then used to calculate the Ki (inhibitor constant).

G Start Start Prep Prepare CHO-hNK-3R Cell Membranes Start->Prep Plate Set up 96-well Plate (Total, NSB, Competition) Prep->Plate Incubate Incubate to Equilibrium (e.g., 90 min at RT) Plate->Incubate Filter Rapid Filtration (Separates Bound/Free Ligand) Incubate->Filter Count Scintillation Counting (Measures Radioactivity) Filter->Count Analyze Calculate Specific Binding Determine IC50 and Ki Count->Analyze End End Analyze->End

Caption: Experimental workflow for the radioligand binding assay.

4.2. Protocol: Calcium Mobilization Functional Assay

This functional assay measures the ability of SB-222200 to block the NKB-induced increase in intracellular calcium.

  • 1. Cell Preparation:

    • Culture Human Embryonic Kidney (HEK) 293 cells stably expressing the hNK-3 receptor in a black, clear-bottom 96-well plate.

    • Grow cells to near confluency.

  • 2. Dye Loading:

    • Wash the cells with a buffered salt solution (e.g., HBSS).

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a dye-containing solution for approximately 1 hour at 37°C.

    • Wash the cells again to remove excess extracellular dye.

  • 3. Antagonist and Agonist Addition:

    • Add varying concentrations of SB-222200 to the appropriate wells and incubate for a predetermined time (e.g., 10-20 minutes).

    • Place the plate in a fluorescence plate reader (e.g., FLIPR).

    • Record a baseline fluorescence reading.

    • Add a fixed concentration of NKB (typically an EC80 concentration to elicit a submaximal response) to all wells.

    • Immediately begin recording fluorescence intensity over time.

  • 4. Data Analysis:

    • The change in fluorescence intensity corresponds to the change in intracellular [Ca2+].

    • Calculate the percentage of inhibition of the NKB-induced calcium response for each concentration of SB-222200.

    • Plot the percentage of inhibition against the log concentration of the antagonist to determine the IC50 value using a sigmoidal dose-response curve fit.[7]

4.3. Protocol: In Vivo Assessment of LH Secretion in Ovariectomized Rats

This protocol assesses the pharmacodynamic effect of SB-222200 on the HPG axis in a model of hypergonadotropic hypogonadism.

  • 1. Animal Model:

    • Use adult female ovariectomized (OVX) rats. Ovariectomy removes the negative feedback of ovarian hormones, leading to elevated and distinctly pulsatile LH secretion.

    • Allow animals to recover for at least two weeks post-surgery.

    • For frequent blood sampling, surgically implant an intracardiac or intravenous cannula several days before the experiment.

  • 2. Drug Administration:

    • Administer SB-222200 or vehicle via the desired route (e.g., oral gavage, intraperitoneal injection, or subcutaneous injection).

  • 3. Blood Sampling:

    • Collect serial blood samples (e.g., 50-100 µL) at regular intervals (e.g., every 6-10 minutes) for a period of several hours both before and after drug administration.

    • Process blood to separate plasma and store at -80°C until analysis.

  • 4. Hormone Analysis:

    • Measure plasma LH concentrations using a specific and validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).

  • 5. Data Analysis:

    • Analyze the pulsatile pattern of LH secretion using a pulse analysis algorithm (e.g., PULSAR).

    • Compare key parameters such as mean LH concentration, LH pulse frequency, and LH pulse amplitude between the vehicle-treated and SB-222200-treated groups. Statistical analysis (e.g., t-test or ANOVA) is used to determine significance.

References

Exploratory

What is the pharmacology of SB-222200?

An In-Depth Technical Guide to the Pharmacology of SB-222200 Introduction SB-222200, chemically identified as (S)-(-)-N-(α-ethylbenzyl)-3-methyl-2-phenylquinoline-4-carboxamide, is a potent, selective, and orally active...

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Pharmacology of SB-222200

Introduction

SB-222200, chemically identified as (S)-(-)-N-(α-ethylbenzyl)-3-methyl-2-phenylquinoline-4-carboxamide, is a potent, selective, and orally active non-peptide antagonist of the neurokinin-3 (NK-3) receptor.[1][2] Developed for central nervous system (CNS) disorders, it effectively penetrates the blood-brain barrier, making it a valuable tool for investigating the physiological and pathophysiological roles of NK-3 receptors, particularly within the CNS.[1][3] This guide provides a comprehensive overview of the pharmacology of SB-222200, detailing its mechanism of action, pharmacodynamic properties, pharmacokinetic profile, and the experimental methodologies used for its characterization.

Pharmacodynamics

The pharmacodynamic profile of SB-222200 is characterized by its high affinity and selectivity for the NK-3 receptor, leading to the effective blockade of downstream signaling pathways initiated by the endogenous ligand, neurokinin B (NKB).

Mechanism of Action

SB-222200 functions as a competitive antagonist at the NK-3 receptor, a G protein-coupled receptor (GPCR).[4] By binding to the receptor, it prevents the binding of NKB and other tachykinin agonists. This blockade inhibits the receptor-mediated signaling cascade, most notably the mobilization of intracellular calcium.[1][3] Studies have shown that the inhibition is surmountable, which is characteristic of a competitive antagonist.[3]

cluster_membrane Cell Membrane NKB Neurokinin B (NKB) NK3R NK-3 Receptor NKB->NK3R Activates SB222200 SB-222200 SB222200->NK3R Blocks Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates Ca_ion Ca²⁺ Mobilization PLC->Ca_ion Stimulates

NK-3 Receptor Signaling and SB-222200 Inhibition
In Vitro Pharmacology

The in vitro activity of SB-222200 has been extensively characterized through radioligand binding assays and functional assessments of receptor-mediated signaling.

Quantitative In Vitro Data

ParameterReceptor/Cell LineSpeciesValueReference
Binding Affinity (Ki) NK-3Human4.4 nM[1][2][3]
NK-3Murine174 nM[1][2]
NK-1Human>100,000 nM[1][2][3]
NK-2Human250 nM[1][2][3]
Functional Potency (IC50) NK-3 (Ca²⁺ Mobilization)Human18.4 nM[1][2][3]
NK-3 (Ca²⁺ Mobilization)Murine265 nM[1][2]

Experimental Protocols

  • Radioligand Binding Assay:

    • Membrane Preparation: Membranes were prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK-3 receptor (CHO-hNK-3R).[1][2][3]

    • Assay Conditions: Competition binding assays were conducted using approximately 5-18 µg of membrane protein and a specific radioligand, such as 125I-[MePhe7]neurokinin B or [3H]SR142801.[1][5]

    • Incubation: Varying concentrations of SB-222200 were incubated with the membranes and radioligand.

    • Detection: The amount of bound radioligand was quantified using a scintillation counter after separating bound from free ligand via filtration.[6]

    • Data Analysis: Ki values were calculated to determine the binding affinity of SB-222200.

  • Calcium Mobilization Assay:

    • Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human NK-3 receptor (HEK 293-hNK-3R) were cultured in 96-well plates.[1][4]

    • Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[4]

    • Antagonist Pre-incubation: The cells were pre-incubated with various concentrations of SB-222200.[4]

    • Agonist Stimulation: Cells were subsequently stimulated with a fixed concentration of an NK-3 agonist, typically NKB, to induce calcium mobilization.[1][4]

    • Data Acquisition: Changes in intracellular calcium concentration were measured by monitoring fluorescence.

    • Data Analysis: Dose-response curves were generated to determine the IC50 value, representing the concentration of SB-222200 required to inhibit 50% of the agonist-induced response.[4]

cluster_binding Radioligand Binding Assay cluster_functional Calcium Mobilization Assay p1 Prepare CHO-hNK-3R Cell Membranes p2 Incubate Membranes with Radioligand & SB-222200 p1->p2 p3 Filter & Measure Bound Radioactivity p2->p3 p4 Calculate Ki Value p3->p4 f1 Culture HEK 293-hNK-3R Cells & Load Dye f2 Pre-incubate with SB-222200 f1->f2 f3 Stimulate with NKB Agonist f2->f3 f4 Measure Fluorescence (Ca²⁺ Levels) f3->f4 f5 Calculate IC50 Value f4->f5

In Vitro Experimental Workflow
In Vivo Pharmacology

SB-222200 demonstrates dose-dependent efficacy in animal models, effectively antagonizing behaviors induced by NK-3 receptor agonists.

Quantitative In Vivo Data

ParameterModelSpeciesValueReference
Efficacy (ED50) Senktide-induced behaviorsMouse~5 mg/kg (p.o.)[1][2]

Experimental Protocols

  • Senktide-Induced Behavioral Model:

    • Animals: Male BALB/c mice were used for the study.[2]

    • Drug Administration: SB-222200 was administered orally (p.o.) at varying doses.[1][2]

    • Pretreatment: A pretreatment period, typically 30 minutes, was allowed for the compound to be absorbed and distributed.[2]

    • Agonist Challenge: The NK-3 receptor-selective agonist, senktide, was administered either intraperitoneally (i.p.) or intracerebroventricularly (i.c.v.) to induce specific behavioral responses (e.g., head shakes, tail whips).[1][2]

    • Behavioral Observation: The frequency and duration of the induced behaviors were observed and quantified.

    • Data Analysis: The dose of SB-222200 required to inhibit the senktide-induced behavioral responses by 50% (ED50) was determined. The inhibitory effects were found to correlate significantly with the brain concentrations of SB-222200, but not with plasma concentrations.[1][2]

Pharmacokinetics

Pharmacokinetic studies in rats demonstrate that SB-222200 has good oral bioavailability and achieves sustained plasma concentrations.

Summary of Pharmacokinetic Parameters in Rats

ParameterDoseRouteValueReference
Cmax 8-10 mg/kgOral~400-427 ng/mL[1][3][7]
Bioavailability 8-10 mg/kgOral46%[1][2][3]
t1/2 (terminal) 2.5 mg/kgi.v.1.9 h[3]
Clearance (plasma) 2.5 mg/kgi.v.56 mL/min/kg[3]

Experimental Protocols

  • Pharmacokinetic Evaluation in Rats:

    • Animals: Sprague-Dawley rats were used.[1]

    • Oral Administration: For bioavailability studies, SB-222200 was administered by oral gavage (e.g., 8 or 10 mg/kg).[1][2][7]

    • Intravenous Administration: For determining clearance and terminal half-life, SB-222200 was administered via intravenous infusion (e.g., 2.5 mg/kg).[2][3]

    • Sample Collection: Blood samples were collected at various time points post-administration.

    • Analysis: Plasma concentrations of SB-222200 were quantified using high-performance liquid chromatography (HPLC) with UV detection or liquid chromatography with mass spectrometric detection (LC/MS/MS).[2]

    • CNS Penetration: To assess blood-brain barrier penetration, brain and plasma concentrations were measured after administration, confirming the compound's presence in the CNS.[1][2]

Interaction with the Dopaminergic System

NK-3 receptors are localized in brain regions that are critical for regulating dopaminergic neurotransmission, such as the ventral tegmental area (VTA) and substantia nigra.[8] Consequently, SB-222200 can modulate dopamine-mediated behaviors.

  • Acute Administration: Acute treatment with SB-222200 has been shown to attenuate cocaine-induced hyperactivity, particularly stereotypic activity, in mice.[8] This suggests that NK-3 receptor blockade can modulate the behavioral effects of dopamine-releasing agents.[8]

  • Repeated Administration: Interestingly, repeated administration of SB-222200 (e.g., 5 mg/kg daily for 5 days) followed by a washout period led to an enhanced hyperactive response to a subsequent challenge with cocaine or a dopamine D1 receptor agonist.[8][9] This behavioral sensitization was associated with a significant (19.7%) increase in the density of dopamine D1 receptors in the striatum.[8][9]

SB222200 Repeated Admin. of SB-222200 NK3R_Block Sustained Blockade of NK-3 Receptors SB222200->NK3R_Block D1_Up Upregulation of Dopamine D1 Receptors in Striatum NK3R_Block->D1_Up Leads to DA_Response Enhanced Behavioral Response to Dopamine Agonists (e.g., Cocaine) D1_Up->DA_Response Results in

Proposed Mechanism of Dopaminergic Modulation

Conclusion

SB-222200 is a well-characterized pharmacological tool with high affinity and selectivity for the NK-3 receptor. Its ability to be administered orally and to penetrate the central nervous system makes it particularly useful for in vivo studies.[1][2] The extensive data on its pharmacodynamic and pharmacokinetic properties provide a solid foundation for its use in elucidating the complex roles of the NK-3 receptor in both normal physiology and various CNS-related pathologies.

References

Foundational

The Discovery and Development of SB-222200: A Technical Guide to a Potent Neurokinin-3 Receptor Antagonist

Executive Summary: This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of SB-222200, a potent and selective non-peptide antagonist of the neurokinin-...

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This technical guide provides a comprehensive overview of the discovery, development, and pharmacological characterization of SB-222200, a potent and selective non-peptide antagonist of the neurokinin-3 (NK-3) receptor. Contrary to the initial inquiry, SB-222200 is not a 5-HT2C receptor antagonist; its primary therapeutic action is through the modulation of the tachykinin system. This document details the core pharmacology of SB-222200, including its binding affinity, in vitro and in vivo functional activity, and pharmacokinetic profile. Detailed experimental protocols for key assays and visualizations of the NK-3 receptor signaling pathway are provided for researchers and drug development professionals. A separate section clarifies the discovery and development of SB-242084, a well-characterized selective 5-HT2C receptor antagonist, to address the initial query.

Introduction to SB-222200 and the Neurokinin-3 Receptor

The tachykinin family of neuropeptides, which includes Substance P, neurokinin A (NKA), and neurokinin B (NKB), plays a crucial role in a myriad of physiological processes within the central and peripheral nervous systems. These peptides exert their effects through three distinct G-protein coupled receptors: NK-1, NK-2, and NK-3. The NK-3 receptor, for which NKB is the preferential endogenous ligand, is predominantly expressed in the central nervous system (CNS) and is implicated in the regulation of mood, pain, and reproductive functions.[1]

The development of non-peptide antagonists for the NK-3 receptor has been a significant focus of pharmaceutical research for the potential treatment of various CNS disorders, including schizophrenia, depression, and pain.[2][3] SB-222200, a member of the quinoline-4-carboxamide class of compounds, emerged from these efforts as a potent, selective, and orally bioavailable NK-3 receptor antagonist with the ability to penetrate the blood-brain barrier.[4][5]

Discovery and Medicinal Chemistry

The discovery of SB-222200 was part of a broader medicinal chemistry campaign focused on identifying non-peptide antagonists for the NK-3 receptor. The foundational structure for this class of compounds is the 2-phenylquinoline-4-carboxamide scaffold.[6][7] The development process involved systematic modifications to this core structure to optimize potency, selectivity, and pharmacokinetic properties.

Lead optimization efforts starting from the selective quinoline NK-3 receptor antagonist talnetant (SB-223412) led to the identification of SB-222200.[8] In vivo biotransformation studies in rats revealed that SB-222200 is metabolized via (ω-1) oxidation of its α-ethyl side chain to an active metabolite.[5]

Pharmacological Profile of SB-222200

The pharmacological activity of SB-222200 has been extensively characterized through a series of in vitro and in vivo studies.

In Vitro Pharmacology

The in vitro potency and selectivity of SB-222200 were determined using radioligand binding assays and functional cell-based assays.

Table 1: In Vitro Activity of SB-222200

Assay TypeReceptor/Cell LineLigand/AgonistParameterValueReference
Radioligand BindingHuman NK-3 (CHO cells)¹²⁵I-[MePhe⁷]NKBKᵢ4.4 nM[4]
Radioligand BindingHuman NK-1-Kᵢ>100,000 nM[4]
Radioligand BindingHuman NK-2-Kᵢ250 nM[4]
Radioligand BindingMurine NK-3 (HEK 293 cells)¹²⁵I-[MePhe⁷]NKBKᵢ174 nM[9]
Calcium MobilizationHuman NK-3 (HEK 293 cells)Neurokinin BIC₅₀18.4 nM[4]
Calcium MobilizationMurine NK-3 (HEK 293 cells)Neurokinin BIC₅₀265 nM[9]
In Vivo Pharmacology

The in vivo efficacy of SB-222200 has been demonstrated in various animal models. Oral administration of SB-222200 produced a dose-dependent inhibition of behavioral responses induced by the NK-3 receptor-selective agonist, senktide, in mice, with an ED₅₀ value of approximately 5 mg/kg.[9]

Pharmacokinetics

Pharmacokinetic studies in rats have shown that SB-222200 has moderate oral bioavailability (46%) with a maximum plasma concentration (Cₘₐₓ) of 427 ng/mL following a 10 mg/kg oral dose. The terminal elimination half-life is approximately 1.9 hours.[4] Importantly, SB-222200 effectively crosses the blood-brain barrier in both mice and rats.[9]

Table 2: Pharmacokinetic Parameters of SB-222200 in Rats (Oral Administration)

ParameterValueDoseReference
Bioavailability46%10 mg/kg[9]
Cₘₐₓ~400 ng/mL8 mg/kg[9]
Cₘₐₓ427 ng/mL10 mg/kg[4]
Half-life (t₁/₂)1.9 h2.5 mg/kg (i.v.)[4]

Mechanism of Action: NK-3 Receptor Signaling

The neurokinin-3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[10] Activation of the NK-3 receptor by its endogenous ligand, NKB, or an agonist like senktide, initiates a cascade of intracellular events leading to a physiological response.

Upon agonist binding, the Gq protein is activated, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium, leading to a transient increase in cytosolic calcium concentration.[11]

NK3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKB Neurokinin B (Agonist) NK3R NK-3 Receptor NKB->NK3R Binds Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2+ Ca²⁺ Release ER->Ca2+ Releases Response Cellular Response Ca2+->Response SB222200 SB-222200 (Antagonist) SB222200->NK3R Blocks

NK-3 Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay for NK-3 Receptor

This protocol is for determining the binding affinity of a test compound for the NK-3 receptor.

Radioligand_Binding_Assay_Workflow Membrane_Prep 1. Membrane Preparation (e.g., from CHO cells expressing hNK-3R) Incubation 2. Incubation - Membranes - Radioligand (e.g., ¹²⁵I-[MePhe⁷]NKB) - Test Compound (SB-222200) Membrane_Prep->Incubation Filtration 3. Filtration (Separate bound from free radioligand) Incubation->Filtration Counting 4. Scintillation Counting (Quantify bound radioactivity) Filtration->Counting Analysis 5. Data Analysis (Calculate Ki) Counting->Analysis

Radioligand Binding Assay Workflow

Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK-3 receptor.

    • Harvest cells and homogenize in ice-cold buffer.

    • Centrifuge to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer.

    • Determine protein concentration.[12]

  • Binding Reaction:

    • In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand (e.g., ¹²⁵I-[MePhe⁷]NKB), and varying concentrations of the test compound (SB-222200).

    • Incubate at room temperature for a defined period to reach equilibrium.

  • Filtration:

    • Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.[12]

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value.

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.[12]

Calcium Mobilization Assay

This protocol measures the functional antagonism of the NK-3 receptor by a test compound.

Calcium_Mobilization_Assay_Workflow Cell_Culture 1. Cell Culture (e.g., HEK 293 cells expressing hNK-3R) Dye_Loading 2. Dye Loading (Load cells with a calcium-sensitive fluorescent dye, e.g., Fura-2 AM) Cell_Culture->Dye_Loading Pre-incubation 3. Pre-incubation (Incubate cells with test compound - SB-222200) Dye_Loading->Pre-incubation Agonist_Stimulation 4. Agonist Stimulation (Add NK-3 agonist, e.g., NKB) Pre-incubation->Agonist_Stimulation Measurement 5. Fluorescence Measurement (Monitor changes in intracellular calcium) Agonist_Stimulation->Measurement Analysis 6. Data Analysis (Determine IC₅₀) Measurement->Analysis

Calcium Mobilization Assay Workflow

Methodology:

  • Cell Preparation:

    • Culture Human Embryonic Kidney (HEK) 293 cells stably expressing the human NK-3 receptor in a 96-well plate.[11]

  • Dye Loading:

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.

  • Compound Addition:

    • Wash the cells to remove excess dye.

    • Add varying concentrations of the test compound (SB-222200) to the wells and incubate for a specific period.

  • Agonist Stimulation:

    • Add a fixed concentration of an NK-3 receptor agonist (e.g., neurokinin B) to the wells to stimulate calcium release.

  • Fluorescence Measurement:

    • Immediately measure the change in fluorescence intensity using a plate reader. The increase in fluorescence corresponds to the increase in intracellular calcium.

  • Data Analysis:

    • Plot the percentage of inhibition of the agonist-induced calcium response against the log concentration of the test compound to determine the IC₅₀ value.

Clarification: The 5-HT2C Receptor and SB-242084

The initial request for information on SB-222200 as a 5-HT2C receptor antagonist was based on a misconception. To address the user's interest in this area, this section provides a brief overview of a well-characterized and selective 5-HT2C receptor antagonist, SB-242084.

Discovery and Development of SB-242084

SB-242084 was developed by GlaxoSmithKline as a selective antagonist for the serotonin 5-HT2C receptor.[13] It is a potent and brain-penetrant compound that has been instrumental in elucidating the physiological roles of the 5-HT2C receptor.[14]

Pharmacological Profile of SB-242084

Table 3: In Vitro Activity of SB-242084

Assay TypeReceptor/Cell LineLigand/AgonistParameterValue (pKi/pKb)Reference
Radioligand BindingHuman 5-HT2C-pKᵢ9.0[13][14]
Radioligand BindingHuman 5-HT2B-pKᵢ7.0[13]
Radioligand BindingHuman 5-HT2A-pKᵢ6.8[13]
PI HydrolysisHuman 5-HT2C (SH-SY5Y cells)SerotoninpKₑ9.3[13][14]

SB-242084 exhibits over 100-fold selectivity for the 5-HT2C receptor compared to the 5-HT2A and 5-HT2B receptors and a range of other serotonin, dopamine, and adrenergic receptors.[14] In vivo, SB-242084 has demonstrated anxiolytic-like effects in animal models.[14]

Mechanism of Action: 5-HT2C Receptor Signaling

The 5-HT2C receptor, similar to the NK-3 receptor, primarily couples to Gq/11 proteins.[15][16] Its activation leads to the stimulation of phospholipase C (PLC) and the subsequent production of IP₃ and DAG, resulting in an increase in intracellular calcium.[16] However, the 5-HT2C receptor has also been shown to couple to other G-proteins, such as Gi/o and G12/13, leading to a more complex signaling profile.[15][17]

HT2C_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Serotonin Serotonin (Agonist) HT2CR 5-HT2C Receptor Serotonin->HT2CR Binds Gq Gq/11 HT2CR->Gq Gio Gi/o HT2CR->Gio G1213 G12/13 HT2CR->G1213 PLC Phospholipase C Gq->PLC Activates AC Adenylyl Cyclase Gio->AC Inhibits RhoGEF RhoGEF G1213->RhoGEF Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes cAMP ↓ cAMP AC->cAMP RhoA RhoA Activation RhoGEF->RhoA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2+ Ca²⁺ Release IP3->Ca2+ SB242084 SB-242084 (Antagonist) SB242084->HT2CR Blocks

5-HT2C Receptor Signaling Pathways

Conclusion

SB-222200 is a well-characterized, potent, and selective NK-3 receptor antagonist with significant potential as a pharmacological tool for investigating the role of the NK-3 receptor in the CNS and as a lead compound for the development of novel therapeutics. Its favorable pharmacokinetic profile, including oral bioavailability and brain penetration, makes it a valuable asset in preclinical research. While the initial query regarding its activity at the 5-HT2C receptor was inaccurate, this guide has clarified its true mechanism of action and provided a comprehensive overview of its discovery and development. Furthermore, the inclusion of information on the selective 5-HT2C antagonist SB-242084 serves to address the original interest in this distinct but equally important therapeutic target.

References

Exploratory

Unveiling the In Vivo Landscape of SB-222200: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide consolidates the current understanding of the in vivo effects of SB-222200, a potent and selective non-peptide antagonist of t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide consolidates the current understanding of the in vivo effects of SB-222200, a potent and selective non-peptide antagonist of the tachykinin NK-3 receptor. By synthesizing key findings from preclinical studies, this document provides a comprehensive overview of its mechanism of action, physiological and behavioral impacts, and the experimental frameworks used to elucidate its effects. The information is presented to facilitate further research and drug development efforts centered on the NK-3 receptor pathway.

Core Mechanism of Action

SB-222200 exerts its effects by competitively blocking the binding of the endogenous ligand, neurokinin B (NKB), to the tachykinin NK-3 receptor. This receptor is a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, with notable concentrations in regions associated with dopaminergic neurotransmission, such as the substantia nigra and the ventral tegmental area (VTA).[1] The preclinical profile of SB-222200 demonstrates its high affinity and selectivity for the human NK-3 receptor, with the ability to cross the blood-brain barrier, making it a valuable tool for investigating the central roles of the NK-3 receptor.[2][3]

Quantitative Pharmacological and Pharmacokinetic Profile

The following tables summarize the key quantitative data reported for SB-222200, providing a snapshot of its pharmacological potency and pharmacokinetic properties in various preclinical models.

Table 1: Pharmacological Profile of SB-222200

ParameterSpecies/Cell LineValueReference
Ki (hNK-3R) CHO cells expressing human NK-3 receptor4.4 nM[2][3]
IC50 (NKB-induced Ca2+ mobilization) HEK 293 cells expressing human NK-3 receptor18.4 nM[2][3]
Ki (hNK-1R) ->100,000 nM[2][3]
Ki (hNK-2R) -250 nM[2][3]
Ki (mNK-3R) HEK 293 cells expressing murine NK-3 receptor174 nM[2]
IC50 (NKB-induced Ca2+ mobilization) HEK 293 cells expressing murine NK-3 receptor265 nM[2]
IC50 (tiNKB) COS-7 cells expressing tilapia Tac3Ra84.11 µM[4]
IC50 (tiNKF) COS-7 cells expressing tilapia Tac3Ra37.05 µM[4]

Table 2: Pharmacokinetic Profile of SB-222200

ParameterSpeciesDose and RouteValueReference
Oral Bioavailability Rat8 mg/kg (oral)46%[2]
Cmax Rat8 mg/kg (oral)~400 ng/ml[2]
Peak Plasma Concentration Mouse5 mg/kg (oral)Peaked by 30 min[5]
Brain Concentration (30 min post-dose) Mouse5 mg/kg (oral)122.4 ± 17.8 ng/g[5]

In Vivo Effects and Experimental Protocols

SB-222200 has been demonstrated to modulate a range of physiological and behavioral processes in vivo. The following sections detail these effects and the methodologies employed in their investigation.

Modulation of the Dopaminergic System and Behavior

A significant body of research points to the critical role of NK-3 receptor antagonism in modulating dopamine-mediated behaviors.

Key Findings:

  • Attenuation of Cocaine-Induced Hyperactivity: Acute administration of SB-222200 in mice has been shown to attenuate the stereotypic behavioral responses induced by cocaine.[1]

  • Enhanced Dopamine-Mediated Behaviors after Repeated Administration: Conversely, repeated administration of SB-222200 followed by a drug-free period leads to enhanced hyperactivity when challenged with cocaine or a dopamine D1 receptor agonist.[1]

  • Dopamine D1 Receptor Upregulation: This enhanced behavioral response is associated with a significant increase in dopamine D1 receptor density in the striatum.[1] Specifically, studies have shown a 19.7% increase in D1 receptor density in the striatum of mice treated with SB-222200.[1][6]

  • Prevention of Apomorphine-Evoked NK-3R Internalization: In the VTA of rats, SB-222200 prevents the apomorphine-induced internalization of NK-3 receptors on the surface of dopaminergic dendrites.[7]

Experimental Protocol: Assessment of Cocaine-Induced Hyperactivity in Mice

  • Animals: Adult male CD-1 mice.[1]

  • Drug Administration:

    • Acute: SB-222200 (2.5 or 5 mg/kg, s.c.) administered 30 minutes before an injection of cocaine (20 mg/kg, i.p.).[1]

    • Repeated: SB-222200 (5 mg/kg, s.c.) or vehicle injected once daily for 5 days.[1]

  • Behavioral Assessment:

    • Following drug administration, mice are placed in activity monitoring chambers.

    • Ambulatory and stereotypic activities are recorded and quantified.

  • Dopamine D1 Receptor Binding Assay:

    • After a 7-day drug-free period following repeated SB-222200 administration, striatal tissue is harvested.

    • [3H] SCH 23390 is used as the radioligand in homogenate binding studies to quantify dopamine D1 receptor density (Bmax) and affinity (KD).[1]

experimental_workflow_dopamine cluster_acute Acute Administration Protocol cluster_repeated Repeated Administration Protocol A1 Administer SB-222200 (2.5 or 5 mg/kg, s.c.) A2 Wait 30 minutes A1->A2 A3 Administer Cocaine (20 mg/kg, i.p.) A2->A3 A4 Monitor Behavioral Activity (Ambulatory & Stereotypy) A3->A4 R1 Daily SB-222200 Injection (5 mg/kg, s.c.) for 5 days R2 7-Day Drug-Free Period R1->R2 R3 Challenge with Cocaine or D1 Agonist R2->R3 R5 Harvest Striatal Tissue R2->R5 R4 Monitor Behavioral Activity R3->R4 R6 Dopamine D1 Receptor Binding Assay R5->R6

Experimental workflow for studying SB-222200's effects on dopamine-mediated behaviors.

signaling_pathway_dopamine cluster_synapse Dopaminergic Synapse cluster_postsynaptic Postsynaptic Neuron NKB Neurokinin B (NKB) NK3R NK-3 Receptor NKB->NK3R Activation Dopamine Dopamine Release NK3R->Dopamine Modulation SB222200 SB-222200 SB222200->NK3R Antagonism D1R Dopamine D1 Receptor Dopamine->D1R Behavior Behavioral Response (e.g., Hyperactivity) D1R->Behavior Signal Transduction

Simplified signaling pathway of SB-222200 in the dopaminergic system.
Regulation of the Reproductive Axis

Studies in non-mammalian models have highlighted a role for the NKB/NK-3R system in regulating reproductive functions.

Key Findings:

  • Inhibition of Gonadotropin Release: In male tilapia, SB-222200 has been shown to inhibit the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[4]

  • Reduction in Sperm Production: Long-term administration of SB-222200 in tilapia resulted in decreased sperm production.[4]

Experimental Protocol: Assessment of Reproductive Effects in Tilapia

  • Animals: Mature male tilapia.[4]

  • Drug Administration:

    • Acute: A single intraperitoneal (IP) injection of SB-222200 (100 µg/kg BW).[4]

    • Chronic: IP injections of SB-222200 (500 µg/kg BW) every 48 hours for a 14-day period.[4]

  • Hormone Level Measurement: Blood plasma is collected at specified time points post-injection, and LH and FSH levels are quantified using specific ELISA assays.[4]

  • Spermatogenesis Analysis: Following the chronic treatment period, testes are sampled for histological analysis to assess changes in sperm volume and the different stages of spermatogenesis.[8]

Cardiovascular Effects

Central administration of SB-222200 has been shown to influence blood pressure regulation in a hypertensive rat model.

Key Findings:

  • Antihypertensive Effects: Intracerebroventricular (i.c.v.) injection of SB-222200 caused a sustained, dose-dependent decrease in blood pressure in spontaneously hypertensive rats (SHR).[9]

  • No Effect in Normotensive Rats: The antihypertensive effect was not observed in normotensive Wistar-Kyoto rats.[9]

  • Mechanism of Action: The blood pressure-lowering effect of SB-222200 was independent of circulating levels of catecholamines or vasopressin.[9]

Experimental Protocol: Assessment of Antihypertensive Effects in Rats

  • Animals: Spontaneously hypertensive rats (SHR) and normotensive Wistar-Kyoto rats.[9]

  • Drug Administration: Intracerebroventricular (i.c.v.) injection of SB-222200.[9]

  • Blood Pressure Measurement: Continuous monitoring of arterial blood pressure.

  • Control Experiments: To elucidate the mechanism, experiments were also conducted in bilaterally nephrectomized SHR rats and involved the measurement of plasma catecholamines and vasopressin.[9]

Conclusion

SB-222200 has proven to be a valuable pharmacological tool for probing the in vivo functions of the tachykinin NK-3 receptor. The compiled data and experimental protocols presented in this guide highlight its significant influence on the dopaminergic, reproductive, and cardiovascular systems. The intricate interplay between NK-3 receptor antagonism and dopamine-mediated behaviors, particularly the observed upregulation of D1 receptors following repeated administration, warrants further investigation. This understanding is crucial for the potential development of novel therapeutics targeting the NK-3 receptor for a range of central nervous system disorders. The detailed methodologies provided herein are intended to serve as a foundation for future preclinical research in this promising area.

References

Foundational

SB-222200: A Technical Guide to its Selectivity for the NK3 Receptor

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth analysis of the selective NK3 receptor antagonist, SB-222200. The document outlines the compound's binding affinit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective NK3 receptor antagonist, SB-222200. The document outlines the compound's binding affinity and functional activity at the human NK1, NK2, and NK3 receptors, presenting quantitative data in structured tables for clear comparison. Detailed experimental methodologies for key assays are provided, alongside visualized signaling pathways and experimental workflows using Graphviz DOT language to facilitate a comprehensive understanding of its pharmacological profile.

Quantitative Data Summary

The selectivity of SB-222200 for the human neurokinin-3 (NK3) receptor over the NK1 and NK2 receptors has been characterized through radioligand binding and functional assays. The data consistently demonstrates a high affinity and potent antagonism at the NK3 receptor with significantly lower affinity for the NK1 and NK2 receptors.

Table 1: Binding Affinity of SB-222200 at Human Neurokinin Receptors

ReceptorRadioligandCell LineKi (nM)
hNK3125I-[MePhe7]NKBCHO4.4[1]
hNK2125I-NKACHO250[1]
hNK1125I-Substance PCHO>100,000[1]

Table 2: Functional Antagonist Activity of SB-222200 at Human Neurokinin Receptors

ReceptorAgonistAssay TypeCell LineIC50 (nM)
hNK3Neurokinin B (NKB)Calcium MobilizationHEK 29318.4[1]

Experimental Protocols

The following sections detail the methodologies employed to determine the binding affinity and functional activity of SB-222200.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of SB-222200 for NK1, NK2, and NK3 receptors by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Cell Culture and Membrane Preparation:

  • Chinese Hamster Ovary (CHO) cells stably expressing the human NK1, NK2, or NK3 receptor are cultured to ~80-90% confluency.

  • Cells are harvested and washed with ice-cold phosphate-buffered saline (PBS).

  • The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenized.

  • The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove nuclei and intact cells.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • The membrane pellet is resuspended in an assay buffer, and the protein concentration is determined.

2. Binding Assay Protocol:

  • The assay is performed in a 96-well plate format.

  • Each well contains:

    • A fixed concentration of the appropriate radioligand (e.g., 125I-[MePhe7]NKB for NK3, 125I-NKA for NK2, 125I-Substance P for NK1).

    • Increasing concentrations of unlabeled SB-222200.

    • Cell membrane preparation.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MnCl2, 0.1% BSA, and a protease inhibitor like bacitracin).

  • For determining non-specific binding, a high concentration of a known non-radiolabeled ligand for the respective receptor is added.

  • The plate is incubated at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • The binding reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

  • The filters are washed with ice-cold wash buffer to remove unbound radioligand.

  • The radioactivity on the filters is measured using a scintillation counter.

3. Data Analysis:

  • The concentration of SB-222200 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

experimental_workflow_radioligand_binding cluster_prep Cell & Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture CHO Cells expressing NK Receptor harvesting Harvest & Wash Cells cell_culture->harvesting homogenization Homogenize Cells harvesting->homogenization centrifugation Centrifugation to isolate membranes homogenization->centrifugation assay_setup Incubate membranes with Radioligand & SB-222200 centrifugation->assay_setup filtration Rapid Filtration assay_setup->filtration washing Wash Filters filtration->washing counting Scintillation Counting washing->counting ic50_calc Calculate IC50 counting->ic50_calc ki_calc Calculate Ki using Cheng-Prusoff equation ic50_calc->ki_calc

Caption: Workflow for Radioligand Competition Binding Assay.

Calcium Mobilization Functional Assay

This assay measures the functional antagonist activity (IC50) of SB-222200 by quantifying its ability to inhibit the increase in intracellular calcium concentration induced by an NK3 receptor agonist.

1. Cell Culture and Plating:

  • Human Embryonic Kidney (HEK) 293 cells stably expressing the human NK3 receptor are cultured to ~80-90% confluency.

  • Cells are seeded into 96-well black-walled, clear-bottom plates and cultured overnight.

2. Dye Loading:

  • The cell culture medium is removed, and the cells are washed with a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • Cells are then incubated with a calcium-sensitive fluorescent dye, such as Fura-2 AM, in the dark at 37°C for a specified time (e.g., 60 minutes). Fura-2 AM is a cell-permeant dye that is cleaved by intracellular esterases to the active, calcium-binding form, Fura-2.

3. Antagonist and Agonist Addition:

  • After dye loading, the cells are washed to remove excess dye.

  • Increasing concentrations of SB-222200 are added to the wells and pre-incubated for a short period.

  • A fixed concentration of an NK3 receptor agonist, such as Neurokinin B (NKB), is then added to stimulate the receptor.

4. Fluorescence Measurement:

  • The fluorescence intensity is measured using a fluorescence plate reader. For Fura-2, the ratio of fluorescence emission at 510 nm is measured with excitation at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2).

  • The change in the fluorescence ratio indicates a change in intracellular calcium concentration.

5. Data Analysis:

  • The concentration of SB-222200 that inhibits 50% of the agonist-induced calcium mobilization (IC50) is determined by non-linear regression analysis of the dose-response curve.

experimental_workflow_calcium_mobilization cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture HEK 293 Cells expressing hNK3 Receptor plating Seed cells in 96-well plate cell_culture->plating dye_loading Load cells with Fura-2 AM plating->dye_loading antagonist_add Add SB-222200 dye_loading->antagonist_add agonist_add Add NK3 Agonist (NKB) antagonist_add->agonist_add fluorescence_measure Measure Fluorescence (340/380 nm excitation ratio) agonist_add->fluorescence_measure ic50_calc Calculate IC50 fluorescence_measure->ic50_calc

Caption: Workflow for Calcium Mobilization Functional Assay.

Neurokinin Receptor Signaling Pathways

Neurokinin receptors (NK1, NK2, and NK3) are members of the G protein-coupled receptor (GPCR) superfamily. Their activation by endogenous tachykinin peptides (Substance P for NK1, Neurokinin A for NK2, and Neurokinin B for NK3) primarily initiates signaling through the Gq alpha subunit of the associated G protein.

The activation of Gq leads to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3, being water-soluble, diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This increase in cytosolic Ca2+ is a key signaling event that leads to various cellular responses. SB-222200, as an NK3 receptor antagonist, blocks the binding of NKB, thereby preventing the initiation of this signaling cascade.

Gq_signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NK3R NK3 Receptor Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca2+ Release ER->Ca_release Triggers Cellular_Response Cellular Response Ca_release->Cellular_Response Leads to NKB Neurokinin B (NKB) (Agonist) NKB->NK3R Activates SB222200 SB-222200 (Antagonist) SB222200->NK3R Blocks

Caption: NK3 Receptor Gq Signaling Pathway.

References

Exploratory

Pharmacokinetic Profile of SB-222200: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Introduction SB-222200 is a potent and selective non-peptide antagonist of the neurokinin-3 (NK-3) receptor. Its ability to penetrate the central nervous sy...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-222200 is a potent and selective non-peptide antagonist of the neurokinin-3 (NK-3) receptor. Its ability to penetrate the central nervous system and its oral bioavailability have made it a valuable tool for investigating the physiological and pathophysiological roles of the NK-3 receptor. This technical guide provides a comprehensive overview of the pharmacokinetic profile of SB-222200, including its absorption, distribution, metabolism, and excretion (ADME), supported by detailed experimental protocols and a visualization of its primary signaling pathway.

Pharmacodynamic and In Vitro Activity

SB-222200 exhibits high affinity and selectivity for the human NK-3 receptor. The following table summarizes its in vitro activity from radioligand binding and functional assays.

ParameterSpeciesCell LineValueReference
Ki (hNK-3R)HumanCHO4.4 nM[Sarau et al., 2000]
IC50 (hNK-3R, Ca2+ mobilization)HumanHEK 29318.4 nM[Sarau et al., 2000]
Ki (hNK-1R)Human--->100,000 nM[Sarau et al., 2000]
Ki (hNK-2R)Human---250 nM[Sarau et al., 2000]
Ki (mNK-3R)MurineHEK 293174 nM[Sarau et al., 2000]
IC50 (mNK-3R, Ca2+ mobilization)MurineHEK 293265 nM[Sarau et al., 2000]

Pharmacokinetic Profile

The pharmacokinetic properties of SB-222200 have been primarily characterized in rats and mice. The compound demonstrates good oral bioavailability and penetrates the blood-brain barrier.

In Vivo Pharmacokinetics in Rats
ParameterRouteDoseVehicleValueReference
Bioavailability (F) Oral10 mg/kg50% PEG-400, 49.5% water, 0.5% carboxymethylcellulose46%[Sarau et al., 2000]
Cmax Oral10 mg/kg50% PEG-400, 49.5% water, 0.5% carboxymethylcellulose427 ± 232 ng/mL[Sarau et al., 2000]
Tmax Oral10 mg/kg50% PEG-400, 49.5% water, 0.5% carboxymethylcellulose~4 hours[Sarau et al., 2000]
t1/2 Intravenous2.5 mg/kg---~2 hours[Sarau et al., 2000]
Clearance (CL) Intravenous2.5 mg/kg---56 mL/min/kg[Sarau et al., 2000]
Volume of Distribution (Vd) Intravenous2.5 mg/kg---3-5 L/kg[Sarau et al., 2000]
Brain Concentration IV Infusion (1 mg/kg/h for 6h)------504 ± 103 ng/g[Sarau et al., 2000]
Plasma Concentration (at 6h) IV Infusion (1 mg/kg/h for 6h)------280 ± 32 ng/mL[Sarau et al., 2000]
In Vivo Pharmacokinetics in Mice
ParameterRouteDoseVehicleValueReference
ED50 (vs. i.p. senktide) Oral~5 mg/kgPEG-400/1% methylcellulose---[Sarau et al., 2000]
Brain Concentration (at 30 min) Oral5 mg/kgPEG-400/carboxymethylcellulose122.4 ± 17.8 ng/g[Sarau et al., 2000]
Plasma Concentration (at 30 min) Oral5 mg/kgPEG-400/carboxymethylcellulose~100 ng/mL[Sarau et al., 2000]

Metabolism and Excretion

The metabolism of SB-222200, a quinoline carboxamide derivative, is anticipated to be primarily mediated by hepatic cytochrome P450 (CYP) enzymes. While specific metabolites and excretion pathways for SB-222200 have not been extensively detailed in publicly available literature, studies on similar quinoline carboxamide structures suggest that metabolism likely involves oxidation and other phase I reactions. The high plasma clearance observed in rats suggests efficient metabolic breakdown. Further studies are required to fully characterize the metabolic profile and the primary routes of excretion (renal vs. biliary) for SB-222200 and its metabolites.

Experimental Protocols

Animals
  • Rats: Male Sprague-Dawley rats.

  • Mice: Male BALB/c mice.

Pharmacokinetic Study in Rats (Oral and Intravenous)
  • Housing and Preparation: Rats were housed under standard laboratory conditions and fasted overnight before oral administration. For intravenous studies, rats were prepared with indwelling cannulas in the femoral artery for blood sampling.

  • Dosing:

    • Oral: SB-222200 was administered by oral gavage at a dose of 10 mg/kg. The vehicle used was a solution of 50% PEG-400, 49.5% water, and 0.5% carboxymethylcellulose.

    • Intravenous: A solution of SB-222200 was infused intravenously at a dose of 2.5 mg/kg to determine systemic plasma clearance.

  • Blood Sampling: Blood samples were collected from the femoral artery at various time points over 24 hours post-dosing.

  • Sample Processing: Plasma was separated by centrifugation and stored at -30°C until analysis.

Brain Penetration Study in Rats
  • Dosing: SB-222200 was administered to rats via intravenous infusion at a rate of 1 mg/kg/h for 6 hours to approach steady-state conditions.

  • Sample Collection: Blood samples were collected at 30-minute intervals during the final 2 hours of the infusion. Immediately after the infusion, animals were euthanized, and the entire brain was removed.

  • Sample Processing: Brain tissue was homogenized in saline. Both plasma and brain homogenate samples were stored at -30°C until analysis.

Pharmacodynamic and Pharmacokinetic Study in Mice
  • Dosing: Male BALB/c mice were pretreated with SB-222200 administered orally at a dose of 5 mg/kg in a PEG-400/carboxymethylcellulose suspension.

  • Challenge: At various times after SB-222200 administration, mice were challenged with the NK-3 receptor agonist senktide (1.0 mg/kg, s.c.), and behavioral responses (e.g., head twitches) were recorded.

  • Sample Collection: At the time of behavioral assessment, blood and brain samples were collected for the determination of SB-222200 concentrations.

Analytical Methodology
  • Rat Plasma (Oral Study): An HPLC/UV analytical method was used. This involved reversed-phase chromatography on an octadecylsilica column with UV detection at 333 nm.

  • Rat and Mouse Plasma and Brain Homogenate: Quantitative analysis was performed using liquid chromatography with triple quadrupole mass spectrometric detection (LC/MS/MS) for higher sensitivity and specificity.

Signaling Pathway and Experimental Workflow

NK-3 Receptor Signaling Pathway

SB-222200 acts as an antagonist at the NK-3 receptor, which is a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, Neurokinin B (NKB), to the NK-3 receptor primarily activates the Gq alpha subunit. This initiates a signaling cascade involving phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). SB-222200 competitively blocks the binding of NKB, thereby inhibiting this downstream signaling.

NK3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NKB Neurokinin B (NKB) NK3R NK-3 Receptor (GPCR) NKB->NK3R Binds & Activates SB222200 SB-222200 SB222200->NK3R Blocks Gq Gq NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response

Caption: NK-3 Receptor Signaling Pathway Antagonized by SB-222200.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for the pharmacokinetic analysis of SB-222200 in a preclinical setting.

PK_Workflow cluster_in_vivo In Vivo Study cluster_sample_prep Sample Preparation cluster_analysis Bioanalysis cluster_data_analysis Data Analysis Animal_Model Select Animal Model (Rat or Mouse) Dosing Administer SB-222200 (Oral or IV) Animal_Model->Dosing Sample_Collection Collect Blood and/or Brain Samples at Timed Intervals Dosing->Sample_Collection Plasma_Separation Separate Plasma from Blood Sample_Collection->Plasma_Separation Tissue_Homogenization Homogenize Brain Tissue Sample_Collection->Tissue_Homogenization Extraction Extract SB-222200 (e.g., SPE or LLE) Plasma_Separation->Extraction Tissue_Homogenization->Extraction LCMSMS Quantify SB-222200 by LC-MS/MS Extraction->LCMSMS PK_Modeling Pharmacokinetic Modeling and Parameter Calculation LCMSMS->PK_Modeling Report Generate Report PK_Modeling->Report

Caption: Preclinical Pharmacokinetic Workflow for SB-222200.

Foundational

SB-222200 as a research tool for CNS disorders

SB-222200: A Technical Guide for CNS Research An In-depth Whitepaper on the Potent and Selective NK-3 Receptor Antagonist as a Research Tool in Neuropharmacology and Drug Development Audience: Researchers, scientists, an...

Author: BenchChem Technical Support Team. Date: December 2025

SB-222200: A Technical Guide for CNS Research

An In-depth Whitepaper on the Potent and Selective NK-3 Receptor Antagonist as a Research Tool in Neuropharmacology and Drug Development

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

SB-222200 is a potent, selective, and orally active non-peptide antagonist of the neurokinin-3 receptor (NK-3R).[1] Its ability to penetrate the blood-brain barrier makes it an invaluable tool for investigating the role of the tachykinin system, particularly Neurokinin B (NKB) and its receptor, in the pathophysiology of various central nervous system (CNS) disorders.[1] The preclinical profile of SB-222200, characterized by high affinity, selectivity, and oral bioavailability, has established its utility in defining the physiological and pathophysiological functions of NK-3 receptors within the CNS.[2][3] This document provides a comprehensive technical overview of SB-222200, including its pharmacological properties, key experimental protocols, and its application in CNS research, with a focus on its interaction with dopaminergic systems.

Mechanism of Action and Signaling Pathway

SB-222200 exerts its effects by competitively blocking the binding of the endogenous tachykinin ligand, Neurokinin B (NKB), to the NK-3 receptor, a G protein-coupled receptor (GPCR).[4] The NKB/NK-3R signaling pathway is implicated in a multitude of physiological processes.[4] In the CNS, NK-3 receptors are strategically located in regions like the substantia nigra and ventral tegmental area (VTA), where they are thought to modulate dopaminergic neurotransmission.[5]

Activation of the NK-3R by NKB typically leads to the coupling of the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, a key signaling event that SB-222200 effectively antagonizes.[1][2][3]

NK3R_Signaling_Pathway cluster_membrane Cell Membrane NK3R NK-3 Receptor (GPCR) Gq11 Gq/11 NK3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates NKB Neurokinin B (NKB) NKB->NK3R Binds & Activates SB222200 SB-222200 SB222200->NK3R Blocks Ca_Release Increased Intracellular Ca²⁺ IP3->Ca_Release Triggers Downstream Downstream Cellular Effects Ca_Release->Downstream

Caption: NK-3R signaling pathway and inhibition by SB-222200.

Quantitative Pharmacological Data

The efficacy and selectivity of SB-222200 have been quantified through various in vitro and in vivo studies.

In Vitro Binding Affinity and Functional Potency

SB-222200 demonstrates high affinity for the human NK-3 receptor and acts as a potent antagonist in functional assays.[2][3]

ParameterReceptor / Assay ConditionValue (nM)
Binding Affinity (Ki) Human NK-3R (CHO cell membranes)4.4[1][2][3]
Murine NK-3R (HEK 293 cells)174[2][3]
Functional Potency (IC50) NKB-induced Ca²⁺ mobilization (human NK-3R)18.4[1][2][3]
NKB-induced Ca²⁺ mobilization (murine NK-3R)265[2][3]
Table 1: In Vitro affinity and potency of SB-222200.
Receptor Selectivity Profile

A key attribute of SB-222200 as a research tool is its high selectivity for the NK-3 receptor over other tachykinin receptors, NK-1 and NK-2.[1][2][3]

Receptor SubtypeBinding Affinity (Ki, nM)Selectivity vs. hNK-3R (Fold)
Human NK-3R 4.4-
Human NK-2R 250[1][2][3]~57
Human NK-1R >100,000[1][2][3]>22,700
Table 2: Receptor selectivity profile of SB-222200.
Preclinical Pharmacokinetic Properties

SB-222200 exhibits favorable pharmacokinetic properties in animal models, including good oral bioavailability and CNS penetration.[2][3]

SpeciesDose & RouteParameterValue
Rat 8 mg/kg, p.o.Cmax~400 ng/mL[2][3]
8 mg/kg, p.o.Oral Bioavailability46%[2][3]
10 mg/kg, p.o.Cmax427 ng/mL[1]
2.5 mg/kg, i.v.T1/21.9 h[1]
Mouse 5 mg/kg, p.o.Brain Concentration (at 30 min)122.4 ng/g[6]
Table 3: Pharmacokinetic properties of SB-222200 in preclinical models.

Application in CNS Research: Modulation of Dopaminergic Systems

SB-222200 has been instrumental in elucidating the role of NK-3 receptors in modulating dopamine-mediated behaviors, which is relevant for disorders like schizophrenia and addiction.[5][7]

  • Acute Administration: Acute blockade of NK-3 receptors with SB-222200 attenuates the stereotypic behavioral hyperactivity induced by cocaine in mice.[5] This suggests an immediate modulatory role of the NK-3R system on dopamine-driven behaviors.[5]

  • Repeated Administration: Chronic or repeated administration of SB-222200 has been shown to have contrasting long-term effects. Following a drug-free period after repeated administration, a subsequent challenge with cocaine or a dopamine D1 receptor agonist resulted in significantly enhanced hyperactivity.[5]

  • Receptor Upregulation: This behavioral sensitization is correlated with a 19.7% increase in dopamine D1 receptor density in the striatum.[5][7] This finding suggests that prolonged blockade of NK-3 receptors can lead to neuroadaptive changes in the dopamine system.[5]

Dopamine_Modulation_Logic cluster_admin Administration Protocol cluster_neuro Neuroadaptation cluster_behavior Behavioral Outcome RepeatedAdmin Repeated SB-222200 Administration (5 days) Washout Drug-Free Period (7 days) NK3R_Blockade Sustained NK-3R Blockade RepeatedAdmin->NK3R_Blockade Cocaine_Challenge Cocaine or D1 Agonist Challenge D1_Upregulation Dopamine D1 Receptor Upregulation in Striatum (+19.7%) NK3R_Blockade->D1_Upregulation Enhanced_Hyperactivity Enhanced Dopamine- Mediated Hyperactivity D1_Upregulation->Enhanced_Hyperactivity Cocaine_Challenge->Enhanced_Hyperactivity

Caption: Logic of repeated SB-222200 administration on dopamine signaling.

Detailed Experimental Protocols

The following protocols are generalized from methodologies reported in the literature for characterizing SB-222200 and similar NK-3R antagonists.

In Vitro: Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of SB-222200 for the NK-3 receptor.

Materials:

  • Cell membranes expressing the recombinant human NK-3 receptor (e.g., from CHO cells).[2][8]

  • Radiolabeled NK-3R ligand (e.g., ¹²⁵I-[MePhe⁷]NKB).[1][2][3]

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.[8]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[8]

  • Unlabeled SB-222200 for competition binding.

  • High concentration of an unlabeled NK-3R ligand (e.g., 10 µM NKB) for non-specific binding.[8]

  • Glass fiber filters (e.g., GF/C) presoaked in polyethyleneimine (PEI).[8]

  • Scintillation counter and cocktail.[8]

Procedure:

  • Membrane Preparation: Thaw and homogenize cell membranes in cold binding buffer. Determine protein concentration via a standard assay (e.g., BCA).[8]

  • Assay Setup: In a 96-well plate, set up triplicate wells for:

    • Total Binding: Binding buffer, radioligand, and membrane suspension.[8]

    • Non-specific Binding (NSB): High concentration of unlabeled ligand, radioligand, and membrane suspension.[8]

    • Competition Binding: Serial dilutions of SB-222200, radioligand, and membrane suspension.[8]

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

  • Separation: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold wash buffer.[8]

  • Quantification: Place filters in vials with scintillation cocktail and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding (Total Binding - NSB). Plot the percentage of specific binding against the log concentration of SB-222200. Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare NK-3R Expressing Cell Membranes B Set up 96-Well Plate (Total, NSB, Competition) A->B C Add Radioligand, Test Compound (SB-222200), & Membranes B->C D Incubate to Reach Equilibrium C->D E Rapid Filtration (Separate Bound/Free Ligand) D->E F Wash Filters with Ice-Cold Buffer E->F G Measure Radioactivity (Scintillation Counting) F->G H Data Analysis: Calculate IC50 and Ki G->H

Caption: Experimental workflow for the radioligand binding assay.
In Vitro: Calcium Mobilization Assay

Objective: To determine the functional antagonist potency (IC₅₀) of SB-222200.

Materials:

  • HEK 293 cells stably expressing the human NK-3 receptor.[2][4]

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).[4]

  • Varying concentrations of SB-222200.

  • A fixed concentration of an NK-3R agonist (e.g., NKB or senktide).[2][4]

  • A fluorescence plate reader capable of kinetic reads.

Procedure:

  • Cell Culture: Plate HEK 293-hNK-3R cells in 96-well plates and grow to confluence.[4]

  • Dye Loading: Load cells with a calcium-sensitive dye according to the manufacturer's protocol.[4]

  • Antagonist Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of SB-222200 or vehicle for a defined period (e.g., 10-30 minutes).[4]

  • Agonist Stimulation: Place the plate in the fluorescence reader. Record a baseline fluorescence, then add a fixed concentration of the NK-3R agonist to all wells.[4]

  • Fluorescence Measurement: Immediately measure the change in fluorescence intensity over time, which corresponds to the increase in intracellular calcium.

  • Data Analysis: Determine the peak fluorescence response for each well. Normalize the data, with the response in the absence of antagonist as 100% and the response with no agonist as 0%. Plot the normalized response against the log concentration of SB-222200 and fit a dose-response curve to determine the IC₅₀.[4]

In Vivo: Inhibition of Senktide-Induced Behaviors

Objective: To assess the in vivo efficacy and CNS penetration of SB-222200.

Materials:

  • Male CD-1 mice or Mongolian gerbils.[2][9]

  • SB-222200 suspended in an appropriate vehicle (e.g., PEG-400/carboxymethylcellulose).[3][6]

  • NK-3R selective agonist, senktide.[2][9]

  • Behavioral observation chambers.

Procedure:

  • Acclimation: Acclimate animals to the testing environment.

  • Antagonist Administration: Administer SB-222200 orally (p.o.) or subcutaneously (s.c.) at various doses (e.g., 2.5-10 mg/kg).[2][5]

  • Pretreatment Period: Allow for a pretreatment period (e.g., 30 minutes) for the drug to be absorbed and reach the CNS.[3][5]

  • Agonist Challenge: Administer senktide via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection.[2][3][9]

  • Behavioral Observation: Immediately place the animals in observation chambers and record specific behaviors (e.g., head shakes, tail whips, hyperlocomotion) for a set duration.[3][9]

  • Data Analysis: Quantify the frequency or duration of the observed behaviors. Compare the results from SB-222200-treated groups to the vehicle-treated control group. Calculate the ED₅₀ (the dose required to inhibit 50% of the agonist-induced response).[2][3]

Conclusion

SB-222200 is a well-characterized and highly selective NK-3 receptor antagonist that serves as a critical research tool for CNS disorders. Its favorable pharmacological profile, including CNS penetration and oral activity, allows for robust in vivo investigations.[2] The data summarized herein underscore its utility in probing the complex role of the NKB/NK-3R signaling pathway in neurobiology. Specifically, its demonstrated ability to modulate dopaminergic systems highlights its importance in preclinical research for schizophrenia, addiction, and other dopamine-related pathologies.[5][7] The detailed protocols and workflows provided in this guide offer a framework for researchers to effectively utilize SB-222200 in their own investigations into the intricacies of CNS function and disease.

References

Exploratory

Technical Whitepaper: The Tachykinin Receptor 3 (NK3R) and SB-222200 Interaction

Audience: Researchers, scientists, and drug development professionals. Introduction The tachykinin system, comprising a family of neuropeptides and their corresponding G protein-coupled receptors (GPCRs), is a critical r...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The tachykinin system, comprising a family of neuropeptides and their corresponding G protein-coupled receptors (GPCRs), is a critical regulator of diverse physiological processes.[1][2] The three primary tachykinin receptors are the neurokinin-1 (NK1R), neurokinin-2 (NK2R), and neurokinin-3 (NK3R), which are preferentially activated by the endogenous ligands Substance P (SP), Neurokinin A (NKA), and Neurokinin B (NKB), respectively.[1][3] The NK3 receptor, encoded by the TACR3 gene, is expressed predominantly in the central nervous system and plays a significant role in regulating reproductive hormone secretion, dopamine modulation, and cardiovascular function.[1][4][5]

Dysregulation of the NKB/NK3R signaling pathway has been implicated in various pathologies, including polycystic ovary syndrome (PCOS), menopausal vasomotor symptoms, and schizophrenia.[6] This has positioned the NK3R as a promising therapeutic target. SB-222200, a potent, selective, and centrally-acting non-peptide antagonist of the NK3R, has emerged as an invaluable pharmacological tool for elucidating the receptor's function and as a lead compound in drug development.[7][8] This technical guide provides an in-depth overview of the NK3R, its interaction with SB-222200, associated signaling pathways, and key experimental methodologies for its characterization.

Tachykinin Receptor 3 (NK3R) Signaling Pathway

The NK3R is a canonical GPCR that couples to the Gq/11 family of G-proteins.[3][9] Upon binding of an agonist such as NKB, the receptor undergoes a conformational change, activating the Gq/11 protein.[9] This initiates a well-defined intracellular signaling cascade:

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates phospholipase Cβ (PLCβ).[2][9]

  • Second Messenger Generation: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][9]

  • Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[3][9]

  • Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC), which then phosphorylates various downstream targets, leading to a cellular response.[2]

The primary functional outcome measured in vitro is the robust and rapid increase in intracellular Ca2+ concentration following agonist stimulation.[3][7]

NK3R_Signaling_Pathway NK3R Gq-Coupled Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NK3R NK3R Gq11 Gq/11 NK3R->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release Triggers PKC PKC DAG->PKC Activates Ca_Release->PKC Activates Response Downstream Cellular Responses PKC->Response Leads to NKB Neurokinin B (Agonist) NKB->NK3R Activates SB222200 SB-222200 (Antagonist) SB222200->NK3R Blocks

NK3R Gq-Coupled Signaling Pathway

Profile of SB-222200

SB-222200, or [(S)-(-)-N-(alpha-ethylbenzyl)-3-methyl-2-phenylquinoline-4-carboxamide], is a non-peptide small molecule that acts as a potent and selective antagonist for the human NK3 receptor.[7] It is characterized by its ability to cross the blood-brain barrier, making it suitable for investigating the central nervous system (CNS) functions of NK3R.[7][8]

Quantitative Data: Binding Affinity and Functional Potency

SB-222200 demonstrates high affinity for the human NK3R and potent functional antagonism. Its selectivity is a key feature, with significantly lower affinity for the NK1 and NK2 receptor subtypes.[7][8]

ParameterSpecies/SystemValueReference
Binding Affinity (Ki) Human NK3R (in CHO cells)4.4 nM[7][8][10]
Murine NK3R (in HEK293 cells)174 nM[7]
Human NK2R250 nM[7][8]
Human NK1R>100,000 nM[7][8]
Functional Potency (IC50) Human NK3R (Ca²+ mobilization)18.4 nM[7][8]
Murine NK3R (Ca²+ mobilization)265 nM[7]
In Vivo Potency (ED50) Mouse (vs. senktide-induced behavior)~5 mg/kg (oral)[7]
Pharmacokinetic Profile

Pharmacokinetic studies in rodents have shown that SB-222200 has moderate oral bioavailability and effectively penetrates the CNS.[7][8]

ParameterSpeciesDoseValueReference
Bioavailability Rat8 mg/kg (oral)46%[7]
Cmax Rat8 mg/kg (oral)~400 ng/mL[7]
T1/2 (Terminal half-life) Rat2.5 mg/kg (IV)1.9 hours[8]
Brain Concentration Mouse5 mg/kg (oral)122.4 ng/g (at 30 min)[11]

Key Experimental Methodologies

The characterization of the SB-222200 and NK3R interaction relies on a suite of standardized in vitro and in vivo assays.

Radioligand Binding Assay

This competitive binding assay quantifies the affinity (Ki) of SB-222200 for the NK3R by measuring its ability to displace a radiolabeled ligand.[6]

Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing NK3R (e.g., CHO-hNK3R cells) in a buffer and centrifuge to isolate the cell membrane fraction containing the receptors.[12]

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled NK3R ligand (e.g., ¹²⁵I-[MePhe⁷]NKB), and varying concentrations of the unlabeled competitor, SB-222200.[7][12]

  • Incubation: Incubate the mixture to allow the binding to reach equilibrium.[13]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand. The receptors and bound ligands are retained on the filter.[12][13]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[12]

  • Data Analysis: Plot the percentage of specific binding against the log concentration of SB-222200. The resulting inhibition curve is used to calculate the IC50, which is then converted to the Ki value using the Cheng-Prusoff equation.[6][12]

Binding_Assay_Workflow Workflow for Radioligand Binding Assay A Prepare NK3R-expressing cell membranes B Incubate membranes with: 1. Radioligand (¹²⁵I-[MePhe⁷]NKB) 2. Varying [SB-222200] A->B C Rapidly filter through glass fiber filters B->C D Wash filters to remove unbound radioligand C->D E Measure radioactivity with scintillation counter D->E F Analyze data: Calculate IC₅₀ and Ki E->F

Workflow for Radioligand Binding Assay
Calcium Mobilization Functional Assay

This cell-based functional assay measures the ability of SB-222200 to inhibit the increase in intracellular calcium triggered by an NK3R agonist, thereby determining its functional potency (IC50).[7][8]

Protocol:

  • Cell Culture: Plate cells stably or transiently expressing NK3R (e.g., HEK293-hNK3R) in a multi-well plate and grow to an appropriate confluency.[8]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). The fluorescence of these dyes increases upon binding to Ca2+.[12]

  • Antagonist Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of SB-222200 for a defined period.[13]

  • Agonist Stimulation: Place the plate in a fluorescence reader (e.g., a FLIPR instrument). Add a fixed concentration of an NK3R agonist (e.g., NKB or senktide) to all wells to stimulate the receptor.[8][12]

  • Fluorescence Measurement: Immediately record the change in fluorescence intensity over time.[12]

  • Data Analysis: Determine the peak fluorescence response for each concentration of SB-222200. Plot the percentage of inhibition against the log concentration of SB-222200 to determine the IC50 value.[6]

Calcium_Assay_Workflow Workflow for Calcium Mobilization Assay A Plate NK3R-expressing cells (e.g., HEK293) B Load cells with a Ca²⁺-sensitive fluorescent dye A->B C Pre-incubate with varying [SB-222200] B->C D Stimulate with NK3R agonist (e.g., Neurokinin B) C->D E Measure fluorescence change (intracellular Ca²⁺) D->E F Analyze data: Calculate IC₅₀ E->F

Workflow for Calcium Mobilization Assay
In Vivo Behavioral Assays

In vivo studies are crucial to confirm the physiological effects of SB-222200. A common model involves antagonizing behaviors induced by a selective NK3R agonist in rodents.[7][14]

Protocol:

  • Animal Acclimation: Acclimate male mice or rats to the testing environment.[14]

  • Antagonist Administration: Administer SB-222200 or a vehicle control via the desired route (e.g., oral gavage, s.c., or i.p. injection) at various doses.[7][14]

  • Pretreatment Period: Allow for a specific pretreatment time (e.g., 30 minutes) for the compound to be absorbed and distributed.[7][8]

  • Agonist Challenge: Administer a selective NK3R agonist, such as senktide, to induce specific, quantifiable behaviors (e.g., head shakes, tail whips, or hyperactivity).[7][14]

  • Behavioral Observation: Immediately place the animal in an observation chamber and record the frequency and duration of the specific behaviors for a set period.[7][15]

  • Data Analysis: Compare the behavioral responses between the vehicle-treated and SB-222200-treated groups. Calculate the dose-dependent inhibition and determine the ED50 value.[7]

Conclusion

SB-222200 is a well-characterized antagonist with high affinity and selectivity for the tachykinin NK3 receptor.[7] Its favorable pharmacokinetic profile, including oral bioavailability and CNS penetration, makes it an exemplary tool for both in vitro and in vivo research.[7][8] The interaction between SB-222200 and NK3R serves as a cornerstone for investigating the receptor's role in neuroendocrinology, psychiatric disorders, and other physiological systems. The robust methodologies detailed herein provide a framework for the continued exploration of NK3R antagonists and their potential as transformative therapeutic agents.

References

Foundational

The Role of SB-222200 in Neurokinin B Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of SB-222200, a potent and selective antagonist of the neurokinin-3 receptor (NK3R), and its role in modu...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SB-222200, a potent and selective antagonist of the neurokinin-3 receptor (NK3R), and its role in modulating neurokinin B (NKB) signaling pathways. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying biological processes to serve as a comprehensive resource for professionals in the field of neuroscience and drug development.

Introduction to Neurokinin B and the NK3 Receptor

Neurokinin B (NKB) is a member of the tachykinin family of neuropeptides that plays a critical role in a variety of physiological processes, including the regulation of reproductive function, body temperature, and neuronal excitability.[1][2] NKB exerts its effects by preferentially binding to and activating the neurokinin-3 receptor (NK3R), a G-protein coupled receptor (GPCR).[1][3] The NKB/NK3R signaling system is a key component of the Kisspeptin/NKB/Dynorphin (KNDy) neurons located in the arcuate nucleus of the hypothalamus, which are integral to the pulsatile secretion of gonadotropin-releasing hormone (GnRH).[2] Dysregulation of this pathway has been implicated in various conditions, including polycystic ovary syndrome (PCOS), menopausal vasomotor symptoms (hot flashes), and some central nervous system disorders.[4][5][6]

SB-222200: A Selective NK3 Receptor Antagonist

SB-222200 is a potent, selective, and orally active non-peptide antagonist of the human NK3 receptor.[4][7] Its ability to penetrate the blood-brain barrier makes it a valuable tool for investigating the central effects of NK3R blockade.[4][7] This guide will delve into the pharmacological properties of SB-222200 and its utility in elucidating the role of NKB pathways.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological and pharmacokinetic parameters of SB-222200.

Table 1: In Vitro Pharmacology of SB-222200 [4][7][8]

ParameterSpeciesCell Line/TissueValue
Binding Affinity (Ki) HumanCHO cells expressing hNK3R4.4 nM
MurineHEK293 cells expressing mNK3R174 nM
Functional Potency (IC50) HumanHEK293 cells expressing hNK3R (NKB-induced Ca2+ mobilization)18.4 nM
MurineHEK293 cells expressing mNK3R (NKB-induced Ca2+ mobilization)265 nM
Receptor Selectivity (Ki) Human NK1 Receptor->100,000 nM
Human NK2 Receptor-250 nM

Table 2: In Vivo Efficacy of SB-222200 [7]

SpeciesAgonistRoute of Administration (SB-222200)ED50Behavioral Endpoint
MouseSenktide (i.p.)Oral~5 mg/kgInhibition of behavioral responses
MouseSenktide (i.c.v.)Oral~5 mg/kgInhibition of behavioral responses

Table 3: Pharmacokinetic Profile of SB-222200 in Rats [4][7]

ParameterDose (Oral)Value
Oral Bioavailability 10 mg/kg46%
Maximum Plasma Concentration (Cmax) 10 mg/kg427 ng/mL
Terminal Elimination Half-life (t1/2) 2.5 mg/kg (i.v.)1.9 hours
Plasma Clearance 2.5 mg/kg (i.v.)56 mL/min/kg

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

NKB_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds & Activates SB222200 SB-222200 SB222200->NK3R Blocks Gq11 Gαq/11 NK3R->Gq11 Activates PLC Phospholipase Cβ (PLCβ) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases CellularResponse Cellular Response (e.g., Neuronal Excitation) Ca2->CellularResponse PKC->CellularResponse

Figure 1. Neurokinin B (NKB) Signaling Pathway and SB-222200 Inhibition.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Interpretation BindingAssay Radioligand Binding Assay (Determine Ki) FunctionalAssay Calcium Mobilization Assay (Determine IC50) DataAnalysis Analyze Potency, Selectivity, Efficacy, and PK/PD Relationship BindingAssay->DataAnalysis FunctionalAssay->DataAnalysis PK_Studies Pharmacokinetic Studies (Oral Bioavailability, Cmax, t1/2) PD_Studies Pharmacodynamic Studies (Senktide-induced Behavioral Models) PK_Studies->PD_Studies PD_Studies->DataAnalysis

References

Protocols & Analytical Methods

Method

SB-222200: In Vitro Application Notes and Protocols for Neurokinin-3 Receptor Antagonism

For Researchers, Scientists, and Drug Development Professionals This document provides detailed application notes and experimental protocols for the in vitro characterization of SB-222200, a potent and selective antagoni...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vitro characterization of SB-222200, a potent and selective antagonist of the Neurokinin-3 (NK-3) receptor. The provided information is intended to guide researchers in designing and executing experiments to investigate the pharmacological properties of this compound.

Introduction

SB-222200, with the chemical name (S)-(-)-N-(α-ethylbenzyl)-3-methyl-2-phenylquinoline-4-carboxamide and CAS number 174635-69-9, is a non-peptide antagonist of the human Neurokinin-3 (NK-3) receptor.[1][2][3][4] It exhibits high affinity and selectivity for the NK-3 receptor over other tachykinin receptors, namely NK-1 and NK-2.[2][3] Its ability to penetrate the blood-brain barrier makes it a valuable tool for investigating the role of the NK-3 receptor in the central nervous system.[2] These application notes provide protocols for fundamental in vitro assays to characterize the binding and functional activity of SB-222200.

Data Presentation

The following tables summarize the quantitative pharmacological data for SB-222200 in various in vitro assays.

Table 1: Receptor Binding Affinity of SB-222200

ReceptorCell Line/TissueRadioligandKi (nM)
Human NK-3CHO cells125I-[MePhe7]neurokinin B4.4[2]
Human NK-3CHO cells[3H]SB-222200Not specified
Human NK-1-->100,000[2][3]
Human NK-2--250[2][3]

Table 2: Functional Antagonist Activity of SB-222200

AssayCell LineAgonistIC50 (nM)
Calcium MobilizationHEK 293 cells (human NK-3R)Neurokinin B (NKB)18.4[2][4]
Luciferase ReporterCOS-7 cells (tilapia Tac3Ra)tiNKB84.11 (µM)[5]
Luciferase ReporterCOS-7 cells (tilapia Tac3Ra)tiNKF37.05 (µM)[5]

Signaling Pathway

The NK-3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon activation by its endogenous ligand, Neurokinin B (NKB), the receptor catalyzes the exchange of GDP for GTP on the Gαq subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores.

NK3_Signaling_Pathway NKB Neurokinin B (NKB) NK3R NK-3 Receptor NKB->NK3R Binds & Activates SB222200 SB-222200 SB222200->NK3R Antagonizes Gq Gq/11 NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca2_release ER->Ca2_release Releases Ca²⁺ Downstream Downstream Cellular Responses Ca2_release->Downstream

NK-3 Receptor Signaling Pathway

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of SB-222200 for the NK-3 receptor using membranes from CHO cells stably expressing the human NK-3 receptor and a radiolabeled ligand.

Experimental Workflow:

Binding_Assay_Workflow A Prepare CHO-hNK3R Cell Membranes B Incubate Membranes with Radioligand (e.g., ¹²⁵I-[MePhe⁷]NKB) and varying concentrations of SB-222200 A->B C Separate Bound and Free Radioligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC₅₀ and Ki determination) D->E

Radioligand Binding Assay Workflow

Materials:

  • CHO cells stably expressing the human NK-3 receptor (CHO-hNK3R)

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • Membrane Preparation Buffer: 50 mM Tris-HCl, pH 7.4, containing protease inhibitors

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA

  • Radioligand: 125I-[MePhe7]neurokinin B

  • SB-222200

  • Non-specific binding control (e.g., high concentration of unlabeled NKB)

  • 96-well plates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Membrane Preparation:

    • Culture CHO-hNK3R cells to confluency.

    • Wash cells with ice-cold PBS and harvest by scraping.

    • Homogenize cells in ice-cold Membrane Preparation Buffer using a Dounce homogenizer or sonicator.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.

    • Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in Assay Buffer and determine the protein concentration (e.g., BCA assay).

    • Store membrane preparations at -80°C.

  • Binding Assay:

    • In a 96-well plate, add in triplicate:

      • Total Binding: Assay Buffer, radioligand (at a concentration near its Kd), and cell membrane preparation.

      • Non-specific Binding: Non-specific binding control, radioligand, and cell membrane preparation.

      • Competitive Binding: Serial dilutions of SB-222200, radioligand, and cell membrane preparation.

    • Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold Assay Buffer to remove unbound radioligand.

    • Transfer the filters to scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of SB-222200.

    • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol measures the ability of SB-222200 to inhibit NKB-induced increases in intracellular calcium in HEK 293 cells stably expressing the human NK-3 receptor.

Experimental Workflow:

Calcium_Assay_Workflow A Seed HEK293-hNK3R cells in 96-well plates B Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) A->B C Pre-incubate with varying concentrations of SB-222200 B->C D Stimulate with an NK-3R agonist (e.g., NKB) C->D E Measure fluorescence changes using a plate reader D->E F Data Analysis (IC₅₀ determination) E->F

Calcium Mobilization Assay Workflow

Materials:

  • HEK 293 cells stably expressing the human NK-3 receptor (HEK293-hNK3R)

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Probenecid (optional)

  • SB-222200

  • Neurokinin B (NKB)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader with automated injection capabilities

Procedure:

  • Cell Seeding:

    • Seed HEK293-hNK3R cells into black, clear-bottom 96-well plates at an appropriate density and incubate overnight.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. Probenecid can be added to prevent dye leakage.

    • Remove the culture medium from the cells and add the loading buffer to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

    • Wash the cells with HBSS to remove excess dye.

  • Assay:

    • Add varying concentrations of SB-222200 to the wells and incubate for a predetermined time.

    • Place the plate in a fluorescence plate reader and measure the baseline fluorescence.

    • Inject a fixed concentration of NKB (typically at its EC80) into the wells and immediately begin recording the fluorescence signal over time.

  • Data Analysis:

    • Calculate the change in fluorescence (peak fluorescence - baseline fluorescence) for each well.

    • Plot the percentage of inhibition of the NKB response against the log concentration of SB-222200.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression.

Luciferase Reporter Gene Assay

This assay measures the functional antagonism of SB-222200 by quantifying its effect on NK-3 receptor-mediated activation of a downstream reporter gene (e.g., under the control of a serum response element, SRE, or nuclear factor of activated T-cells response element, NFAT-RE, for Gq-coupled receptors).

Materials:

  • HEK 293 cells

  • Cell culture medium and supplements

  • Expression plasmid for the human NK-3 receptor

  • Reporter plasmid containing a luciferase gene downstream of a suitable response element (e.g., pGL4.33[luc2P/SRE/Hygro] or pGL4.30[luc2P/NFAT-RE/Hygro])

  • Transfection reagent

  • SB-222200

  • Neurokinin B (NKB)

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Transfection:

    • Co-transfect HEK 293 cells with the NK-3 receptor expression plasmid and the luciferase reporter plasmid using a suitable transfection reagent.

    • Seed the transfected cells into 96-well plates and incubate for 24-48 hours to allow for receptor and reporter expression.

  • Assay:

    • Pre-incubate the cells with varying concentrations of SB-222200 for a specific duration.

    • Stimulate the cells with a fixed concentration of NKB (typically at its EC80).

    • Incubate for an appropriate time (e.g., 4-6 hours) to allow for luciferase gene expression.

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity (e.g., to a co-transfected control like Renilla luciferase or to total protein concentration).

    • Plot the percentage of inhibition of the NKB-induced luciferase expression against the log concentration of SB-222200.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression.

References

Application

Application Notes and Protocols for SB-222200 in Animal Models

For Researchers, Scientists, and Drug Development Professionals Introduction SB-222200 is a potent, selective, and orally active antagonist of the neurokinin-3 (NK-3) receptor.[1] It readily crosses the blood-brain barri...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-222200 is a potent, selective, and orally active antagonist of the neurokinin-3 (NK-3) receptor.[1] It readily crosses the blood-brain barrier, making it a valuable tool for investigating the role of the NK-3 receptor in the central nervous system (CNS).[1][2] The NK-3 receptor, part of the tachykinin receptor family, is primarily activated by its endogenous ligand, neurokinin B (NKB).[3] This receptor system is implicated in a variety of physiological processes, including reproductive hormone secretion, temperature regulation, and the modulation of mood and behavior.[3] Consequently, SB-222200 is frequently utilized in animal models to explore its therapeutic potential in CNS disorders such as schizophrenia, anxiety, and depression.[3][4]

These application notes provide detailed protocols for the use of SB-222200 in common animal models, including pharmacokinetic analysis and behavioral assessments.

Mechanism of Action

The NK-3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gαq/11.[5] Upon binding of an agonist like NKB, the receptor activates Phospholipase Cβ (PLCβ).[6] PLCβ then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates Protein Kinase C (PKC). This signaling cascade ultimately leads to various cellular responses.[6] SB-222200 acts as a competitive antagonist at the NK-3 receptor, blocking the binding of NKB and thereby inhibiting this downstream signaling pathway.[3][7]

NK3_Signaling_Pathway NKB Neurokinin B (NKB) NK3R NK-3 Receptor NKB->NK3R SB222200 SB-222200 SB222200->NK3R Gq11 Gαq/11 NK3R->Gq11 Activates PLCb Phospholipase Cβ (PLCβ) Gq11->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response Ca_release->Cellular_Response PKC_activation->Cellular_Response

NK-3 Receptor Signaling Pathway

Quantitative Data Summary

The following tables summarize the in vitro and in vivo properties of SB-222200.

Table 1: In Vitro Activity of SB-222200

ParameterSpeciesCell LineValueReference
Ki (Binding Affinity) HumanCHO cells expressing hNK-3R4.4 nM[2]
MurineHEK293 cells expressing mNK-3R174 nM[2]
IC50 (Functional Antagonism) HumanHEK293 cells expressing hNK-3R (NKB-induced Ca2+ mobilization)18.4 nM[2]
MurineHEK293 cells expressing mNK-3R (NKB-induced Ca2+ mobilization)265 nM[2]
Selectivity HumanhNK-1 Receptor (Ki)>100,000 nM[2]
HumanhNK-2 Receptor (Ki)250 nM[2]

Table 2: Pharmacokinetic Parameters of SB-222200 in Rodents

ParameterSpeciesDose and RouteValueReference
Oral Bioavailability Rat8 mg/kg, p.o.46%[2][8]
Cmax (Peak Plasma Concentration) Rat10 mg/kg, p.o.~427 ng/mL[3]
T1/2 (Elimination Half-life) Rat8 mg/kg, p.o.~2 hours[8]
Brain Concentration (30 min post-dose) Mouse5 mg/kg, p.o.~122.4 ng/g[8]

Experimental Protocols

Protocol 1: Preparation of SB-222200 for Oral Gavage

This protocol describes the preparation of a suspension of SB-222200 suitable for oral administration in rodents. Due to its poor water solubility, a suspension vehicle is required.[8]

Materials:

  • SB-222200 powder

  • Polyethylene glycol 400 (PEG-400)

  • Sodium carboxymethyl cellulose (CMC-Na)

  • Purified water or saline

  • Weighing balance

  • Magnetic stirrer and stir bar

  • Homogenizer or sonicator (optional, for improved homogeneity)

  • Appropriate container (e.g., glass vial)

Procedure:

  • Prepare the Vehicle (0.5% CMC-Na in PEG-400/Water): a. Determine the total volume of vehicle required for the study. b. Prepare a 0.5% (w/v) solution of CMC-Na in a mixture of PEG-400 and purified water (e.g., a 20:80 or similar ratio, which may require optimization for desired viscosity). c. To do this, slowly add the CMC-Na powder to the water while stirring vigorously with a magnetic stirrer to prevent clumping. d. Once the CMC-Na is dissolved, add the PEG-400 and continue stirring until a homogenous solution is formed.[9]

  • Prepare the SB-222200 Suspension: a. Weigh the required amount of SB-222200 powder based on the desired final concentration and total volume. b. In a separate container, add a small amount of the prepared vehicle to the SB-222200 powder to create a paste. This helps in the initial dispersion of the compound.[9] c. Gradually add the remaining vehicle to the paste while continuously mixing. d. For a more uniform suspension, use a homogenizer or sonicator for a short period (e.g., 5-10 minutes).[9] e. Visually inspect the suspension for any large aggregates. f. Store the suspension at room temperature and protect it from light. It is recommended to prepare the suspension fresh daily.[9] g. Crucially, ensure the suspension is continuously stirred or vortexed immediately before and during dose administration to maintain homogeneity. [9]

Gavage_Prep_Workflow cluster_vehicle Vehicle Preparation cluster_suspension Suspension Preparation V1 Weigh CMC-Na V2 Dissolve CMC-Na in Water (with stirring) V1->V2 V3 Add PEG-400 V2->V3 V4 Stir until homogenous V3->V4 S2 Create a paste with a small amount of vehicle V4->S2 Vehicle S1 Weigh SB-222200 S1->S2 S3 Gradually add remaining vehicle (with continuous mixing) S2->S3 S4 Homogenize/Sonicate (optional) S3->S4 S5 Store appropriately and use fresh S4->S5 Admin Oral Gavage S5->Admin Ready for Administration

SB-222200 Oral Gavage Preparation
Protocol 2: Senktide-Induced Behavioral Model in Mice

This model is used to assess the in vivo efficacy of NK-3 receptor antagonists. The NK-3 receptor agonist, senktide, induces characteristic behaviors in mice, such as head-shakes and tail-whips, which can be attenuated by pretreatment with an antagonist like SB-222200.[7][10]

Materials:

  • Male BALB/c or NMRI mice (18-25 g)

  • SB-222200 suspension (prepared as in Protocol 1)

  • Senktide solution (dissolved in sterile saline)

  • Observation chambers (e.g., clear Plexiglas boxes)

  • Video recording equipment (optional but recommended for unbiased scoring)

  • Syringes and needles for oral gavage and subcutaneous (s.c.) or intracerebroventricular (i.c.v.) injection

Procedure:

  • Acclimation: a. Allow mice to acclimate to the housing facility for at least one week before the experiment. b. On the day of the experiment, transfer the mice to the testing room and allow them to acclimate for at least 60 minutes.

  • Dosing: a. Administer SB-222200 (e.g., 5 mg/kg) or vehicle via oral gavage.[1] b. After a pretreatment period (typically 30-60 minutes), administer senktide. The dose and route of senktide will depend on the specific behaviors being measured (e.g., 1 mg/kg, s.c., for head-shakes and tail-whips, or a lower dose like 0.05 nmol, i.c.v., for tail-whips).[7][11]

  • Behavioral Observation: a. Immediately after senktide administration, place each mouse individually into an observation chamber.[11] b. Record the number of head-shakes and/or tail-whips for a defined period, typically 20-30 minutes.[11] c. Head-shake: A rapid, rotational shake of the head. d. Tail-whip: A rapid, lateral undulation of the tail, which may produce a rattling sound against the chamber walls.[11] e. A blinded observer should perform the scoring to minimize bias. If using video recording, the videos can be scored later.

  • Data Analysis: a. Compare the frequency of senktide-induced behaviors between the vehicle-treated and SB-222200-treated groups using an appropriate statistical test (e.g., t-test or ANOVA). b. A significant reduction in the number of head-shakes and/or tail-whips in the SB-222200 group indicates in vivo antagonism of the NK-3 receptor.

Protocol 3: Assessment of Locomotor Activity and Stereotypy in Mice

SB-222200 can modulate dopamine-mediated behaviors, such as locomotor activity and stereotypy, particularly in models of psychosis.[7] This protocol describes a method for quantifying these behaviors.

Materials:

  • Male CD-1 or C57BL/6 mice (20-30 g)

  • SB-222200 suspension (prepared as in Protocol 1)

  • Psychostimulant drug (e.g., cocaine, amphetamine) or saline

  • Automated locomotor activity chambers equipped with infrared beams

  • Syringes and needles for administration

Procedure:

  • Acclimation: a. Acclimate the mice to the testing room for at least 60 minutes before the experiment. b. Habituate the mice to the locomotor activity chambers for a set period (e.g., 30-60 minutes) on one or more days prior to the test day to reduce novelty-induced hyperactivity.[1][8]

  • Dosing: a. Administer SB-222200 (e.g., 2.5 or 5 mg/kg, s.c.) or vehicle.[7] b. After a 30-minute pretreatment period, administer the psychostimulant (e.g., cocaine 20 mg/kg, i.p.) or saline.[7]

  • Data Collection: a. Immediately after the second injection, place the mice in the activity chambers and begin recording. b. Record activity for a period of 60-120 minutes. c. The software associated with the activity chambers will quantify several parameters. Key parameters include: i. Locomotor Activity: Total distance traveled, number of horizontal beam breaks. ii. Stereotypy: Number of repetitive beam breaks within a short time frame. Some systems have specific algorithms to quantify stereotypic movements.

  • Data Analysis: a. Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug effects. b. Compare the total locomotor activity and stereotypy counts between the different treatment groups using ANOVA followed by post-hoc tests.

Protocol 4: Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study to determine the plasma concentration-time profile of SB-222200 following oral administration in rats.

Materials:

  • Male Sprague-Dawley rats (250-350 g) with jugular vein catheters (for serial blood sampling)

  • SB-222200 suspension (prepared as in Protocol 1)

  • Syringes and needles for oral gavage

  • Heparinized tubes for blood collection

  • Centrifuge

  • Freezer (-80°C) for plasma storage

  • Analytical equipment for bioanalysis (e.g., LC-MS/MS)

Procedure:

  • Animal Preparation: a. Rats should be fasted overnight before dosing, with free access to water. b. Acclimate the rats to the study conditions.

  • Dosing: a. Administer a single dose of SB-222200 (e.g., 10 mg/kg) via oral gavage.[3]

  • Blood Sampling: a. Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein catheter at predetermined time points. b. Typical time points for an oral study could be: pre-dose (0), 15, 30, 60, 120, 240, 360, and 480 minutes post-dose.[12] c. Collect blood into heparinized tubes.[12]

  • Plasma Preparation: a. Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes at 4°C) to separate the plasma.[12] b. Carefully transfer the plasma supernatant to clean, labeled tubes. c. Store the plasma samples at -80°C until analysis.[12]

  • Bioanalysis: a. Quantify the concentration of SB-222200 in the plasma samples using a validated bioanalytical method, typically LC-MS/MS. b. The method will involve protein precipitation or liquid-liquid extraction, followed by chromatographic separation and mass spectrometric detection.

  • Pharmacokinetic Analysis: a. Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters from the plasma concentration-time data, such as Cmax, Tmax, AUC (Area Under the Curve), and T1/2.

PK_Study_Workflow cluster_animal_prep Animal Preparation cluster_dosing Dosing cluster_sampling Sampling and Processing cluster_analysis Analysis A1 Fasted Rats with Jugular Vein Catheters A2 Acclimation A1->A2 D2 Administer via Oral Gavage A2->D2 D1 Prepare SB-222200 Suspension D1->D2 S1 Serial Blood Collection (pre-defined time points) D2->S1 S2 Centrifuge to Separate Plasma S1->S2 S3 Store Plasma at -80°C S2->S3 An1 LC-MS/MS Bioanalysis S3->An1 An2 Pharmacokinetic Modeling An1->An2

Pharmacokinetic Study Workflow

References

Method

Application Notes and Protocols for SB-222200 Administration in Mice

These application notes provide detailed information and protocols for the administration of SB-222200, a potent and selective NK-3 receptor antagonist, in mice for research purposes. The provided data and methodologies...

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed information and protocols for the administration of SB-222200, a potent and selective NK-3 receptor antagonist, in mice for research purposes. The provided data and methodologies are intended for researchers, scientists, and drug development professionals.

Compound Information

  • Compound Name: SB-222200

  • Mechanism of Action: A selective antagonist of the Neurokinin-3 (NK-3) receptor.[1][2] It is a centrally active compound that can cross the blood-brain barrier.[1][2]

  • Primary Use in Research: Investigation of the role of the NK-3 receptor in central nervous system disorders and its modulation of dopaminergic pathways.[1][3][4]

Quantitative Data Summary

The following tables summarize the dosages and pharmacokinetic parameters of SB-222200 in mice as reported in various studies.

Table 1: Dosage and Administration of SB-222200 in Mice

ParameterValueDetailsReference
Dosage Range 2.5 - 5 mg/kgEffective doses for behavioral studies.[3][4]
Administration Routes Subcutaneous (s.c.), Oral (p.o.)Both routes have been shown to be effective.[1][2][3][5]
Vehicle (Oral) PEG-400/carboxymethylcellulose suspensionA common vehicle for oral gavage administration.[5]
Pretreatment Time 30 minutesTime for the compound to reach effective concentrations in the brain.[3][5]

Table 2: Pharmacokinetic Profile of SB-222200 in Mice (Oral Administration)

ParameterValueConditionsReference
Dose 5 mg/kgOral gavage.[5]
Time to Peak Concentration (Tmax) ~ 30 minutesIn both plasma and brain.[5]
Brain Concentration at Tmax 122.4 ± 17.8 ng/gDemonstrates good blood-brain barrier penetration.[5]

Experimental Protocols

Below are detailed protocols for acute and repeated administration of SB-222200 in mice, based on published research.

Protocol 1: Acute Administration of SB-222200 to Study Behavioral Effects

Objective: To investigate the acute effects of SB-222200 on a specific behavior (e.g., cocaine-induced hyperactivity).

Materials:

  • SB-222200

  • Vehicle (e.g., for s.c. injection: sterile saline; for oral gavage: PEG-400/carboxymethylcellulose suspension)

  • Syringes and needles for the appropriate administration route

  • Experimental mice (e.g., adult male CD-1 mice)

  • Behavioral monitoring equipment (e.g., activity monitors)

  • Stimulant (e.g., cocaine)

Procedure:

  • Preparation of SB-222200 Solution:

    • For subcutaneous injection, dissolve SB-222200 in sterile saline to the desired concentration (e.g., 0.5 mg/mL for a 5 mg/kg dose in a 25g mouse with an injection volume of 0.25 mL).

    • For oral administration, prepare a suspension of SB-222200 in a vehicle such as PEG-400/carboxymethylcellulose.[5]

  • Animal Handling and Acclimation:

    • House the mice in a controlled environment with a regular light-dark cycle and access to food and water ad libitum.

    • Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Administration:

    • Administer either vehicle or SB-222200 (e.g., 2.5 or 5 mg/kg) via the chosen route (s.c. or oral gavage).[3]

  • Pretreatment Period:

    • Wait for 30 minutes to allow for drug absorption and distribution to the central nervous system.[3][5]

  • Behavioral Induction:

    • Administer the behavioral stimulant (e.g., cocaine at 20 mg/kg, i.p.).[3]

  • Behavioral Assessment:

    • Immediately place the mice in the activity monitors and record behavioral responses (e.g., ambulatory and stereotypic activity) for a defined period (e.g., 60 minutes).[3]

Protocol 2: Repeated Administration of SB-222200 to Study Long-Term Effects

Objective: To investigate the effects of repeated NK-3 receptor blockade on subsequent behavioral responses and receptor density.

Materials:

  • Same as Protocol 1.

Procedure:

  • Daily Administration:

    • Inject mice once daily with either vehicle or SB-222200 (e.g., 5 mg/kg, s.c.) for a period of 5 consecutive days.[3][4]

  • Drug-Free Period:

    • After the 5-day treatment period, leave the mice undisturbed (drug-free) for 7 days.[3][4] This washout period is crucial for observing long-term adaptive changes.

  • Behavioral Challenge:

    • On day 13, challenge the mice with a stimulant (e.g., cocaine or a dopamine D1 receptor agonist like SKF 82958) and measure the behavioral response as described in Protocol 1.[3]

  • Neurochemical Analysis (Optional):

    • Alternatively, on day 13, euthanize a separate group of mice and harvest their brains.

    • Dissect the brain region of interest (e.g., striatum) to measure dopamine D1 receptor density using techniques like radioligand binding assays.[3] Studies have shown that this protocol can lead to a 19.7% increase in dopamine D1 receptor density in the striatum.[3][4]

Visualizations

Diagram 1: Experimental Workflow for SB-222200 Administration in Mice

G cluster_acute Acute Administration Protocol cluster_repeated Repeated Administration Protocol A1 Acclimation A2 SB-222200 or Vehicle Administration (s.c. or p.o.) A1->A2 A3 30 min Pretreatment A2->A3 A4 Stimulant Injection (e.g., Cocaine) A3->A4 A5 Behavioral Monitoring A4->A5 R1 Daily SB-222200 or Vehicle Administration (5 days) R2 7-Day Drug-Free Period R1->R2 R3 Behavioral Challenge or Brain Extraction R2->R3 R4 Behavioral Analysis or Receptor Density Measurement R3->R4

Experimental workflows for acute and repeated SB-222200 administration.

Diagram 2: Proposed Signaling Pathway Modulation by SB-222200

G cluster_pathway Modulation of Dopaminergic Signaling by SB-222200 SB222200 SB-222200 NK3R NK-3 Receptor SB222200->NK3R Blockade DopamineNeuron Dopaminergic Neuron Activity NK3R->DopamineNeuron Modulation DopamineRelease Dopamine Release DopamineNeuron->DopamineRelease D1R Dopamine D1 Receptor DopamineRelease->D1R Activation Behavior Dopamine-Mediated Behaviors (e.g., Hyperactivity) D1R->Behavior

SB-222200 blocks NK-3 receptors, modulating dopamine neuron activity and behavior.

References

Application

Application Notes and Protocols for Solubilizing SB-222200 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals Introduction SB-222200 is a potent and selective non-peptide antagonist of the neurokinin-3 (NK-3) receptor.[1][2] With a molecular weight of 380.48 g/mol ,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-222200 is a potent and selective non-peptide antagonist of the neurokinin-3 (NK-3) receptor.[1][2] With a molecular weight of 380.48 g/mol , this compound is a valuable tool for investigating the physiological and pathological roles of the NK-3 receptor signaling pathway in vitro and in vivo.[2] The NK-3 receptor, a G-protein coupled receptor, is primarily activated by the endogenous ligand Neurokinin B (NKB).[3][4] This activation initiates a signaling cascade through the Gq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[4] Due to its ability to penetrate the blood-brain barrier, SB-222200 is particularly useful for studies involving the central nervous system.[5] Proper solubilization and handling of SB-222200 are crucial for obtaining accurate and reproducible results in cell culture experiments. These application notes provide detailed protocols for the solubilization, storage, and application of SB-222200 in a cell culture setting.

Physicochemical Properties and Solubility

SB-222200 is a hydrophobic molecule, which necessitates the use of organic solvents for its dissolution. It is practically insoluble in water.[6] The solubility of SB-222200 in common laboratory solvents is summarized in the table below. For cell culture applications, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.

PropertyValueSource(s)
Molecular Weight 380.48 g/mol [2]
Solubility in DMSO ≥100 mg/mL (≥262.83 mM) or 100 mM[2]
Solubility in Ethanol 100 mM
Appearance Solid-
Storage (Powder) -20°C for up to 3 years

Experimental Protocols

Preparation of SB-222200 Stock Solution

This protocol describes the preparation of a 10 mM stock solution of SB-222200 in DMSO.

Materials:

  • SB-222200 powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, DNase/RNase-free microcentrifuge tubes

  • Vortex mixer

  • Calibrated pipettes and sterile filter tips

Procedure:

  • Calculation: To prepare a 10 mM stock solution, calculate the required mass of SB-222200. For 1 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L * 380.48 g/mol * 0.001 L * 1000 mg/g = 3.8048 mg

  • Weighing: Carefully weigh out the calculated amount of SB-222200 powder in a sterile microcentrifuge tube.

  • Solubilization: Add the corresponding volume of cell culture grade DMSO to the tube.

  • Mixing: Vortex the solution thoroughly until the SB-222200 is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if precipitation is observed.[5]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[5][7]

General Cell Culture Handling

Standard aseptic techniques should be followed for all cell culture procedures.

a. Thawing Cryopreserved Cells:

  • Prepare a culture flask with the appropriate pre-warmed complete growth medium.

  • Quickly thaw the cryovial of frozen cells in a 37°C water bath until a small ice crystal remains.[8]

  • Wipe the outside of the vial with 70% ethanol.

  • Transfer the thawed cell suspension into a sterile centrifuge tube containing at least 9 mL of pre-warmed complete growth medium.[9]

  • Centrifuge the cell suspension at 200 x g for 5 minutes to pellet the cells.[9][10] This step helps to remove the cryoprotectant (e.g., DMSO), which can be toxic to some cell lines.

  • Gently aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.

  • Transfer the cell suspension to the prepared culture flask and incubate at 37°C in a humidified atmosphere with 5% CO2.[9]

b. Subculturing Adherent Cells:

  • Once cells reach 80-90% confluency, aspirate the culture medium.

  • Wash the cell monolayer with a sterile, calcium- and magnesium-free phosphate-buffered saline (PBS).[11]

  • Add a sufficient volume of a detaching agent (e.g., Trypsin-EDTA) to cover the cell monolayer and incubate at 37°C for 2-5 minutes, or until cells detach.[11]

  • Neutralize the detaching agent by adding complete growth medium.

  • Gently pipette the cell suspension to ensure a single-cell suspension.

  • Transfer a fraction of the cell suspension to a new culture flask containing pre-warmed complete growth medium.

  • Incubate the new culture under standard conditions.

Treating Cultured Cells with SB-222200

This protocol provides a general guideline for treating adherent cells with SB-222200. The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.

Materials:

  • Cultured cells in multi-well plates

  • Complete cell culture medium

  • 10 mM SB-222200 stock solution in DMSO

  • Sterile PBS

Procedure:

  • Cell Seeding: Seed cells into a multi-well plate at a density that will allow them to be in the exponential growth phase during treatment. Allow the cells to adhere overnight.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM SB-222200 stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. Ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including the vehicle control) and is typically kept below 0.5% to avoid solvent-induced cytotoxicity.

  • Cell Treatment:

    • Aspirate the old medium from the cell culture wells.

    • Gently wash the cells once with sterile PBS.[12]

    • Add the medium containing the desired concentration of SB-222200 to each well.

    • Include a vehicle control group treated with the same final concentration of DMSO as the highest SB-222200 concentration.[12]

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[12]

  • Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream assays, such as viability assays, protein expression analysis, or functional assays like calcium mobilization.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NK-3 receptor signaling pathway antagonized by SB-222200 and a typical experimental workflow for its use in cell culture.

NK3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NKB Neurokinin B (NKB) NK3R NK-3 Receptor NKB->NK3R Binds & Activates Gq11 Gq/11 NK3R->Gq11 Activates SB222200 SB-222200 SB222200->NK3R Blocks PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Triggers PKC_activation PKC Activation DAG->PKC_activation Activates

Caption: NK-3 Receptor Signaling Pathway Antagonized by SB-222200.

Experimental_Workflow arrow arrow start Start dissolve Dissolve SB-222200 in DMSO (10 mM Stock) start->dissolve aliquot Aliquot & Store at -20°C / -80°C dissolve->aliquot prepare_working Prepare Working Solutions in Culture Medium aliquot->prepare_working culture_cells Culture Adherent Cells to Exponential Growth Phase culture_cells->prepare_working treat_cells Treat Cells with SB-222200 (Include Vehicle Control) prepare_working->treat_cells incubate Incubate for Desired Time Period treat_cells->incubate analyze Perform Downstream Analysis incubate->analyze end End analyze->end

Caption: Experimental Workflow for SB-222200 Cell Culture Studies.

References

Method

Application Notes: SB-222200 for Studying Dopamine-Mediated Behaviors

Introduction SB-222200, with the chemical name (S)-(-)-N-(α-ethylbenzyl)-3-methyl-2-phenylquinoline-4-carboxamide, is a potent, selective, and centrally active nonpeptide antagonist of the tachykinin neurokinin-3 recepto...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

SB-222200, with the chemical name (S)-(-)-N-(α-ethylbenzyl)-3-methyl-2-phenylquinoline-4-carboxamide, is a potent, selective, and centrally active nonpeptide antagonist of the tachykinin neurokinin-3 receptor (NK-3R).[1][2][3] Due to its ability to cross the blood-brain barrier and its high affinity for the NK-3 receptor, SB-222200 serves as a critical pharmacological tool for investigating the physiological and pathophysiological roles of NK-3 receptors in the central nervous system (CNS).[1][4] Notably, NK-3 receptors are known to modulate the activity of dopaminergic neurons, making SB-222200 an invaluable compound for studying dopamine-mediated behaviors such as reward, addiction, and locomotor activity.[5][6][7]

Mechanism of Action

The tachykinin family of neuropeptides includes Neurokinin B (NKB), the primary endogenous ligand for the NK-3 receptor.[1] Activation of NK-3 receptors, which are G-protein coupled receptors (GPCRs), typically leads to the mobilization of intracellular calcium.[1][2] SB-222200 acts as a competitive antagonist, binding to the NK-3 receptor and blocking the action of NKB. This blockade prevents the downstream signaling cascade, including the NKB-induced increase in intracellular calcium.[1][2]

In the context of dopamine-mediated behaviors, NK-3 receptors are located on dopaminergic neurons in key brain regions like the ventral tegmental area (VTA) and substantia nigra.[5][6] Activation of these receptors has an excitatory effect, increasing the firing rate of dopamine neurons and subsequent dopamine release in projection areas like the nucleus accumbens and striatum.[5] By antagonizing NK-3 receptors, SB-222200 can attenuate this dopamine release, thereby modulating behaviors that are dependent on the mesolimbic and nigrostriatal dopamine systems.[5][6]

cluster_0 Dopaminergic Neuron Terminal NKB Neurokinin B (NKB) NK3R NK-3 Receptor NKB->NK3R Binds & Activates Gq Gq Protein NK3R->Gq Activates SB222200 SB-222200 SB222200->NK3R Binds & Blocks PLC PLC Gq->PLC Activates Ca_Mobilization ↑ Intracellular Ca²⁺ PLC->Ca_Mobilization Catalyzes DA_Release ↑ Dopamine Release Ca_Mobilization->DA_Release Triggers

Mechanism of SB-222200 Action.

Data Presentation

Table 1: In Vitro Bioactivity of SB-222200
Receptor TargetAssay TypeSpeciesCell LineValueReference
NK-3 Radioligand Binding (Kᵢ)HumanCHO4.4 nM[1][2][4]
Radioligand Binding (Kᵢ)MurineHEK 293174 nM[1][5]
Radioligand Binding (Kᵢ)Rat-88 nM[5]
Radioligand Binding (Kᵢ)Guinea Pig-3 nM[5]
Ca²⁺ Mobilization (IC₅₀)HumanHEK 29318.4 nM[1][2][4]
Ca²⁺ Mobilization (IC₅₀)MurineHEK 293265 nM[1]
NK-1 Radioligand Binding (Kᵢ)HumanCHO>100,000 nM[1][2]
NK-2 Radioligand Binding (Kᵢ)HumanCHO250 nM[1][2]
Table 2: In Vivo Efficacy and Pharmacokinetics of SB-222200
ParameterSpeciesAdministrationDoseValueReference
Efficacy (ED₅₀) MouseOral-~5 mg/kg[1]
Bioavailability RatOral8 mg/kg46%[1][4]
Cₘₐₓ RatOral8 mg/kg~400 ng/mL[1][4]
Cₘₐₓ RatOral10 mg/kg427 ng/mL[2]
T₁/₂ RatOral10 mg/kg1.9 h[2]
Brain Concentration MouseOral5 mg/kg122.4 ng/g (at 30 min)[8]

Experimental Protocols

Protocol 1: In Vitro Radioligand Binding Assay

This protocol is for determining the binding affinity (Kᵢ) of SB-222200 for the NK-3 receptor.

Materials:

  • Cell membranes from CHO cells stably expressing the human NK-3 receptor (CHO-hNK-3R).[1]

  • Radioligand: ¹²⁵I-[MePhe⁷]NKB.[1]

  • SB-222200 (test compound) and NKB (for non-specific binding).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, add 50 µL of binding buffer, 25 µL of ¹²⁵I-[MePhe⁷]NKB (to a final concentration of ~0.1 nM), 25 µL of varying concentrations of SB-222200, and 100 µL of CHO-hNK-3R cell membrane suspension.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in polyethyleneimine) using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of SB-222200 that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

start Start prep Prepare Reagents: - CHO-hNK-3R Membranes - ¹²⁵I-[MePhe⁷]NKB - SB-222200 dilutions start->prep setup Set up 96-well plate: Add buffer, radioligand, SB-222200, and membranes prep->setup incubate Incubate at RT for 60 minutes setup->incubate filter Rapid Filtration through glass fiber filters incubate->filter wash Wash filters 3x with ice-cold buffer filter->wash count Quantify radioactivity using scintillation counter wash->count analyze Calculate IC₅₀ and Kᵢ values count->analyze end End analyze->end

Workflow for Radioligand Binding Assay.
Protocol 2: In Vivo Assessment of Cocaine-Induced Hyperactivity in Mice

This protocol details how to assess the effect of SB-222200 on dopamine-mediated locomotor and stereotypic behaviors induced by cocaine.[5][9]

Animals:

  • Adult male CD-1 mice.[5]

Materials:

  • SB-222200 dissolved in a vehicle (e.g., 60% PEG-200 and 40% distilled water).[9]

  • Cocaine hydrochloride dissolved in 0.9% saline.[5]

  • Activity monitoring chambers (e.g., automated photobeam activity boxes).

Procedure:

  • Acclimation: Acclimate mice to the activity chambers for 30-60 minutes before drug administration.

  • Pre-treatment: Administer SB-222200 (e.g., 2.5 or 5 mg/kg, s.c.) or vehicle.[5]

  • Waiting Period: Return mice to their home cages for a 30-minute pre-treatment period.[5]

  • Cocaine Challenge: Administer cocaine (e.g., 20 mg/kg, i.p.) or saline.[5]

  • Behavioral Recording: Immediately place the mice back into the activity chambers and record locomotor (ambulatory) and stereotypic activity for a period of 60-90 minutes.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals). Compare the total activity counts between groups (Vehicle+Saline, Vehicle+Cocaine, SB-222200+Cocaine) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant attenuation of cocaine-induced hyperactivity in the SB-222200-pretreated group indicates NK-3R involvement.[5]

cluster_0 Experimental Timeline t0 T = -60 min Acclimate mice to activity chambers t1 T = -30 min Administer SB-222200 (or vehicle) s.c. t0->t1 t2 T = 0 min Administer Cocaine (or saline) i.p. t1->t2 t3 T = 0-90 min Record locomotor and stereotypic activity t2->t3 t4 T = End Data Analysis t3->t4

Workflow for Behavioral Assessment.
Protocol 3: Ex Vivo Dopamine D1 Receptor Density Measurement

This protocol describes how to measure changes in dopamine D1 receptor density in the striatum following repeated administration of SB-222200.[5]

Animals and Dosing Regimen:

  • Adult male CD-1 mice.[5]

  • Administer SB-222200 (5 mg/kg, s.c.) or vehicle once daily for 5 consecutive days.[5]

  • Follow with a 7-day drug-free (washout) period.[5]

Materials:

  • Radioligand: [³H] SCH 23390 (D1 receptor antagonist).[5]

  • Homogenization Buffer.

  • Centrifuge, tissue homogenizer.

Procedure:

  • Tissue Collection: On day 13 (after the 7-day washout), euthanize the mice and rapidly dissect the striatum on ice.

  • Membrane Preparation: Homogenize the striatal tissue in ice-cold buffer. Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the membranes. Wash the pellet by resuspension and re-centrifugation.

  • Binding Assay: Resuspend the final membrane pellet. Perform a saturation binding experiment using increasing concentrations of [³H] SCH 23390. Incubate membranes with the radioligand until equilibrium is reached.

  • Filtration and Quantification: Separate bound from free radioligand by rapid filtration, similar to Protocol 1. Measure the radioactivity on the filters.

  • Data Analysis: Perform Scatchard analysis on the saturation binding data to determine the maximal binding capacity (Bₘₐₓ), which represents the receptor density, and the dissociation constant (Kₑ). Compare the Bₘₐₓ values between the vehicle-treated and SB-222200-treated groups. An increase in Bₘₐₓ in the SB-222200 group suggests an up-regulation of D1 receptors.[5]

Protocol 4: In Vivo Microdialysis for Dopamine Release (General Protocol)

This is a general protocol adaptable for studying the effect of SB-222200 on dopamine release in brain regions like the nucleus accumbens or striatum. No specific microdialysis studies using SB-222200 were found, but the methodology is standard.[10][11][12]

Animals:

  • Adult male Sprague-Dawley or Wistar rats.

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes (e.g., 2-4 mm membrane length).

  • Microinfusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • SB-222200 and any stimulating agent (e.g., amphetamine, high K⁺ solution).

  • HPLC system with electrochemical detection (HPLC-ED) for dopamine analysis.

Procedure:

  • Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeted to the brain region of interest (e.g., nucleus accumbens shell). Allow for a recovery period of several days.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfusion and Baseline: Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).[11] Allow the system to stabilize and collect baseline samples (e.g., every 20 minutes) for at least 60-90 minutes to ensure a stable dopamine baseline.

  • Drug Administration: Administer SB-222200 (systemically, e.g., i.p., or locally via reverse dialysis through the probe). Continue collecting dialysate samples.

  • Stimulation (Optional): To study the effect of SB-222200 on stimulated dopamine release, administer a pharmacological challenger (e.g., amphetamine) after the SB-222200 pre-treatment period.

  • Sample Analysis: Analyze the collected dialysate samples for dopamine and its metabolites (DOPAC, HVA) using HPLC-ED.

  • Data Analysis: Express dopamine concentrations as a percentage of the average baseline concentration. Compare the time course of dopamine release between treatment groups using appropriate statistical methods (e.g., repeated measures ANOVA).

References

Application

Application Notes and Protocols: SB-222200 in Behavioral Neuroscience

For: Researchers, Scientists, and Drug Development Professionals Subject: Comprehensive guide to the application of SB-222200, a selective NK-3 receptor antagonist, in behavioral neuroscience research. Introduction SB-22...

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive guide to the application of SB-222200, a selective NK-3 receptor antagonist, in behavioral neuroscience research.

Introduction

SB-222200 is a potent, selective, and orally active antagonist of the neurokinin-3 (NK-3) receptor.[1] As a compound capable of penetrating the blood-brain barrier, it has become an invaluable tool for investigating the role of the NK-3 receptor system in central nervous system (CNS) disorders.[1][2] The tachykinin neuropeptide, neurokinin B (NKB), is the endogenous ligand for the NK-3 receptor, and this system is densely expressed in brain regions associated with mood, stress, and reward, such as the substantia nigra, ventral tegmental area (VTA), and prefrontal cortex.[3] This document provides detailed application notes, experimental protocols, and quantitative data to facilitate the use of SB-222200 in behavioral neuroscience research, particularly in studies related to addiction, anxiety, and depression.

Mechanism of Action

SB-222200 exerts its effects by competitively blocking the NK-3 receptor, a G-protein coupled receptor (GPCR). The primary mechanism involves the inhibition of neurokinin B (NKB) binding to the receptor.[1][2] This blockade prevents the downstream signaling cascade typically initiated by NKB, most notably the mobilization of intracellular calcium (Ca²+).[1][2] SB-222200 displays high selectivity for the human NK-3 receptor over NK-1 and NK-2 receptors, making it a precise tool for isolating the function of the NK-3 pathway.[1][2] In the context of behavioral neuroscience, the antagonism of NK-3 receptors by SB-222200 is particularly relevant for its modulation of dopaminergic neurotransmission, a key pathway in reward and motivation.[3]

cluster_pathway NK-3 Receptor Signaling Pathway NKB Neurokinin B (NKB) (Endogenous Ligand) NK3R NK-3 Receptor (GPCR) NKB->NK3R Binds & Activates SB222200 SB-222200 (Antagonist) SB222200->NK3R Binds & Blocks Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG CaM Intracellular Ca²⁺ Mobilization IP3->CaM Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Neuronal Response (e.g., Dopamine Release Modulation) CaM->Response PKC->Response

Caption: NK-3 receptor signaling and antagonism by SB-222200.

Data Presentation

Quantitative data regarding the pharmacological and behavioral effects of SB-222200 are summarized below.

Table 1: Pharmacological and Pharmacokinetic Properties of SB-222200
ParameterSpeciesValueReference
Binding Affinity (Ki)
Human NK-3 ReceptorCHO Cells4.4 nM[1][2]
Human NK-2 Receptor-250 nM[1][2]
Human NK-1 Receptor->100,000 nM[1][2]
Functional Antagonism (IC₅₀)
NKB-induced Ca²⁺ MobilizationHEK 293 Cells18.4 nM[1][2]
In Vivo Efficacy (ED₅₀)
Inhibition of Senktide-induced BehaviorMouse (oral)~5 mg/kg[2][4]
Pharmacokinetics (Oral)
BioavailabilityRat (10 mg/kg)46%[1][5]
CₘₐₓRat (10 mg/kg)427 ng/mL[1][5]
T₁/₂ (elimination)Rat (2.5 mg/kg, IV)1.9 hours[1]
Brain Concentration (30 min post-dose)Mouse (5 mg/kg)122.4 ng/g[5]
Table 2: Effects of SB-222200 on Cocaine-Induced Behavior and D1 Receptor Density in Mice
Experimental ConditionMeasured OutcomeResultReference
Acute Administration
SB-222200 + CocaineCocaine-induced Stereotypic ActivityAttenuated response compared to vehicle[3]
Repeated Administration
5 days SB-222200 (5 mg/kg), 7-day washout, then Cocaine challengeCocaine-induced Stereotypic ActivitySignificantly enhanced response compared to vehicle pre-treatment[3]
5 days SB-222200 (5 mg/kg), 7-day washoutStriatal Dopamine D1 Receptor Density19.7% increase compared to vehicle[3]

Applications in Behavioral Neuroscience

Modulation of Dopaminergic Systems and Reward Pathways

SB-222200 is a critical tool for studying the interplay between the NK-3 system and dopamine-mediated behaviors, which are central to addiction.[6][7] Acute administration of SB-222200 can attenuate the behavioral hyperactivity induced by psychostimulants like cocaine.[3] This suggests that NK-3 receptor signaling is involved in the acute rewarding or stimulant effects of drugs of abuse.

Conversely, repeated blockade of NK-3 receptors with SB-222200 leads to a subsequent sensitization of dopamine D1 receptor-mediated behaviors.[3][8] This phenomenon is associated with an upregulation of D1 receptor density in the striatum.[3] This makes SB-222200 a valuable compound for modeling and investigating the neuroadaptations that underlie the transition from casual drug use to compulsive addiction.[7][9]

cluster_reward SB-222200 Modulation of the Dopamine Reward Pathway VTA VTA Dopaminergic Neurons NAc Nucleus Accumbens (NAc) VTA->NAc Mesolimbic Pathway Dopamine Dopamine Release VTA->Dopamine PFC Prefrontal Cortex (PFC) NAc->PFC Feedback Loop PFC->VTA Regulation NK3R_VTA NK-3 Receptors NK3R_VTA->VTA Modulates Activity SB222200 SB-222200 SB222200->NK3R_VTA Blocks Behavior Reward-Seeking Behavior Dopamine->Behavior Drives

Caption: SB-222200's influence on the brain's reward circuitry.
Potential Applications in Anxiety and Depression Research

The neurokinin system, including both NK-1 and NK-3 receptors, is implicated in the pathophysiology of stress, anxiety, and depression.[10][11][12] While clinical development has often focused on NK-1 antagonists, the widespread distribution of NK-3 receptors in emotion-regulating circuits suggests they are also a viable target.[13] Preclinical studies using SB-222200 in models like the elevated plus-maze (anxiety) and forced swim test (depression) can help elucidate the specific role of NK-3 signaling in these conditions. Such experiments could determine if SB-222200 possesses anxiolytic or antidepressant-like properties.

Experimental Protocols

The following are detailed protocols for key behavioral assays, adapted for the use of SB-222200.

cluster_workflow General Experimental Workflow for Behavioral Testing start Start: Animal Acclimation prep Prepare SB-222200 (e.g., in PEG-400/CMC suspension) start->prep Step 1 admin Administer SB-222200 or Vehicle (e.g., 5-10 mg/kg, p.o.) prep->admin Step 2 wait Pre-treatment Interval (e.g., 30-60 min) admin->wait Step 3 test Conduct Behavioral Test (EPM, FST, CPP) wait->test Step 4 record Record & Videotape Behavior test->record Step 5 analyze Analyze Data (e.g., Time in arms, immobility) record->analyze Step 6 end End: Interpret Results analyze->end Step 7

Caption: Workflow for a behavioral experiment using SB-222200.
Protocol 1: Evaluation of Anxiolytic-like Effects using the Elevated Plus Maze (EPM)

  • Objective: To assess whether SB-222200 reduces anxiety-like behavior in rodents.

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[14][15]

  • Animals: Adult male mice or rats.

  • Procedure:

    • Habituation: Acclimate animals to the testing room for at least 60 minutes before the trial.[15]

    • Drug Preparation & Administration: Prepare SB-222200 in a suitable vehicle (e.g., a suspension in PEG-400/carboxymethylcellulose).[5] Administer SB-222200 (e.g., 5 mg/kg) or vehicle via oral gavage (p.o.) 30-60 minutes prior to testing.[2][5]

    • Testing: Place the animal in the center of the maze, facing a closed arm.[16] Allow the animal to explore the maze freely for 5-10 minutes.[14][17] The session should be recorded by an overhead camera for later analysis.

    • Data Analysis: Score the following parameters:

      • Time spent in the open arms vs. closed arms.

      • Number of entries into the open arms vs. closed arms.

      • Total distance traveled (to control for general locomotor effects).

    • Interpretation: A significant increase in the time spent and/or entries into the open arms, without a significant change in total activity, is indicative of an anxiolytic-like effect.

Protocol 2: Assessment of Antidepressant-like Effects using the Forced Swim Test (FST)
  • Objective: To determine if SB-222200 has antidepressant-like properties.

  • Apparatus: A transparent cylinder filled with water (24-30°C) to a depth where the animal cannot touch the bottom.[18][19]

  • Animals: Adult male mice or rats.

  • Procedure:

    • Drug Administration: Administer SB-222200 or vehicle as described in Protocol 1. Both acute (single injection) and chronic (daily for 14-21 days) administration paradigms can be tested.

    • Pre-Test Session (Day 1 - for rats): Place each animal in the water cylinder for 15 minutes. This induces a baseline level of behavioral despair. Remove, dry, and return the animal to its home cage.[20]

    • Test Session (Day 2 for rats; single session for mice): 24 hours after the pre-test (for rats) or on the test day (for mice), administer the drug/vehicle. Following the pre-treatment interval, place the animal in the water for a 5-6 minute test session.[20][21] Record the session for analysis.

    • Data Analysis: Score the duration of the following behaviors:

      • Immobility: Floating with only minor movements necessary to keep the head above water.

      • Swimming: Active movement around the cylinder.

      • Climbing: Active attempts to scale the cylinder walls.

    • Interpretation: A significant decrease in immobility time, coupled with an increase in swimming or climbing, suggests an antidepressant-like effect.[19]

Protocol 3: Investigation of Effects on Reward using Conditioned Place Preference (CPP)
  • Objective: To assess if SB-222200 blocks the rewarding properties of a drug of abuse (e.g., cocaine) or is itself rewarding or aversive.

  • Apparatus: A multi-compartment chamber where compartments are distinguished by distinct visual and tactile cues.[22][23]

  • Animals: Adult male mice or rats.

  • Procedure:

    • Pre-Conditioning (Baseline): On Day 1, place animals in the apparatus with free access to all compartments for 15 minutes to determine any initial preference for one side.[24]

    • Conditioning: This phase typically lasts 4-8 days.

      • To test SB-222200's effect on drug reward: On alternating days, administer a drug of abuse (e.g., cocaine) and confine the animal to its initially non-preferred side. On the other days, administer vehicle and confine it to the preferred side. SB-222200 (or vehicle) is administered 30-60 minutes before the cocaine injection.

      • To test if SB-222200 is rewarding/aversive: On alternating days, administer SB-222200 and confine the animal to one side. On the other days, administer vehicle and confine it to the other side.

    • Post-Conditioning (Test): On the day after the final conditioning session, place the animal in the central compartment with free access to all compartments (no drug injections are given). Record the time spent in each compartment for 15 minutes.[22]

    • Data Analysis: Calculate a preference score (Time in drug-paired side - Time in vehicle-paired side).

    • Interpretation: If SB-222200 blocks cocaine CPP, animals will not show a preference for the cocaine-paired side. If SB-222200 itself is rewarding, animals will spend significantly more time in the SB-222200-paired side compared to baseline. A significant avoidance of that side indicates aversion.

References

Method

Application Notes and Protocols for SB-222200 in Calcium Mobilization Assays

For Researchers, Scientists, and Drug Development Professionals. Introduction SB-222200 is a potent, selective, and orally active antagonist of the neurokinin-3 (NK-3) receptor.[1] The NK-3 receptor, a G-protein coupled...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

SB-222200 is a potent, selective, and orally active antagonist of the neurokinin-3 (NK-3) receptor.[1] The NK-3 receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and plays a crucial role in modulating dopaminergic activity. Its activation by the endogenous ligand neurokinin B (NKB) leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP3) and a subsequent increase in intracellular calcium concentration. Due to its ability to penetrate the blood-brain barrier, SB-222200 is a valuable tool for studying the physiological and pathological roles of the NK-3 receptor, particularly in the context of central nervous system disorders.[1][2]

Calcium mobilization assays are a fundamental tool in drug discovery for screening and characterizing compounds that modulate GPCRs.[3][4] These assays utilize fluorescent indicators that respond to changes in intracellular calcium levels, providing a robust and high-throughput method to assess receptor activation and inhibition.[5][6][7] This document provides detailed protocols and application notes for the use of SB-222200 as an antagonist in calcium mobilization assays.

Principle of the Assay

The calcium mobilization assay for SB-222200 is designed to measure its ability to inhibit the increase in intracellular calcium initiated by an NK-3 receptor agonist, such as Neurokinin B (NKB) or senktide.[1][2] The assay involves cells engineered to express the human NK-3 receptor (hNK-3R). These cells are loaded with a calcium-sensitive fluorescent dye. When an NK-3 receptor agonist is added, it binds to the receptor, triggering a signaling cascade that releases calcium from intracellular stores, leading to an increase in fluorescence. In the presence of the antagonist SB-222200, the binding of the agonist is blocked, resulting in a dose-dependent reduction of the fluorescence signal. This inhibition is quantified to determine the potency of SB-222200.

Data Presentation

The following table summarizes the quantitative data for SB-222200, providing key values for its binding affinity and functional potency as an NK-3 receptor antagonist.

ParameterSpecies/Cell LineReceptorAgonistValueReference
Ki CHO cellsHuman NK-3125I-[MePhe7]NKB4.4 nM[1][2]
IC50 HEK 293 cellsHuman NK-3NKB18.4 nM[1][2]
Ki CHO cellsHuman NK-1->100,000 nM[1][2]
Ki CHO cellsHuman NK-2-250 nM[1][2]
Ki HEK 293 cellsMurine NK-3125I-[MePhe7]NKB174 nM[2]
IC50 HEK 293 cellsMurine NK-3NKB (1 nM)265 nM[2]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the NK-3 receptor signaling pathway leading to calcium mobilization and the general experimental workflow for an antagonist assay using SB-222200.

NK3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NK3R NK-3 Receptor Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to ER Endoplasmic Reticulum Ca_ER Ca²⁺ Ca_Cyto Ca²⁺ Response Cellular Response Ca_Cyto->Response Leads to IP3R->Ca_Cyto Release NKB Neurokinin B (Agonist) NKB->NK3R Activation SB222200 SB-222200 (Antagonist) SB222200->NK3R Inhibition

NK-3 receptor signaling pathway leading to calcium mobilization.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition and Analysis Cell_Culture 1. Seed hNK-3R expressing cells in a 96-well plate Dye_Loading 2. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading Antagonist_Addition 3. Add SB-222200 at varying concentrations Dye_Loading->Antagonist_Addition Incubation 4. Incubate with SB-222200 Antagonist_Addition->Incubation Agonist_Addition 5. Add NK-3R agonist (e.g., NKB) to stimulate the receptor Incubation->Agonist_Addition Measurement 6. Measure fluorescence changes using a plate reader (e.g., FLIPR) Agonist_Addition->Measurement Data_Analysis 7. Analyze data to determine IC50 value of SB-222200 Measurement->Data_Analysis

Experimental workflow for an SB-222200 antagonist assay.

Experimental Protocols

The following is a representative protocol for a calcium mobilization assay to determine the IC50 of SB-222200. This protocol may require optimization depending on the specific cell line and laboratory equipment.

Materials and Reagents:

  • HEK293 cells stably expressing the human NK-3 receptor (HEK293-hNK-3R)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • SB-222200

  • NK-3 receptor agonist (e.g., Neurokinin B)

  • Calcium-sensitive dye kit (e.g., FLIPR Calcium 4 Assay Kit)

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • 96-well black-walled, clear-bottom cell culture plates

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent

Protocol:

  • Cell Preparation:

    • Seed HEK293-hNK-3R cells into a 96-well black-walled, clear-bottom plate at a density of 40,000-60,000 cells per well in 100 µL of growth medium.

    • Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for cell adherence and formation of a monolayer.

  • Dye Loading:

    • Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions.

    • Remove the growth medium from the wells and add 100 µL of the dye loading solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Preparation and Addition (Antagonist):

    • Prepare a stock solution of SB-222200 in DMSO.

    • Perform a serial dilution of SB-222200 in assay buffer to achieve the desired final concentrations (e.g., ranging from 10 nM to 1 µM).[1]

    • Prepare a vehicle control (assay buffer with the same final concentration of DMSO as the highest SB-222200 concentration).

    • Add the diluted SB-222200 solutions and the vehicle control to the respective wells of the cell plate.

  • Incubation:

    • Incubate the plate at room temperature for 10-30 minutes.

  • Agonist Addition and Fluorescence Measurement:

    • Prepare the NK-3 receptor agonist (e.g., NKB) in assay buffer at a concentration that elicits a submaximal response (e.g., EC80).

    • Place the cell plate into the FLIPR instrument.

    • Initiate the reading, establishing a stable baseline fluorescence for each well.

    • The instrument will then automatically add the agonist solution to all wells.

    • Continue to measure the fluorescence intensity at regular intervals (e.g., every 1-2 seconds) for a period of 2-5 minutes to capture the peak calcium response.

  • Data Analysis:

    • The change in fluorescence (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence for each well.

    • Normalize the data by setting the response in the vehicle control wells (with agonist) as 100% and the response in wells with no agonist as 0%.

    • Plot the percentage of inhibition against the logarithm of the SB-222200 concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of SB-222200 that causes 50% inhibition of the agonist-induced response.

Troubleshooting and Considerations

  • High Background Fluorescence: Ensure complete removal of the growth medium before adding the dye loading solution. Some assay kits include a quenching dye to reduce extracellular fluorescence.[5]

  • Low Signal-to-Noise Ratio: Optimize cell seeding density and agonist concentration. Ensure the health and viability of the cells.

  • DMSO Effects: Keep the final DMSO concentration consistent across all wells and typically below 0.5% to avoid cellular toxicity.

  • Compound Precipitation: Check the solubility of SB-222200 in the assay buffer.

By following these protocols and considering the provided data, researchers can effectively utilize SB-222200 as a selective antagonist to investigate the role of the NK-3 receptor in various biological systems using calcium mobilization assays.

References

Application

Application Notes and Protocols for [3H]SB-222200 Radioligand Binding Assay

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of [3H]SB-222200 in radioligand binding assays for the Neurokinin-3 (NK-3) receptor. Introd...

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of [3H]SB-222200 in radioligand binding assays for the Neurokinin-3 (NK-3) receptor.

Introduction

SB-222200 is a potent and selective non-peptide antagonist of the Neurokinin-3 (NK-3) receptor, a G-protein coupled receptor (GPCR) predominantly activated by its endogenous ligand, Neurokinin B (NKB). The NKB/NK-3 receptor signaling pathway is implicated in various physiological processes, making the NK-3 receptor a significant target for therapeutic intervention in conditions such as neuropsychiatric and reproductive disorders.[1][2] The tritiated form of this antagonist, [3H]SB-222200, serves as a valuable radioligand for in vitro characterization of the NK-3 receptor, enabling the determination of binding affinities of novel compounds.

Quantitative Data Summary

The following table summarizes the binding and functional data for SB-222200 at the human NK-3 receptor. This data is crucial for the design and interpretation of radioligand binding experiments.

ParameterValueCell LineRadioligandReference
Kᵢ (inhibition constant) 4.4 nMCHO cells expressing hNK-3R¹²⁵I-[MePhe⁷]neurokinin B[3]
IC₅₀ (half maximal inhibitory concentration) 18.4 nMHEK293 cells expressing hNK-3RN/A (functional assay)[3]
Concentration for Competition Assay 5 nMCHO cells expressing hNK-3R[3H]SB-222200[4]

Signaling Pathway

The NK-3 receptor is a Gq/11-coupled receptor. Upon activation by an agonist like Neurokinin B, it initiates a signaling cascade through the activation of Phospholipase C (PLC). PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). This increase in intracellular calcium, along with DAG, activates Protein Kinase C (PKC) and other downstream effectors, ultimately leading to a cellular response.[5][6]

NK3R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NKB Neurokinin B (NKB) NK3R NK-3 Receptor NKB->NK3R Binds to Gq11 Gαq/11 NK3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ IP3->Ca Mobilizes PKC Protein Kinase C (PKC) DAG->PKC Activates Ca->PKC Activates Response Cellular Response PKC->Response Leads to

Caption: NK-3 Receptor Signaling Pathway.

Experimental Protocols

This section provides a detailed methodology for a competitive radioligand binding assay using [3H]SB-222200 with membranes from cells stably expressing the human NK-3 receptor.

I. Materials and Reagents
  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human NK-3 receptor.

  • Radioligand: [3H]SB-222200.

  • Assay Buffer: 25 mM HEPES, 100 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, 10 µg/ml Saponin, pH 7.4.[4]

  • Non-specific Binding Control: High concentration of unlabeled SB-222200 or another NK-3 receptor antagonist.

  • Test Compounds: Unlabeled compounds to be tested for their affinity to the NK-3 receptor.

  • Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Cocktail.

  • Scintillation Counter.

  • 96-well plates.

II. Experimental Workflow Diagram

Radioligand_Binding_Workflow cluster_preparation Assay Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare Assay Buffer E Add Membranes, Radioligand, and Test Compounds to 96-well plate A->E B Prepare Radioligand Solution ([3H]SB-222200) B->E C Prepare Test Compound Dilutions C->E D Prepare Cell Membranes D->E F Incubate to Reach Equilibrium E->F G Rapid Filtration through Glass Fiber Filters F->G H Wash Filters to Remove Unbound Radioligand G->H I Add Scintillation Cocktail and Count Radioactivity H->I J Plot Specific Binding vs. Log[Competitor] I->J K Determine IC₅₀ and Kᵢ values J->K

Caption: Radioligand Binding Assay Workflow.

III. Detailed Assay Protocol
  • Membrane Preparation:

    • Homogenize cells expressing the human NK-3 receptor in an appropriate ice-cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup (96-well plate format):

    • Total Binding: Add cell membranes, [3H]SB-222200 (at a final concentration of approximately 5 nM), and assay buffer to designated wells.

    • Non-specific Binding (NSB): Add cell membranes, [3H]SB-222200, and a saturating concentration of unlabeled SB-222200 (e.g., 10 µM) to designated wells.

    • Competition Binding: Add cell membranes, [3H]SB-222200, and varying concentrations of the unlabeled test compound to the remaining wells.

    • The final assay volume is typically 200-250 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in assay buffer) using a cell harvester.

    • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

IV. Data Analysis
  • Calculate Specific Binding:

    • Specific Binding = Total Binding - Non-specific Binding.

  • Generate Competition Curve:

    • Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled competitor.

  • Determine IC₅₀:

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding).

  • Calculate Kᵢ:

    • Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₑ)) Where:

      • [L] is the concentration of the radioligand ([3H]SB-222200).

      • Kₑ is the equilibrium dissociation constant of the radioligand. If the Kₑ of [3H]SB-222200 is not experimentally determined, it can be approximated by its Kᵢ value if available.

References

Method

SB-222200: A Potent and Selective NK-3 Receptor Antagonist for Drug Discovery Research

Application Notes and Protocols For Researchers, Scientists, and Drug Development Professionals Introduction SB-222200 is a highly potent, selective, and orally bioavailable non-peptide antagonist of the neurokinin-3 (NK...

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

SB-222200 is a highly potent, selective, and orally bioavailable non-peptide antagonist of the neurokinin-3 (NK-3) receptor.[1][2] Contrary to potential misconceptions, SB-222200 does not exhibit activity as a Glycine Transporter 1 (GlyT1) inhibitor. Its utility in drug discovery and neuroscience research stems from its ability to specifically block the signaling of the NK-3 receptor, a key player in the tachykinin family of neuropeptides. This compound's favorable pharmacokinetic profile, including its ability to penetrate the blood-brain barrier, makes it an invaluable tool for investigating the physiological and pathophysiological roles of the NK-3 receptor in the central nervous system (CNS).[1][2] These application notes provide a comprehensive overview of SB-222200, including its pharmacological data, detailed experimental protocols for its use in vitro and in vivo, and a depiction of the NK-3 receptor signaling pathway.

Quantitative Data Summary

The following tables summarize the key in vitro and in vivo pharmacological parameters of SB-222200.

Table 1: In Vitro Activity of SB-222200

ParameterSpeciesCell LineValueReference
Ki (Binding Affinity) HumanCHO-hNK-3R4.4 nM[1][2]
MurineHEK 293-mNK-3R174 nM[2]
IC50 (Functional Antagonism) HumanHEK 293-hNK-3R18.4 nM (Ca²⁺ mobilization)[1][2]
MurineHEK 293-mNK-3R265 nM (Ca²⁺ mobilization)[2]
Selectivity (Ki) Human NK-1->100,000 nM[1][2]
Human NK-2-250 nM[1][2]

Table 2: In Vivo Efficacy and Pharmacokinetics of SB-222200

ParameterSpeciesAdministrationDosageValueReference
ED50 (Behavioral) MouseOral-~5 mg/kg[1][2]
Cmax RatOral8 mg/kg~400 ng/mL[1][2]
Bioavailability RatOral8 mg/kg46%[1][2]
Blood-Brain Barrier Mouse, Rat--Penetrant[1][2]

Signaling Pathway

The NK-3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gαq pathway. Upon binding of its endogenous ligand, neurokinin B (NKB), the receptor activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). SB-222200 acts by competitively blocking the binding of NKB to the NK-3 receptor, thereby inhibiting this downstream signaling cascade.

NK3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol NKB Neurokinin B (NKB) NK3R NK-3 Receptor NKB->NK3R Binds & Activates SB222200 SB-222200 SB222200->NK3R Binds & Inhibits Gq Gαq NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

NK-3 Receptor Signaling Pathway and Inhibition by SB-222200.

Experimental Protocols

Detailed methodologies for key experiments utilizing SB-222200 are provided below.

In Vitro Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of SB-222200 for the NK-3 receptor.

Materials:

  • Cell membranes from CHO cells stably expressing the human NK-3 receptor (CHO-hNK-3R).[1][2]

  • Radioligand: ¹²⁵I-[MePhe⁷]neurokinin B.[2]

  • SB-222200 (test compound).

  • Binding buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 0.1% BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of SB-222200 in binding buffer.

  • In a 96-well plate, add in triplicate:

    • Total Binding: Binding buffer, radioligand, and cell membranes.

    • Non-specific Binding: A high concentration of unlabeled neurokinin B, radioligand, and cell membranes.

    • Competition Binding: Varying concentrations of SB-222200, radioligand, and cell membranes.

  • Incubate the plate at room temperature for 60 minutes.

  • Harvest the contents onto glass fiber filters using a cell harvester and wash with ice-cold wash buffer.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value by non-linear regression of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow A Prepare Reagents (Membranes, Radioligand, SB-222200) B Set up 96-well Plate (Total, Non-specific, Competition) A->B C Incubate at Room Temperature B->C D Harvest on Glass Fiber Filters C->D E Wash Filters D->E F Measure Radioactivity E->F G Data Analysis (Calculate IC50 and Ki) F->G

Workflow for the Radioligand Binding Assay.
In Vitro Calcium Mobilization Assay

This functional assay measures the ability of SB-222200 to antagonize NK-3 receptor-mediated increases in intracellular calcium.

Materials:

  • HEK 293 cells stably expressing the human NK-3 receptor (HEK 293-hNK-3R).[1][2]

  • Neurokinin B (NKB) as the agonist.

  • SB-222200 (test compound).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorometric imaging plate reader (FLIPR).

Procedure:

  • Plate HEK 293-hNK-3R cells in a 96-well plate and grow to confluency.

  • Load the cells with a calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with varying concentrations of SB-222200 for a designated time.

  • Add a fixed concentration of NKB (e.g., EC₅₀ concentration) to stimulate the cells.

  • Measure the change in fluorescence intensity over time using a FLIPR.

  • Determine the inhibitory effect of SB-222200 on the NKB-induced calcium response.

  • Calculate the IC₅₀ value from the concentration-response curve.

Calcium_Assay_Workflow A Plate and Culture HEK 293-hNK-3R Cells B Load Cells with Calcium-sensitive Dye A->B C Wash Cells B->C D Pre-incubate with SB-222200 C->D E Stimulate with NKB D->E F Measure Fluorescence (FLIPR) E->F G Data Analysis (Calculate IC50) F->G

Workflow for the Calcium Mobilization Assay.
In Vivo Senktide-Induced Behavioral Model

This protocol assesses the in vivo efficacy of SB-222200 in blocking centrally-mediated NK-3 receptor activation.

Animals:

  • Male BALB/c mice.[1]

Materials:

  • SB-222200.

  • Senktide (a selective NK-3 receptor agonist).

  • Vehicle for oral administration (e.g., 0.5% methylcellulose).

  • Observational chambers.

Procedure:

  • Administer SB-222200 or vehicle orally to the mice at various doses.

  • After a pre-treatment period (e.g., 30-60 minutes), administer senktide via intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection.[1][2]

  • Immediately place the mice in individual observation chambers.

  • Record specific behaviors associated with NK-3 receptor activation, such as head-scratching and "wet-dog shakes," for a defined period (e.g., 30 minutes).

  • Quantify the frequency and duration of these behaviors.

  • Determine the dose-dependent inhibitory effect of SB-222200 on the senktide-induced behaviors and calculate the ED₅₀.[1][2]

InVivo_Workflow A Acclimatize Mice B Oral Administration of SB-222200 or Vehicle A->B C Pre-treatment Period B->C D Administer Senktide (i.p. or i.c.v.) C->D E Place in Observation Chambers D->E F Record and Score Behaviors E->F G Data Analysis (Calculate ED50) F->G

Workflow for the In Vivo Senktide-Induced Behavioral Model.

Conclusion

SB-222200 is a well-characterized and indispensable research tool for the study of NK-3 receptor pharmacology. Its high potency, selectivity, and favorable pharmacokinetic properties allow for robust in vitro and in vivo investigations.[1][2] The protocols outlined in these application notes provide a foundation for researchers to effectively utilize SB-222200 in their drug discovery efforts aimed at elucidating the role of the NK-3 receptor in health and disease.

References

Technical Notes & Optimization

Troubleshooting

SB-222200 stability and storage conditions

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of SB-222200, a potent and selective NK3 receptor antagonist. Frequently Asked...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability and storage of SB-222200, a potent and selective NK3 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: How should I store SB-222200 powder?

A: For long-term storage, it is recommended to store SB-222200 powder at -20°C. Under these conditions, it is expected to be stable for up to three years. For shorter periods, storage at 4°C for up to two years is also acceptable.

Q2: What is the best way to prepare and store stock solutions of SB-222200?

A: SB-222200 is soluble in several organic solvents. For preparing stock solutions, Dimethyl Sulfoxide (DMSO) and ethanol are commonly used.[1][2] It is recommended to prepare high-concentration stock solutions (e.g., 10 mM to 100 mM) in anhydrous DMSO or ethanol.

For storage, it is crucial to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles, which can lead to degradation. Store these aliquots at -80°C for up to two years or at -20°C for up to one year.

Q3: Can I store SB-222200 solutions in aqueous buffers?

A: While SB-222200 can be diluted into aqueous buffers for immediate use in experiments, long-term storage in aqueous solutions is not recommended without specific stability data. The stability of SB-222200 in aqueous media can be affected by pH, temperature, and the presence of other components. It is best practice to prepare fresh dilutions in your experimental buffer from the frozen organic stock solution on the day of the experiment.

Q4: My SB-222200 solution appears to have precipitated. What should I do?

A: Precipitation can occur if the solubility of SB-222200 is exceeded in a particular solvent or buffer, or if the temperature of the solution drops. If you observe precipitation, gentle warming and vortexing or sonication may help to redissolve the compound. However, be cautious with heating, as it could potentially accelerate degradation. Always ensure that the final concentration in your assay medium does not exceed the solubility limit.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent or lower than expected activity in in vitro/in vivo experiments. 1. Degradation of SB-222200: The compound may have degraded due to improper storage, repeated freeze-thaw cycles of the stock solution, or instability in the assay medium. 2. Precipitation: The concentration of SB-222200 in the final assay medium may have exceeded its solubility, leading to precipitation and a lower effective concentration.1. Verify Storage Conditions: Ensure that both the powder and stock solutions have been stored at the recommended temperatures. 2. Use Fresh Aliquots: Always use a fresh aliquot of the stock solution for each experiment to avoid issues from repeated freeze-thaw cycles. 3. Assess Solubility: Check the final concentration of your working solution. If it is high, consider performing a solubility test in your specific assay buffer. 4. Perform a Stability Check: If you suspect instability in your assay medium, you can perform a simple stability test by incubating SB-222200 in the medium for the duration of your experiment and then testing its activity.
Difficulty dissolving SB-222200 powder. 1. Inappropriate Solvent: The chosen solvent may not be suitable for the desired concentration. 2. Low-Quality Solvent: The solvent may contain water or other impurities that affect solubility.1. Consult Solubility Data: Refer to the solubility information provided by the supplier. DMSO and ethanol are good starting points.[1][2] 2. Use Anhydrous Solvents: Ensure you are using high-purity, anhydrous solvents to prepare your stock solutions. 3. Aid Dissolution: Gentle warming and vortexing can assist in dissolving the compound.

Data Presentation

Table 1: Recommended Storage Conditions for SB-222200

Form Storage Temperature Recommended Duration
Powder -20°CUp to 3 years
4°CUp to 2 years
Stock Solution in DMSO/Ethanol -80°CUp to 2 years
-20°CUp to 1 year

Table 2: Solubility of SB-222200 in Common Solvents

Solvent Solubility
DMSO ≥ 100 mg/mL
Ethanol Soluble to 100 mM
DMF 10 mg/mL

Experimental Protocols

Protocol 1: Preparation of SB-222200 Stock Solution

  • Weighing: Accurately weigh the desired amount of SB-222200 powder in a chemical fume hood.

  • Dissolution: Add the appropriate volume of anhydrous DMSO or ethanol to achieve the target concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., to 37°C) can be applied if necessary, but avoid excessive heat.

  • Aliquoting: Dispense the stock solution into single-use, low-adsorption microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C.

Protocol 2: General Protocol for Assessing SB-222200 Stability in Aqueous Solution

This protocol provides a general framework. Specific parameters such as time points and analytical methods should be optimized for your experimental needs.

  • Preparation of Test Solution: Prepare a solution of SB-222200 in the aqueous buffer of interest (e.g., cell culture medium, phosphate-buffered saline) at the final working concentration.

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the solution. This will serve as your reference point.

  • Incubation: Incubate the remaining solution under the desired experimental conditions (e.g., 37°C, 5% CO₂).

  • Time-Point Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), collect additional aliquots.

  • Sample Analysis: Analyze all collected samples (including the T=0 sample) using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), to determine the concentration of intact SB-222200.[3]

  • Data Analysis: Calculate the percentage of SB-222200 remaining at each time point relative to the T=0 sample. A plot of percentage remaining versus time will indicate the stability of the compound under the tested conditions.

Visualizations

NK3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_antagonist NKB Neurokinin B (NKB) NK3R NK3 Receptor (GPCR) NKB->NK3R Binds G_protein Gq/11 Protein NK3R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Activates Downstream Downstream Signaling Cascades PKC->Downstream Phosphorylates SB222200 SB-222200 SB222200->NK3R Blocks

Caption: NK3 Receptor Signaling Pathway and the inhibitory action of SB-222200.

Stability_Workflow Start Start: Prepare SB-222200 in Aqueous Buffer T0 Collect T=0 Sample Start->T0 Incubate Incubate at Desired Temperature (e.g., 37°C) Start->Incubate Analyze Analyze All Samples (e.g., by HPLC) T0->Analyze Timepoints Collect Samples at Pre-defined Time Points Incubate->Timepoints Timepoints->Analyze Calculate Calculate % Remaining vs. T=0 Analyze->Calculate End End: Determine Stability Profile Calculate->End

Caption: Experimental workflow for assessing the stability of SB-222200 in solution.

Troubleshooting_Logic Problem Inconsistent/Low Activity Check_Storage Verify Storage Conditions (-20°C or -80°C) Problem->Check_Storage Check_Aliquots Using Fresh Aliquots? Check_Storage->Check_Aliquots Check_Solubility Check Final Concentration vs. Solubility Limit Check_Aliquots->Check_Solubility Perform_Stability_Test Perform Stability Test in Assay Medium Check_Solubility->Perform_Stability_Test

Caption: Troubleshooting logic for addressing inconsistent experimental results with SB-222200.

References

Optimization

SB-222200 Technical Support Center: Troubleshooting and FAQs

Welcome to the technical support center for SB-222200, a potent and selective NK-3 receptor antagonist. This guide is designed for researchers, scientists, and drug development professionals to address common issues enco...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SB-222200, a potent and selective NK-3 receptor antagonist. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments with SB-222200.

Frequently Asked Questions (FAQs)

Q1: What is SB-222200 and what is its primary mechanism of action?

SB-222200 is a potent, selective, and orally active non-peptide antagonist of the neurokinin-3 (NK-3) receptor.[1][2] It functions by competitively inhibiting the binding of the endogenous ligand, neurokinin B (NKB), to the NK-3 receptor, thereby blocking its downstream signaling pathways.[3][4] This compound is noted for its ability to penetrate the blood-brain barrier, making it a valuable tool for investigating the role of the NK-3 receptor in the central nervous system (CNS).[1][3]

Q2: What are the recommended solvent and storage conditions for SB-222200?

Proper handling and storage of SB-222200 are crucial for maintaining its stability and activity.

  • Solubility: SB-222200 is soluble in DMSO (≥ 100 mg/mL) and ethanol (up to 100 mM).[1][2] It is important to use freshly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by hygroscopic (water-absorbing) DMSO.[1] The compound is insoluble in water.[5]

  • Storage of Powder: Store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years.

  • Storage of Stock Solutions: Once dissolved, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[1] Stock solutions can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[1]

Q3: What are the known binding affinities and potency of SB-222200?

SB-222200 exhibits high selectivity for the human NK-3 receptor over other neurokinin receptors.

ReceptorBinding Affinity (Ki)Functional Potency (IC50)Cell Line
Human NK-34.4 nM[3]18.4 nM (NKB-induced Ca²+ mobilization)[3]CHO-hNK-3R / HEK 293-hNK-3R
Human NK-1>100,000 nM[2][3]--
Human NK-2250 nM[2][3]--
Murine NK-3174 nM[3]265 nM (NKB-induced Ca²+ mobilization)[3]HEK 293-mNK-3R

Q4: What is the pharmacokinetic profile of SB-222200 in animal models?

SB-222200 has been shown to be orally bioavailable and brain penetrant in rodents.

SpeciesAdministration RouteDoseCmaxT1/2Oral Bioavailability
RatOral10 mg/kg427 ng/mL[1]1.9 hours[1]46%[1][3]
RatIntravenous2.5 mg/kg-1.9 hours[1]-
MouseOral5 mg/kg---

Troubleshooting Guide

Issue 1: Inconsistent or weaker than expected results in in vitro assays.

This is a common problem that can arise from several factors related to compound handling and experimental setup.

  • Possible Cause 1: Compound Degradation.

    • Troubleshooting: Ensure that SB-222200 stock solutions have been stored correctly at -20°C or -80°C and have not been subjected to multiple freeze-thaw cycles.[1] Prepare fresh dilutions from a new aliquot for each experiment.

  • Possible Cause 2: Incomplete Solubilization.

    • Troubleshooting: Use high-quality, anhydrous DMSO to prepare stock solutions.[1] Ensure the compound is fully dissolved by vortexing before making serial dilutions. For aqueous buffers in your assay, ensure the final DMSO concentration is low (typically <0.5%) to prevent precipitation and solvent-induced toxicity.

  • Possible Cause 3: Cell Line Issues.

    • Troubleshooting: Verify the expression and health of the NK-3 receptor in your cell line. Passage number can affect receptor expression levels; use cells from a consistent and low passage number. Regularly check for mycoplasma contamination.

Logical Workflow for Troubleshooting Inconsistent In Vitro Results

start Inconsistent In Vitro Results check_compound Check SB-222200 Stock (Age, Storage, Freeze-Thaw) start->check_compound check_solubility Verify Solubilization (Fresh DMSO, Visual Inspection) check_compound->check_solubility OK new_aliquot Use New Aliquot check_compound->new_aliquot Suspicious check_cells Assess Cell Health & Receptor Expression check_solubility->check_cells OK fresh_stock Prepare Fresh Stock Solution check_solubility->fresh_stock Precipitation/Hazy validate_cells Validate Cell Line (Mycoplasma, Passage No.) check_cells->validate_cells Suspicious run_control Run Positive/Negative Controls check_cells->run_control OK new_aliquot->run_control fresh_stock->run_control validate_cells->run_control

Caption: Troubleshooting workflow for inconsistent in vitro results.

Issue 2: High variability or lack of effect in in vivo animal studies.

In vivo experiments introduce more variables that can impact the efficacy of SB-222200.

  • Possible Cause 1: Poor Bioavailability/Exposure.

    • Troubleshooting: While SB-222200 has moderate oral bioavailability, factors like animal strain, diet, and vehicle formulation can alter absorption.[1][3] For oral administration, consider using a suspension in a vehicle like PEG-400/carboxymethylcellulose.[5][6] It may be necessary to perform a pilot pharmacokinetic study to confirm brain and plasma concentrations of the compound in your specific animal model and experimental conditions.

  • Possible Cause 2: Dosing and Timing.

    • Troubleshooting: The inhibitory effects of SB-222200 on behavioral responses in mice have been shown to correlate better with brain concentrations than plasma concentrations.[3] Peak plasma and brain concentrations in mice occur around 30 minutes after oral administration.[5][6] Ensure your dosing regimen and the timing of your behavioral or physiological measurements are aligned with the pharmacokinetic profile of the compound. For example, a 30-minute pretreatment has been used effectively in mice.[1]

  • Possible Cause 3: Off-Target Effects.

    • Troubleshooting: Although SB-222200 is highly selective for the NK-3 receptor, at high concentrations, the risk of off-target effects increases.[7][8] If observing unexpected phenotypes, consider performing dose-response studies to ensure you are using the lowest effective dose. Acute versus repeated administration can also produce different effects; for instance, repeated blockade of NK-3 receptors with SB-222200 has been shown to enhance dopamine-mediated behaviors, possibly through an upregulation of dopamine D1 receptors.[9][10]

Experimental Protocols

Protocol 1: Radioligand Binding Assay for NK-3 Receptor

This protocol is adapted from methodologies used to characterize the binding of antagonists to the NK-3 receptor.[11]

  • Objective: To determine the binding affinity (Ki) of SB-222200 for the NK-3 receptor.

  • Materials:

    • Cell membranes expressing recombinant human NK-3 receptor (e.g., from CHO cells).

    • Radiolabeled NK-3 ligand (e.g., ¹²⁵I-[MePhe⁷]NKB).

    • SB-222200 (test compound).

    • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

    • 96-well microplates.

    • Glass fiber filters (pre-soaked in polyethyleneimine).

    • Scintillation counter.

  • Procedure:

    • Membrane Preparation: Thaw cell membranes on ice and homogenize in cold binding buffer. Determine the protein concentration.

    • Assay Setup (in triplicate):

      • Total Binding: Add binding buffer, radioligand, and membrane suspension.

      • Non-specific Binding: Add a high concentration of an unlabeled NK-3 ligand (e.g., 10 µM NKB), radioligand, and membrane suspension.

      • Competition Binding: Add varying concentrations of SB-222200, radioligand, and membrane suspension.

    • Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer.

    • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of SB-222200 to generate a competition curve and determine the Ki value.

Protocol 2: Calcium Mobilization Assay

This protocol measures the functional antagonism of SB-222200 on NK-3 receptor activation.[4]

  • Objective: To determine the functional potency (IC50) of SB-222200 in blocking NK-3 receptor-mediated calcium signaling.

  • Materials:

    • HEK293 cells stably expressing the human NK-3 receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • NK-3 receptor agonist (e.g., Neurokinin B).

    • SB-222200.

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Procedure:

    • Cell Culture: Plate the HEK293-hNK-3R cells in 96-well black-walled, clear-bottom plates and grow to confluence.

    • Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

    • Antagonist Pre-incubation: Wash the cells and pre-incubate with varying concentrations of SB-222200 for a defined period (e.g., 15-30 minutes).

    • Agonist Stimulation: Place the plate in a fluorescence plate reader and measure the baseline fluorescence. Add a fixed concentration of the NK-3 agonist (e.g., NKB) to all wells and immediately begin recording the change in fluorescence intensity over time.

    • Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Generate dose-response curves by plotting the agonist-induced calcium response against the log concentration of SB-222200. Calculate the IC50 value, which is the concentration of SB-222200 that inhibits 50% of the maximum agonist response.

NK-3 Receptor Signaling Pathway and SB-222200 Inhibition

cluster_membrane Cell Membrane NK3R NK-3 Receptor Gq Gq Protein NK3R->Gq Activates NKB Neurokinin B (NKB) NKB->NK3R Activates SB222200 SB-222200 SB222200->NK3R Inhibits PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC PKC Activation DAG->PKC

Caption: SB-222200 blocks NKB from activating the NK-3 receptor.

References

Troubleshooting

SB-222200 Technical Support Center: Troubleshooting Solubility and Handling

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of SB-222200, a potent and selective NK3 receptor antagonist....

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and handling of SB-222200, a potent and selective NK3 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is SB-222200 and what are its key properties?

SB-222200 is a potent, selective, and orally active non-peptide antagonist of the neurokinin-3 (NK3) receptor.[1][2] It is a valuable tool for studying the role of the NK3 receptor in various physiological processes, particularly in the central nervous system.[1] Key properties are summarized in the table below.

Q2: I am having trouble dissolving SB-222200. What are the recommended solvents?

For in vitro studies, SB-222200 is readily soluble in organic solvents such as DMSO and ethanol, with a solubility of up to 100 mM. For in vivo preparations, specific solvent systems are required to ensure biocompatibility and solubility.[3] Detailed solubility data is provided in the tables below. It is crucial to use high-quality, anhydrous solvents, as the presence of water can significantly impact solubility. For DMSO, it is recommended to use a newly opened bottle as it can be hygroscopic.[1]

Q3: My SB-222200 solution appears cloudy or has precipitated after preparation or storage. What could be the cause and how can I fix it?

Cloudiness or precipitation can occur due to several factors:

  • Incorrect Solvent: Ensure you are using the recommended solvents at the appropriate concentrations.

  • Low-Quality Solvent: The presence of impurities or water in the solvent can reduce solubility. Use high-purity, anhydrous solvents.

  • Incorrect Storage: Stock solutions, especially those in aqueous buffers, should be stored appropriately to prevent precipitation. For long-term storage, it is recommended to store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2]

  • Supersaturation: Attempting to dissolve the compound above its maximum solubility limit will result in precipitation.

To resolve this, you can try gentle warming and vortexing of the solution. If precipitation persists, it may be necessary to prepare a fresh solution using the correct procedures.

Q4: What are the recommended storage conditions for SB-222200 powder and stock solutions?

Proper storage is critical to maintain the stability and activity of SB-222200.

  • Powder: The solid form of SB-222200 should be stored at room temperature.

  • Stock Solutions: Once dissolved, it is recommended to aliquot the solution and store it at -20°C for up to one year or -80°C for up to two years to prevent degradation from repeated freeze-thaw cycles.[1][3]

Quantitative Data Summary

Table 1: Chemical and Physical Properties of SB-222200

PropertyValueReference
Molecular Weight380.48 g/mol [3]
FormulaC₂₆H₂₄N₂O[3]
CAS Number174635-69-9[3]
Purity≥98%

Table 2: Solubility of SB-222200 in Various Solvents

SolventMaximum ConcentrationUse CaseReference
DMSO≥ 100 mg/mL (262.83 mM)In Vitro[1][3]
Ethanol100 mMIn Vitro
DMF10 mg/mLIn Vitro[4]
Ethanol:PBS (pH 7.2) (1:2)0.3 mg/mLIn Vitro[4]
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 2.5 mg/mL (6.57 mM)In Vivo[3]
10% DMSO >> 90% corn oil≥ 2.5 mg/mL (6.57 mM)In Vivo[3]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO for In Vitro Use

  • Weighing: Accurately weigh out the desired amount of SB-222200 powder. For example, to prepare 1 mL of a 10 mM solution, weigh 3.805 mg of SB-222200 (Molecular Weight = 380.48 g/mol ).

  • Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the SB-222200 powder. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Mixing: Gently vortex or sonicate the solution until the compound is completely dissolved. A clear solution should be obtained.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: Preparation of a Dosing Solution for In Vivo Administration

This protocol describes the preparation of a vehicle containing DMSO, PEG300, Tween-80, and saline.

  • Initial Dissolution: Dissolve the required amount of SB-222200 in DMSO to make up 10% of the final volume.

  • Addition of PEG300: Add PEG300 to the solution to constitute 40% of the final volume and mix thoroughly.

  • Addition of Tween-80: Add Tween-80 to make up 5% of the final volume and mix until the solution is homogeneous.

  • Final Dilution with Saline: Add saline to bring the solution to the final desired volume (45% of the total) and mix well. The final solution should be clear.

Signaling Pathways and Workflows

SB-222200 Mechanism of Action

SB-222200 acts as a competitive antagonist at the NK3 receptor, preventing the binding of the endogenous ligand, neurokinin B (NKB). This blockade inhibits downstream signaling cascades, such as NKB-induced calcium mobilization.[1]

SB222200_MoA NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds and Activates Gq Gq Protein Activation NK3R->Gq SB222200 SB-222200 SB222200->NK3R Binds and Blocks PLC Phospholipase C (PLC) Activation Gq->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_Mobilization Intracellular Ca²⁺ Mobilization IP3_DAG->Ca_Mobilization Cellular_Response Cellular Response Ca_Mobilization->Cellular_Response

Caption: SB-222200 blocks NKB binding to the NK3 receptor, inhibiting downstream signaling.

Experimental Workflow: Troubleshooting Solubility Issues

This workflow provides a logical sequence of steps to address common solubility problems encountered with SB-222200.

Solubility_Troubleshooting start Start: Solubility Issue Observed (Precipitate/Cloudiness) check_solvent Step 1: Verify Solvent - Correct solvent used? - High purity/anhydrous? start->check_solvent check_concentration Step 2: Check Concentration - Within solubility limits? check_solvent->check_concentration Yes prepare_fresh Step 4: Prepare Fresh Solution - Use fresh, high-purity solvent - Confirm calculations check_solvent->prepare_fresh No gentle_heat Step 3: Apply Gentle Heat & Vortex check_concentration->gentle_heat Yes check_concentration->prepare_fresh No dissolved Resolved: Clear Solution gentle_heat->dissolved Success not_dissolved Issue Persists gentle_heat->not_dissolved Failure not_dissolved->prepare_fresh

References

Optimization

How to minimize variability in SB-222200 studies

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize variability in studies involving the NK-3 receptor antagonist, SB-222200. Frequently Asked...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize variability in studies involving the NK-3 receptor antagonist, SB-222200.

Frequently Asked Questions (FAQs)

Q1: What is SB-222200 and what is its primary mechanism of action?

SB-222200 is a potent, selective, and orally active non-peptide antagonist of the neurokinin-3 (NK-3) receptor.[1][2] It effectively crosses the blood-brain barrier, making it suitable for investigating the role of the NK-3 receptor in the central nervous system (CNS).[1][2] Its primary mechanism involves competitively inhibiting the binding of the endogenous ligand, neurokinin B (NKB), to the NK-3 receptor, thereby blocking downstream signaling pathways, such as NKB-induced calcium mobilization.[1][2]

Q2: What are the key binding affinities and potencies of SB-222200?

The binding affinity and functional potency of SB-222200 can vary across species and experimental systems. It is crucial to consider these differences when designing experiments.

Parameter Species/Cell Line Value
Ki (inhibition constant) Human NK-3 (CHO cells)4.4 nM[1][2]
Murine NK-3 (HEK293 cells)174 nM[2]
Rat NK-388 nM[3]
Guinea Pig NK-33 nM[3]
IC50 (half maximal inhibitory concentration) NKB-induced Ca2+ mobilization (HEK293 cells)18.4 nM[1][2]
NKB-induced Ca2+ mobilization (murine NK-3)265 nM[2]
Selectivity vs. Human NK-1 Receptor>100,000 nM (Ki)[1][2]
vs. Human NK-2 Receptor250 nM (Ki)[1][2]

Q3: What is the pharmacokinetic profile of SB-222200 in rats?

Understanding the pharmacokinetic properties of SB-222200 is essential for designing in vivo studies with appropriate dosing and timing.

Parameter Administration Route Dose Value
Oral Bioavailability Oral (gavage)10 mg/kg46%[1][2]
Cmax (maximum plasma concentration) Oral (gavage)10 mg/kg427 ng/mL[1]
T1/2 (elimination half-life) Intravenous2.5 mg/kg1.9 hours[1]
Plasma Clearance Intravenous2.5 mg/kg56 mL/min/kg[1]

Troubleshooting Guide

Issue 1: High Variability in In Vitro Assay Results

High variability in in vitro assays, such as binding or calcium mobilization assays, can obscure the true effects of SB-222200.

Potential Cause Troubleshooting Step
Compound Solubility: SB-222200 is insoluble in water. Improper dissolution can lead to inconsistent concentrations.Prepare stock solutions in 100% DMSO. For working solutions, dilute the stock in an appropriate assay buffer, ensuring the final DMSO concentration is consistent across all wells and does not exceed a level that affects cell viability (typically <0.5%).
Cell Line and Receptor Expression: The binding affinity of SB-222200 varies between species.[3] Variability in the expression levels of the NK-3 receptor in your cell line can also impact results.Use a cell line with stable and characterized expression of the NK-3 receptor from the species of interest. Regularly verify receptor expression levels via methods like radioligand binding or western blot.
Assay Conditions: Inconsistent incubation times, temperatures, or reagent concentrations can introduce variability.Standardize all assay parameters, including incubation times, temperatures, and the concentrations of ligands and other reagents. Use a consistent and validated assay protocol.

Issue 2: Inconsistent or Unexpected In Vivo Behavioral Effects

The behavioral effects of SB-222200 can be influenced by several factors, leading to variability between animals and studies.

Potential Cause Troubleshooting Step
Vehicle Selection and Administration: The vehicle used to dissolve and administer SB-222200 can affect its absorption and bioavailability.A common vehicle is a suspension in PEG-400/carboxymethylcellulose.[4] Ensure the vehicle is prepared consistently and that the compound is uniformly suspended before each administration. Administer the compound at the same time of day for all animals to minimize circadian variations.
Dosing and Pretreatment Time: The dose and the time between administration and behavioral testing are critical.Based on previous studies, an oral dose of approximately 5 mg/kg in mice has been shown to inhibit behavioral responses induced by an NK-3 receptor agonist.[2] A pretreatment time of 30 minutes has been used effectively.[1] Conduct dose-response and time-course studies to determine the optimal parameters for your specific experimental model.
Animal Strain and Species: The pharmacokinetics and pharmacodynamics of SB-222200 can differ between animal strains and species.Be consistent with the animal strain used throughout the study. Be aware of the reported species differences in binding affinity and consider these when interpreting results.[3]
Interaction with Other Neurotransmitter Systems: The NK-3 receptor system interacts with other systems, such as the dopaminergic system.[3] The baseline state of these systems can influence the effects of SB-222200.Control for factors that can affect the dopaminergic system, such as stress. Consider the potential for interactions with other administered compounds. Acute administration of SB-222200 has been shown to attenuate cocaine-induced hyperactivity, while repeated administration may enhance subsequent dopamine-mediated behaviors.[3][5]

Detailed Experimental Protocols

Protocol 1: Radioligand Binding Assay

This protocol is for determining the binding affinity of SB-222200 to the NK-3 receptor.

  • Membrane Preparation: Homogenize tissues or cells expressing the NK-3 receptor in a cold binding buffer. Determine the protein concentration using a standard method like the BCA assay.[6]

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Radioligand (e.g., 125I-[MePhe7]NKB) and membrane suspension.

    • Non-specific Binding: Radioligand, a high concentration of an unlabeled NK-3 ligand (e.g., 10 µM NKB), and membrane suspension.

    • Competition Binding: Radioligand, varying concentrations of SB-222200, and membrane suspension.[6]

  • Incubation: Incubate the plate at a specified temperature for a set duration to allow binding to reach equilibrium.

  • Termination and Filtration: Terminate the binding reaction by rapid filtration through a filter mat to separate bound from free radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki value for SB-222200 by non-linear regression analysis of the competition binding data.

Protocol 2: Calcium Mobilization Assay

This protocol measures the functional antagonism of SB-222200 on NKB-induced calcium mobilization.

  • Cell Culture: Plate cells stably expressing the NK-3 receptor (e.g., HEK293-hNK-3R) in a 96-well plate and grow to confluence.

  • Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 30-60 minutes.[6]

  • Antagonist Pre-incubation: Wash the cells to remove excess dye and then pre-incubate with varying concentrations of SB-222200 for a defined period.[6]

  • Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Record a baseline fluorescence reading. Add an NK-3 receptor agonist (e.g., NKB) and immediately begin recording fluorescence intensity over time.[6]

  • Data Analysis: Calculate the increase in fluorescence in response to the agonist. Determine the IC50 value for SB-222200 by plotting the inhibition of the agonist response against the concentration of SB-222200.

Visualizations

SB222200_Mechanism_of_Action NKB Neurokinin B (NKB) NK3R NK-3 Receptor NKB->NK3R Binds and Activates Signaling Downstream Signaling (e.g., Ca2+ Mobilization) NK3R->Signaling Initiates SB222200 SB-222200 SB222200->NK3R Blocks Binding

Caption: Mechanism of action of SB-222200 as an NK-3 receptor antagonist.

Experimental_Workflow_In_Vivo cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Acclimation Animal Acclimation SB222200_Prep Prepare SB-222200 in Vehicle Administration Administer SB-222200 (e.g., 5 mg/kg, p.o.) SB222200_Prep->Administration Pretreatment Pretreatment Period (e.g., 30 min) Administration->Pretreatment Behavioral_Test Behavioral Testing Pretreatment->Behavioral_Test Data_Collection Data Collection Behavioral_Test->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Troubleshooting_Logic cluster_invitro In Vitro cluster_invivo In Vivo Variability High Variability in Results Solubility Check Compound Solubility (Use DMSO stock) Variability->Solubility Cell_Line Verify Cell Line and Receptor Expression Variability->Cell_Line Assay_Conditions Standardize Assay Conditions Variability->Assay_Conditions Vehicle Consistent Vehicle and Administration Variability->Vehicle Dose_Time Optimize Dose and Pretreatment Time Variability->Dose_Time Animal_Model Consistent Animal Strain Variability->Animal_Model

References

Troubleshooting

Technical Support Center: Interpreting Unexpected Results with SB-222200

Welcome to the technical support center for SB-222200. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected experimental outcomes with this po...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SB-222200. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and interpret unexpected experimental outcomes with this potent and selective NK-3 receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is SB-222200 and what is its primary mechanism of action?

A1: SB-222200 is a potent, selective, and orally active non-peptide antagonist of the neurokinin-3 (NK-3) receptor.[1] Its primary mechanism of action is to block the binding of the endogenous ligand, neurokinin B (NKB), to the NK-3 receptor, thereby inhibiting downstream signaling pathways. This receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically leads to the mobilization of intracellular calcium.[1]

Q2: What are the known selectivity and potency of SB-222200?

A2: SB-222200 exhibits high selectivity for the human NK-3 receptor. It has a significantly lower affinity for NK-1 and NK-2 receptors.[1]

Troubleshooting Unexpected Experimental Results

Issue 1: Paradoxical Hyperactivity or Altered Dopaminergic Responses Observed with Chronic SB-222200 Treatment

Question: We are using SB-222200 in a long-term in vivo study and have observed an unexpected increase in locomotor activity in response to a dopamine agonist. Why would an NK-3 receptor antagonist affect the dopaminergic system in this way?

Answer: This is a documented paradoxical effect of chronic SB-222200 administration. While acute administration of SB-222200 can attenuate hyperactivity induced by dopamine agonists like cocaine, repeated administration has been shown to enhance behavioral responses to dopamine D1 receptor agonists.[2] This is likely due to an upregulation of dopamine D1 receptors in the striatum following prolonged blockade of NK-3 receptors.[2]

Experimental Evidence: Studies in mice have shown that daily administration of SB-222200 for five days resulted in a significant increase in hyperactivity when the animals were subsequently challenged with a dopamine D1 receptor agonist.[2] Radioligand binding studies confirmed a 19.7% increase in dopamine D1 receptor density in the striatum of these mice.[2]

Data Summary: Effects of Repeated SB-222200 Administration on Dopamine D1 Receptors

ParameterVehicle ControlRepeated SB-222200 (5 mg/kg)Reference
Dopamine D1 Receptor Density (Bmax) in StriatumBaseline▲ 19.7% increase[2]
Behavioral Response to D1 AgonistNormalSignificantly enhanced hyperactivity[2]

Troubleshooting and Experimental Workflow:

To investigate if this is occurring in your experiment, you can follow this workflow:

G cluster_0 Experimental Setup cluster_1 Analysis start Chronic SB-222200 Administration Protocol behavioral Behavioral Testing with Dopamine D1 Agonist start->behavioral tissue Tissue Collection (Striatum) behavioral->tissue binding Dopamine D1 Receptor Radioligand Binding Assay tissue->binding analysis Data Analysis and Comparison to Control binding->analysis

Caption: Workflow to Investigate SB-222200-Induced Dopamine Receptor Changes.

Detailed Experimental Protocol: Dopamine D1 Receptor Radioligand Binding Assay

  • Tissue Preparation: Following chronic SB-222200 or vehicle administration, harvest the striatum from the brain of the experimental animals.

  • Membrane Preparation: Homogenize the tissue in a suitable buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous ligands.

  • Binding Assay:

    • Incubate the prepared membranes with increasing concentrations of a radiolabeled dopamine D1 receptor antagonist (e.g., [3H]SCH 23390).

    • For non-specific binding, include a parallel set of tubes with a high concentration of a non-radiolabeled D1 receptor antagonist.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Quantification: Measure the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding from total binding. Analyze the data using Scatchard analysis or non-linear regression to determine the Bmax (receptor density) and Kd (binding affinity).

Issue 2: Unexpected Changes in Luteinizing Hormone (LH) Secretion

Question: We are using SB-222200 to study its effects on a neurological pathway, but we have observed a significant decrease in plasma luteinizing hormone (LH) levels. Is this a known off-target effect?

Answer: This is not an off-target effect but rather a consequence of the known physiological role of the NKB/NK-3R system in regulating gonadotropin-releasing hormone (GnRH) and subsequently LH secretion. The NKB/NK-3R signaling pathway is a key component of the hypothalamic GnRH pulse generator.[3] By blocking NK-3 receptors, SB-222200 can suppress the pulsatile release of LH.[3][4]

Experimental Evidence: Studies in various animal models, including rats and fish, have demonstrated that administration of SB-222200 leads to a reduction in LH pulse frequency and amplitude.[3][4] In some cases, it can even delay the onset of puberty.[3]

Signaling Pathway: NKB/NK-3R Regulation of LH Secretion

G cluster_0 Hypothalamus cluster_1 Pituitary cluster_2 Circulation NKB Neurokinin B (NKB) NK3R NK-3 Receptor NKB->NK3R Activates GnRH GnRH Neuron NK3R->GnRH Stimulates GnRH release Pit Anterior Pituitary GnRH->Pit Stimulates LH Luteinizing Hormone (LH) Pit->LH Releases SB222200 SB-222200 SB222200->NK3R Inhibits

Caption: SB-222200's role in the hypothalamic-pituitary-gonadal axis.

Troubleshooting and Experimental Workflow:

If you are observing changes in LH and want to confirm it is due to SB-222200's action on the HPG axis, consider the following:

  • Establish a Baseline: Measure baseline LH levels before SB-222200 administration.

  • Time-Course Analysis: After administering SB-222200, collect blood samples at multiple time points to assess the temporal effect on LH levels.

  • Pulsatility Analysis: If feasible, perform frequent blood sampling to analyze changes in LH pulse frequency and amplitude.

Detailed Experimental Protocol: Measurement of Plasma LH Levels

  • Animal Model: Use an appropriate animal model with indwelling catheters for serial blood sampling if pulsatility is to be measured.

  • SB-222200 Administration: Administer SB-222200 at the desired dose and route.

  • Blood Collection: Collect blood samples at predetermined time points into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • LH Measurement: Quantify plasma LH concentrations using a species-specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit, following the manufacturer's instructions.

  • Data Analysis: Compare LH levels between the SB-222200-treated group and a vehicle-treated control group. For pulsatility analysis, use appropriate algorithms to identify pulses and calculate frequency and amplitude.

Issue 3: Lack of Expected Efficacy in an In Vitro Calcium Mobilization Assay

Question: We are not observing the expected inhibitory effect of SB-222200 in our NK-3 receptor-expressing cell line using a calcium mobilization assay. What could be the reason?

Answer: Several factors could contribute to a lack of efficacy in a calcium mobilization assay. These can range from issues with the cell line and assay conditions to the specific agonist used.

Troubleshooting Checklist:

  • Cell Line Integrity:

    • Confirm that your cell line is indeed expressing functional NK-3 receptors. Passage number can affect receptor expression levels.

    • Verify the identity of the cell line.

  • Agonist Potency:

    • Ensure the NK-3 receptor agonist (e.g., Neurokinin B or senktide) you are using is potent and used at an appropriate concentration (typically EC50 to EC80) to elicit a robust calcium signal.

  • Assay Conditions:

    • Dye Loading: Ensure proper loading of the calcium-sensitive dye (e.g., Fura-2 AM, Fluo-4 AM). Inadequate loading will result in a poor signal-to-noise ratio.

    • SB-222200 Concentration and Incubation Time: Verify that you are using an appropriate concentration range for SB-222200 and that the pre-incubation time with the antagonist before adding the agonist is sufficient.

    • Cell Health: Ensure cells are healthy and not overgrown in the assay plate.

  • Compound Integrity:

    • Confirm the purity and concentration of your SB-222200 stock solution.

Experimental Workflow: Optimizing a Calcium Mobilization Assay

G cluster_0 Assay Development cluster_1 Antagonist Testing agonist Agonist Dose-Response (Determine EC50) dye Optimize Dye Loading (Concentration and Time) agonist->dye preincubation Optimize Antagonist Pre-incubation Time dye->preincubation ic50 Determine SB-222200 IC50 preincubation->ic50

Caption: Workflow for optimizing a calcium mobilization assay.

Detailed Experimental Protocol: Calcium Mobilization Assay

  • Cell Culture: Plate cells expressing the NK-3 receptor in a 96-well or 384-well black-walled, clear-bottom plate and grow to confluence.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and an organic anion transporter inhibitor (e.g., probenecid) to prevent dye extrusion.

    • Remove the cell culture medium and add the dye loading buffer to the cells.

    • Incubate for a specified time (e.g., 30-60 minutes) at 37°C.

  • Antagonist Addition:

    • Prepare serial dilutions of SB-222200 in assay buffer.

    • Add the SB-222200 dilutions to the appropriate wells and pre-incubate for a defined period (e.g., 15-30 minutes).

  • Agonist Stimulation and Signal Reading:

    • Prepare the NK-3 receptor agonist at a concentration of 2X the final desired concentration (e.g., 2X EC80).

    • Place the plate in a fluorescence plate reader (e.g., FLIPR).

    • Record a baseline fluorescence reading.

    • Add the agonist to the wells and immediately begin reading the fluorescence intensity over time.

  • Data Analysis:

    • Calculate the change in fluorescence from baseline to the peak response.

    • Plot the response as a function of the SB-222200 concentration and fit the data to a four-parameter logistic equation to determine the IC50.

References

Optimization

Technical Support Center: SB-222200 In Vivo Applications

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective in vivo use of SB-222200, a potent and selective NK-3 receptor antagonist. O...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective in vivo use of SB-222200, a potent and selective NK-3 receptor antagonist. Our resources include troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to address common challenges and ensure experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during in vivo experiments with SB-222200, with a focus on improving its bioavailability.

Q1: My SB-222200 solution is cloudy and appears to have precipitated. What can I do?

A1: SB-222200 has poor aqueous solubility, and precipitation is a common issue that can lead to inconsistent dosing and reduced bioavailability.[1]

  • Troubleshooting Steps:

    • Vehicle Selection: Ensure you are using an appropriate vehicle. SB-222200 is soluble in organic solvents like DMSO and ethanol. For in vivo use, a co-solvent system is recommended. A widely used formulation is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]

    • Preparation Technique: When preparing the formulation, add the solvents sequentially. Ensure the SB-222200 is fully dissolved in DMSO before adding the other components. Gentle heating and sonication can aid dissolution.[3]

    • Fresh Preparation: It is highly recommended to prepare the working solution fresh on the day of the experiment to minimize the risk of precipitation over time.[2]

Q2: I'm observing lower than expected efficacy in my in vivo model. Could this be related to bioavailability?

A2: Yes, suboptimal bioavailability is a likely cause for reduced efficacy. The oral bioavailability of SB-222200 in rats has been reported to be approximately 46%.[4]

  • Troubleshooting Steps:

    • Formulation Check: Re-evaluate your formulation based on the recommendations in Q1. An improper vehicle can significantly limit absorption.

    • Route of Administration: While orally active, consider if an alternative route of administration, such as intraperitoneal (IP) injection, might provide more consistent exposure for your specific experimental needs.[5]

    • Dose Consideration: Review the doses used in published studies. For mice, oral doses of approximately 5 mg/kg have been shown to be effective.[4] For rats, oral administration of 8-10 mg/kg has been documented.[4][6]

Q3: How quickly should I expect to see effects after administration?

A3: The onset of action will depend on the route of administration and the specific animal model.

  • Pharmacokinetic Profile: In rats, following oral administration, maximum plasma concentrations (Cmax) are reached, and the compound has a terminal elimination half-life of about 1.9 to 2 hours.[1][2][6] In mice, peak plasma and brain concentrations after oral administration were observed at the first time point of 30 minutes.[1] Pre-treatment 30 minutes prior to agonist challenge has been shown to be effective in mice.[6]

Q4: Are there any known off-target effects I should be aware of?

A4: SB-222200 is a highly selective antagonist for the NK-3 receptor.

  • Selectivity Profile: It exhibits high selectivity for the human NK-3 receptor (Ki = 4.4 nM) over NK-1 (Ki > 100,000 nM) and NK-2 receptors (Ki = 250 nM).[4] This high selectivity minimizes the likelihood of off-target effects mediated by other neurokinin receptors.

Quantitative Data Summary

The following tables summarize key quantitative data for SB-222200.

Table 1: Pharmacokinetic Parameters of SB-222200 in Rats

ParameterValueRoute of AdministrationReference
Bioavailability46%Oral (10 mg/kg)[1][2]
Cmax~400-427 ng/mLOral (8-10 mg/kg)[4][6]
T1/2 (half-life)~1.9 - 2 hoursIntravenous (2.5 mg/kg)[1][2]
Plasma Clearance56 mL/min/kgIntravenous (2.5 mg/kg)[2]

Table 2: In Vitro Potency and Selectivity of SB-222200

ReceptorKi (nM)AssayReference
Human NK-34.4[125I]-[MePhe7]neurokinin B binding[4]
Human NK-1> 100,000[125I]-Substance P binding[4]
Human NK-2250[125I]-Neurokinin A binding[4]
Receptor IC50 (nM) Assay Reference
Human NK-318.4NKB-induced Ca2+ mobilization[4]
Murine NK-3265NKB-induced Ca2+ mobilization[4]

Experimental Protocols

Below are detailed methodologies for key experiments involving SB-222200.

Protocol 1: Preparation of SB-222200 for Oral Administration in Rodents

  • Materials:

    • SB-222200 powder

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 300 (PEG300)

    • Tween-80 (Polysorbate 80)

    • Sterile Saline (0.9% NaCl)

  • Procedure:

    • Weigh the required amount of SB-222200 powder.

    • Prepare a stock solution by dissolving SB-222200 in DMSO. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of SB-222200 in 1 mL of DMSO. Use gentle vortexing and sonication if necessary to ensure complete dissolution.

    • To prepare the final formulation, sequentially add the following components in a sterile tube, ensuring the solution is clear after each addition:

      • 10% DMSO (from your stock solution)

      • 40% PEG300

      • 5% Tween-80

      • 45% Saline

    • For example, to prepare 1 mL of the final formulation, you would mix: 100 µL of 10 mg/mL SB-222200 in DMSO, 400 µL of PEG300, 50 µL of Tween-80, and 450 µL of Saline. This would give a final SB-222200 concentration of 1 mg/mL.

    • Vortex the final solution thoroughly. The solution should be clear. Prepare this formulation fresh on the day of the experiment.[2]

Protocol 2: Oral Gavage Administration in Mice

  • Animals: Use appropriate mouse strains as per your experimental design.

  • Dosing: A common effective oral dose of SB-222200 in mice is 5 mg/kg.[4]

  • Procedure:

    • Calculate the required volume of the SB-222200 formulation based on the animal's body weight and the desired dose.

    • Administer the solution via oral gavage using a suitable gavage needle.

    • For behavioral studies, a 30-minute pretreatment time before the experimental challenge is often used.[6][7]

Visualizations

Signaling Pathway

The following diagram illustrates the signaling pathway of the NK-3 receptor and the mechanism of action for SB-222200.

NK3R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Neurokinin B Neurokinin B NK3R NK-3 Receptor (GPCR) Neurokinin B->NK3R Binds and Activates Gq11 Gq/11 Protein NK3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling Cascades Ca_release->Downstream PKC->Downstream Modulation Modulation of Dopamine & Norepinephrine Release Downstream->Modulation SB222200 SB-222200 SB222200->NK3R Antagonizes (Blocks Binding)

NK-3 Receptor Signaling Pathway and SB-222200 Mechanism of Action.

Experimental Workflow

This diagram outlines a typical experimental workflow for an in vivo study using SB-222200.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_exp Experiment cluster_analysis Analysis Formulation Prepare SB-222200 Formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) Dose_Calc Calculate Dose Volume Based on Animal Weight Formulation->Dose_Calc Administration Administer SB-222200 (e.g., Oral Gavage) Dose_Calc->Administration Pretreatment Pre-treatment Period (e.g., 30 minutes) Administration->Pretreatment Challenge Administer Agonist or Initiate Behavioral Paradigm Pretreatment->Challenge Data_Collection Data Collection (e.g., Behavioral Scoring, Tissue Sampling) Challenge->Data_Collection Analysis Data Analysis and Interpretation Data_Collection->Analysis

Typical In Vivo Experimental Workflow for SB-222200.

References

Troubleshooting

Avoiding degradation of SB-222200 in solution

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of SB-222200, a potent and selective non-peptide NK-3 receptor...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling and use of SB-222200, a potent and selective non-peptide NK-3 receptor antagonist. Our resources are designed to help you avoid common pitfalls related to compound stability and ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of SB-222200?

A1: SB-222200 is soluble in DMSO and ethanol at concentrations up to 100 mM. For long-term storage, anhydrous DMSO is the preferred solvent. It is crucial to use high-purity, anhydrous-grade solvents to minimize degradation.

Q2: How should I store the solid compound and its stock solutions?

A2: Proper storage is critical to maintaining the integrity of SB-222200. One supplier suggests that solutions are unstable and should be prepared fresh.[1] Another indicates that stock solutions in DMSO can be stored at -20°C for up to one year or at -80°C for up to two years.[2][3] To minimize degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into single-use volumes. Solid SB-222200 powder should be stored at -20°C for up to three years.[3]

Q3: My SB-222200 solution appears cloudy after dilution in my aqueous experimental buffer. What should I do?

A3: Cloudiness or precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds like SB-222200. This indicates that the compound's solubility limit in the final buffer has been exceeded. To address this, ensure the final concentration of the organic solvent (e.g., DMSO) is kept to a minimum (typically below 0.5% v/v). Gentle vortexing or sonication may help to redissolve small precipitates, but this is often a temporary solution. For in vivo experiments, specific formulations using co-solvents like PEG300 and Tween-80 have been reported.[3]

Q4: I am observing a loss of biological activity with my SB-222200 solution over time. What could be the cause?

A4: A gradual or sudden loss of activity is a strong indicator of compound degradation. SB-222200, as a quinolinecarboxamide, may be susceptible to hydrolysis and oxidation.[4][5] Exposure to light, elevated temperatures, and non-optimal pH can accelerate this degradation. It is advisable to prepare fresh working solutions for each experiment from a properly stored stock solution. If degradation is suspected, the purity of the solution should be verified using an analytical technique such as HPLC.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving common issues encountered when working with SB-222200 solutions.

Issue 1: Inconsistent or non-reproducible experimental results.

This is often the first sign of issues with compound stability or handling.

Troubleshooting Workflow for Inconsistent Results

A Inconsistent Results Observed B Review Solution Preparation Protocol A->B E Assess Storage Conditions A->E C Check Solvent Quality (Anhydrous?) B->C D Verify Weighing and Dilution Calculations B->D I Prepare Fresh Stock Solution C->I D->I F Aliquotting to Avoid Freeze-Thaw? E->F G Protection from Light? E->G H Correct Storage Temperature (-20°C or -80°C)? E->H F->I G->I H->I J Test in a Control Experiment I->J K Problem Resolved J->K L Problem Persists J->L M Consider Compound Degradation in Assay L->M A Prepare 10 mM Stock Solution in Anhydrous DMSO B Dilute to 100 µM in Test Buffer (e.g., PBS) A->B C Analyze T=0 Sample by HPLC B->C D Incubate Aliquots under Test Conditions (Temp, Light) B->D Store remaining aliquots F Calculate % Remaining SB-222200 vs. T=0 C->F Use as 100% reference E Analyze Samples at Scheduled Time Points D->E E->F G Plot % Remaining vs. Time to Determine Stability F->G cluster_membrane Plasma Membrane cluster_cytosol Cytosol NK3R NK-3R Gq Gαq/βγ NK3R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC PKC DAG->PKC Activates Response Downstream Cellular Responses PKC->Response Ca Ca²⁺ Ca->Response NKB Neurokinin B (NKB) (Agonist) NKB->NK3R Activates SB222200 SB-222200 (Antagonist) SB222200->NK3R Blocks ER->Ca Releases

References

Optimization

Best practices for working with SB-222200 in the lab

This technical support center provides researchers, scientists, and drug development professionals with best practices for working with the selective NK-3 receptor antagonist, SB-222200, in a laboratory setting. Frequent...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for working with the selective NK-3 receptor antagonist, SB-222200, in a laboratory setting.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during the handling and use of SB-222200 in experimental settings.

1. How should I prepare stock solutions of SB-222200?

  • Answer: SB-222200 is readily soluble in organic solvents such as DMSO and ethanol, with a solubility of up to 100 mM in both. For in vitro experiments, it is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO. For in vivo studies, due to the poor aqueous solubility of SB-222200, specific formulations are required.[1] Common vehicles include a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, or 10% DMSO in 90% corn oil.[2][3] When preparing these formulations, add each solvent sequentially and ensure the solution is clear before adding the next component.[4][5] Gentle heating and/or sonication can be used to aid dissolution if precipitation occurs.[2][4]

2. How should I store SB-222200 solutions?

  • Answer: Powdered SB-222200 is stable for up to 3 years when stored at -20°C.[3] Once dissolved in a solvent, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[2] Stock solutions in DMSO can be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[2][3] It is advisable to prepare fresh working solutions from the stock for each experiment, as solutions may be unstable over time.[6]

3. I'm observing precipitation of SB-222200 in my aqueous cell culture medium. What can I do?

  • Answer: This is a common issue due to the hydrophobic nature of SB-222200.[1] To minimize precipitation, ensure that the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer or cell culture medium is kept as low as possible, typically below 0.5%. When diluting your stock solution, add it to the aqueous medium with vigorous vortexing or mixing to ensure rapid and even dispersion. If precipitation persists, consider using a vehicle that includes a surfactant like Tween-80 for in vitro assays, although this should be tested for compatibility with your specific cell line.

4. My in vitro results with SB-222200 are inconsistent. What are the potential causes?

  • Answer: Inconsistent results can stem from several factors:

    • Compound Instability: As mentioned, prolonged storage of working solutions can lead to degradation. Always use freshly prepared dilutions.

    • Precipitation: Ensure the compound is fully dissolved in your assay medium. Even microscopic precipitation can significantly alter the effective concentration.

    • Cell Health: The response to any compound can be affected by cell passage number, confluency, and overall health. Maintain consistent cell culture practices.

    • Assay Conditions: Factors such as incubation time, temperature, and plate type can influence results. Standardize these parameters across all experiments.

5. I am not observing the expected antagonism of the NK-3 receptor in my calcium mobilization assay. What should I check?

  • Answer:

    • Agonist Concentration: Ensure you are using an appropriate concentration of the NK-3 receptor agonist (e.g., Neurokinin B) that elicits a submaximal response. An excessively high agonist concentration may overcome the inhibitory effect of SB-222200.

    • Antagonist Pre-incubation: Pre-incubating your cells with SB-222200 for a sufficient period before adding the agonist is crucial for the antagonist to bind to the receptor. A typical pre-incubation time is 10-30 minutes.

    • Cell Line Expression: Verify the expression level of the NK-3 receptor in your cell line. Low receptor expression will result in a small assay window.

    • Compound Potency: Confirm the potency of your SB-222200 stock by running a full dose-response curve.

6. Are there any known off-target effects of SB-222200?

  • Answer: SB-222200 is a highly selective antagonist for the NK-3 receptor. It shows over 100,000-fold selectivity for the human NK-3 receptor over the NK-1 receptor and approximately 57-fold selectivity over the NK-2 receptor.[7] However, like any pharmacological agent, the potential for off-target effects increases with concentration. It is crucial to use the lowest effective concentration to minimize the risk of non-specific interactions.

Quantitative Data

The following tables summarize key quantitative data for SB-222200.

Table 1: In Vitro Activity of SB-222200

ParameterSpeciesCell LineValueReference
Kᵢ (binding affinity)HumanCHO cells expressing hNK-3R4.4 nM[2]
IC₅₀ (functional antagonism)HumanHEK293 cells expressing hNK-3R18.4 nM[2]
Kᵢ (binding affinity)HumanN/A>100,000 nM (for hNK-1R)[2]
Kᵢ (binding affinity)HumanN/A250 nM (for hNK-2R)[2]

Table 2: In Vivo Pharmacokinetic Parameters of SB-222200 in Rats

ParameterRoute of AdministrationDoseValueReference
BioavailabilityOral10 mg/kg46%[2]
CₘₐₓOral10 mg/kg427 ng/mL[2]
T₁/₂ (half-life)Intravenous2.5 mg/kg1.9 hours[2]

Experimental Protocols

Protocol 1: In Vitro Intracellular Calcium Mobilization Assay

This protocol outlines a method to assess the antagonist activity of SB-222200 on the NK-3 receptor by measuring changes in intracellular calcium levels.

Materials:

  • HEK293 cells stably expressing the human NK-3 receptor (HEK293-hNK-3R)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • SB-222200

  • NK-3 receptor agonist (e.g., Neurokinin B)

  • Black, clear-bottom 96-well or 384-well plates

  • Fluorescence plate reader with liquid handling capabilities (e.g., FLIPR, FlexStation)

Methodology:

  • Cell Plating: Seed the HEK293-hNK-3R cells into the black, clear-bottom microplates at an appropriate density to achieve a confluent monolayer on the day of the assay. Culture overnight at 37°C in a humidified 5% CO₂ incubator.

  • Dye Loading:

    • Prepare the dye loading solution by dissolving Fluo-4 AM and Pluronic F-127 in assay buffer.

    • Aspirate the cell culture medium from the wells and wash once with assay buffer.

    • Add the dye loading solution to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Compound Preparation:

    • Prepare serial dilutions of SB-222200 in assay buffer from your DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

    • Prepare the NK-3 receptor agonist at a concentration that will elicit a submaximal response (e.g., EC₈₀).

  • Assay Procedure:

    • Wash the cells with assay buffer to remove excess dye.

    • Add the various concentrations of SB-222200 to the appropriate wells and pre-incubate for 10-30 minutes at room temperature in the dark.

    • Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.

    • Add the NK-3 receptor agonist to all wells simultaneously using the instrument's liquid handler.

    • Continuously measure the fluorescence intensity for a set period (e.g., 2-3 minutes) to capture the calcium mobilization kinetics.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the agonist alone (100%) and a vehicle control (0%).

    • Plot the normalized response against the log concentration of SB-222200 and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Visualizations

Signaling Pathway of NK-3 Receptor Activation

The neurokinin-3 (NK-3) receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gαq pathway.[8][9] Upon binding of its endogenous ligand, Neurokinin B (NKB), the receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). This increase in cytosolic calcium is a key event in the downstream signaling cascade. SB-222200 acts as a competitive antagonist, blocking NKB from binding to the NK-3 receptor and thereby inhibiting this signaling pathway.

NK3R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKB Neurokinin B (NKB) NK3R NK-3 Receptor NKB->NK3R Binds & Activates SB222200 SB-222200 SB222200->NK3R Binds & Inhibits Gq Gαq NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca Ca²⁺ ER->Ca Releases Downstream Downstream Signaling Ca->Downstream Activates Calcium_Mobilization_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Plating 1. Plate NK-3R Expressing Cells Dye_Loading 2. Load Cells with Calcium Dye Cell_Plating->Dye_Loading Compound_Prep 3. Prepare SB-222200 & Agonist Dye_Loading->Compound_Prep Preincubation 4. Pre-incubate with SB-222200 Compound_Prep->Preincubation Agonist_Addition 5. Add NK-3R Agonist Preincubation->Agonist_Addition Measurement 6. Measure Fluorescence Agonist_Addition->Measurement Normalization 7. Normalize Data Measurement->Normalization Curve_Fitting 8. Generate Dose-Response Curve Normalization->Curve_Fitting IC50_Determination 9. Determine IC₅₀ Curve_Fitting->IC50_Determination Troubleshooting_Logic Start Poor SB-222200 Activity Check_Solubility Is the compound fully dissolved in the assay medium? Start->Check_Solubility Optimize_Dissolution Optimize dissolution: - Vortex during dilution - Use fresh stock Check_Solubility->Optimize_Dissolution No Check_Assay_Controls Are the assay controls (agonist EC₅₀, Z') valid? Check_Solubility->Check_Assay_Controls Yes Solubility_Yes Yes Solubility_No No Troubleshoot_Assay Troubleshoot core assay: - Check cell health - Validate agonist potency Check_Assay_Controls->Troubleshoot_Assay No Check_Compound_Integrity Is the SB-222200 stock fresh and properly stored? Check_Assay_Controls->Check_Compound_Integrity Yes Controls_Yes Yes Controls_No No Prepare_Fresh_Stock Prepare fresh stock solution Check_Compound_Integrity->Prepare_Fresh_Stock No Investigate_Further Investigate further: - Verify NK-3R expression - Consider off-target effects at high concentrations Check_Compound_Integrity->Investigate_Further Yes Integrity_Yes Yes Integrity_No No

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to SB-222200 and Other NK3 Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals The neurokinin-3 (NK3) receptor, a G-protein coupled receptor (GPCR) predominantly activated by its endogenous ligand neurokinin B (NKB), has emerged as a s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The neurokinin-3 (NK3) receptor, a G-protein coupled receptor (GPCR) predominantly activated by its endogenous ligand neurokinin B (NKB), has emerged as a significant therapeutic target for a range of disorders, most notably menopausal vasomotor symptoms, schizophrenia, and polycystic ovary syndrome (PCOS). The antagonism of the NK3 receptor has shown considerable promise in clinical trials, leading to the development of several potent and selective antagonists. This guide provides an objective comparison of SB-222200 with other prominent NK3 receptor antagonists, including the clinically advanced fezolinetant and elinzanetant, as well as the tool compounds osanetant and talnetant. The comparison is supported by experimental data on their binding affinity, selectivity, in vivo efficacy, and pharmacokinetic profiles.

Quantitative Data Comparison

The following tables summarize the key quantitative data for SB-222200 and other selected NK3 receptor antagonists, compiled from various preclinical and clinical studies. It is important to note that direct head-to-head comparative studies are limited, and thus, data presented here are collated from different publications and should be interpreted with this consideration.

Table 1: In Vitro Binding Affinity and Selectivity of NK3 Receptor Antagonists

CompoundTargetKᵢ (nM)Selectivity vs. NK1 Receptor (fold)Selectivity vs. NK2 Receptor (fold)SpeciesReference
SB-222200 Human NK3 4.4 >22,727 57 Human [1][2]
Guinea Pig NK33--Guinea Pig[2]
Rat NK388--Rat[2]
Mouse NK3174--Mouse[1][2]
FezolinetantHuman NK321.8>450>450Human[3]
Osanetant (SR-142801)Human NK30.40--Human
Talnetant (SB-223412)Human NK3~1.3 (pKi 8.7)~141 (pKi 6.6 vs 8.7)-Human
ElinzanetantHuman NK3---Human

Note: A higher fold selectivity indicates a greater specificity for the NK3 receptor over other neurokinin receptors.

Table 2: In Vivo Efficacy of NK3 Receptor Antagonists

CompoundAnimal ModelAssayDoseEfficacyReference
SB-222200 Gerbil Senktide-induced hyperlocomotion 10 and 30 mg/kg i.p. Blocked hyperlocomotion [4]
MouseSenktide-induced behavioral responses~5 mg/kg p.o. (ED₅₀)Dose-dependent inhibition[1]
OsanetantGerbilSenktide-induced hyperlocomotion10 and 30 mg/kg i.p.Blocked hyperlocomotion[4]
TalnetantGerbilSenktide-induced hyperlocomotion10 and 30 mg/kg i.p.Blocked hyperlocomotion[4]

Table 3: Pharmacokinetic Properties of NK3 Receptor Antagonists

CompoundSpeciesRouteBioavailability (%)CₘₐₓTₘₐₓ (h)t½ (h)Reference
SB-222200 Rat Oral (8 mg/kg) 46 ~400 ng/mL - ~2 [1]
MouseOral (5 mg/kg)--~0.5-
FezolinetantHumanOral--1.5 (1-4)13.1[5]
ElinzanetantHumanOral36.7--~35[6]
Osanetant--Poor---[7]
Talnetant--Low BBB penetration---[7]

Note: Cₘₐₓ = Maximum plasma concentration; Tₘₐₓ = Time to reach maximum plasma concentration; t½ = Elimination half-life; BBB = Blood-brain barrier.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).

NK3R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Binds Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates target proteins

NK3 Receptor Signaling Pathway

Radioligand_Binding_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Cell Membranes with NK3R Incubation Incubation Membranes->Incubation Radioligand Radiolabeled Ligand (e.g., [¹²⁵I]-[MePhe⁷]-NKB) Radioligand->Incubation Competitor Unlabeled Antagonist (e.g., SB-222200) Competitor->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Washing Filtration->Washing Quantification Quantify Radioactivity Washing->Quantification IC50 Determine IC₅₀ Quantification->IC50 Ki Calculate Kᵢ IC50->Ki

Radioligand Binding Assay Workflow

Experimental Protocols

Radioligand Binding Assay for NK3 Receptor

Objective: To determine the binding affinity (Kᵢ) of a test compound for the NK3 receptor.

Materials:

  • Cell membranes expressing the human NK3 receptor (e.g., from CHO or HEK293 cells).

  • Radioligand: [¹²⁵I]-[MePhe⁷]-neurokinin B.

  • Test compound (e.g., SB-222200) at various concentrations.

  • Binding buffer: 50 mM Tris-HCl, 5 mM MnCl₂, 0.1% BSA, pH 7.4.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4, 4°C.

  • 96-well filter plates with GF/C filters.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well filter plate, add binding buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Filtration: Terminate the incubation by rapid filtration through the GF/C filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Dry the filter plate and add a scintillation cocktail to each well. Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation.

In Vivo Senktide-Induced Hyperlocomotion Assay in Gerbils

Objective: To evaluate the in vivo efficacy of an NK3 receptor antagonist in blocking the behavioral effects of an NK3 receptor agonist.

Materials:

  • Male Mongolian gerbils.

  • Senktide (selective NK3 receptor agonist).

  • Test compound (e.g., SB-222200).

  • Vehicle for drug administration.

  • Apparatus for intracerebroventricular (i.c.v.) or intraperitoneal (i.p.) injections.

  • Open-field activity monitoring system.

Procedure:

  • Acclimation: Acclimate the gerbils to the testing room and the open-field arenas for a defined period before the experiment.

  • Drug Administration: Administer the test compound (e.g., SB-222200 at 10 or 30 mg/kg, i.p.) or vehicle at a specified time before the senktide challenge.

  • Senktide Challenge: Administer senktide (e.g., 0.1 nmol, i.c.v.) to induce hyperlocomotion.

  • Behavioral Observation: Immediately place the animals in the open-field arenas and record their locomotor activity for a defined period (e.g., 60 minutes) using an automated activity monitoring system. Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).

  • Data Analysis: Compare the locomotor activity of the animals treated with the test compound to the vehicle-treated group. A significant reduction in senktide-induced hyperlocomotion indicates that the test compound is an effective NK3 receptor antagonist in vivo.

Discussion

The data presented in this guide highlight the potent and selective nature of SB-222200 as an NK3 receptor antagonist. With a high binding affinity for the human NK3 receptor and good oral bioavailability and brain penetration in preclinical species, SB-222200 stands as a valuable research tool for investigating the role of the NK3 receptor in the central nervous system.

When compared to other NK3 receptor antagonists, SB-222200 demonstrates comparable preclinical efficacy to osanetant and talnetant in blocking senktide-induced behaviors. The newer generation of antagonists, such as fezolinetant and elinzanetant, have progressed to clinical trials and have shown significant efficacy in treating menopausal vasomotor symptoms. While direct comparative data with SB-222200 is not available, the clinical success of these compounds validates the therapeutic potential of targeting the NK3 receptor.

The choice of an NK3 receptor antagonist for a particular research application will depend on the specific requirements of the study. For researchers investigating the central effects of NK3 receptor antagonism, the brain-penetrant properties of SB-222200 make it a suitable candidate. For clinical development, compounds like fezolinetant and elinzanetant, with established clinical safety and efficacy profiles, are the clear frontrunners.

References

Comparative

A Comparative Efficacy Analysis of SB-222200 and Osanetant in Preclinical and Clinical Studies

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the efficacy of two prominent neurokinin-3 (NK3) receptor antagonists, SB-222200 and Osanetant. Both compound...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of two prominent neurokinin-3 (NK3) receptor antagonists, SB-222200 and Osanetant. Both compounds have been investigated for their therapeutic potential in a range of central nervous system disorders. This document summarizes key experimental data, outlines methodologies from pivotal studies, and visualizes associated biological pathways and workflows to facilitate a comprehensive understanding of their respective pharmacological profiles.

Mechanism of Action: Targeting the Tachykinin NK3 Receptor

Both SB-222200 and Osanetant exert their pharmacological effects by acting as antagonists at the tachykinin NK3 receptor. The NK3 receptor is a G-protein coupled receptor (GPCR) primarily activated by its endogenous ligand, neurokinin B (NKB). The binding of NKB to the NK3 receptor initiates a signaling cascade through the Gq/G11 protein, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling pathway is implicated in a variety of physiological processes, including the regulation of neurotransmitter release. By blocking this pathway, SB-222200 and Osanetant can modulate downstream neuronal activity.

NK3R_Signaling_Pathway cluster_membrane Cell Membrane NK3R NK3 Receptor Gq_G11 Gq/G11 NK3R->Gq_G11 Activates PLC Phospholipase C (PLC) Gq_G11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG NKB Neurokinin B (NKB) NKB->NK3R Binds & Activates SB_Osanetant SB-222200 or Osanetant SB_Osanetant->NK3R Antagonizes ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ ER->Ca2 Releases Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

Caption: Tachykinin NK3 Receptor Signaling Pathway.

Comparative In Vitro Efficacy

A key study directly compared the in vitro pharmacological properties of talnetant, a close structural analog of SB-222200, with Osanetant. This research utilized radioligand binding assays and functional assessments of cellular calcium mobilization.

ParameterSB-222200 (or its analog Talnetant)OsanetantReference
Binding Affinity (Ki) 4.4 nM (for SB-222200 at hNK3R)0.8 nM (at hNK3R)[1]
Functional Antagonism (Kb) Similar to Ki value (for Talnetant)12 nM (significantly higher than Ki)[1]
Schild Plot Slope Close to unity (for Talnetant)3.3 ± 0.5 (aberrant)[1]
Calcium Mobilization (IC50) 18.4 nM (for SB-222200 at hNK3R)Not reported in this study[1]

Note: The aberrant Schild plot for Osanetant suggests a non-competitive or complex mode of antagonism in the functional assay, despite competitive binding kinetics.[1]

Comparative In Vivo Efficacy

Direct head-to-head in vivo efficacy studies in models relevant to their intended CNS indications are limited. However, a study in tilapia provided a direct comparison of their effects on gonadotropin release. Additionally, separate studies have evaluated their efficacy in different rodent models.

Study TypeAnimal ModelSB-222200OsanetantReference
Gonadotropin Release Male TilapiaMore efficient at inhibiting LH and FSH release (IC50: 37.05-84.11 µM)Less efficient at inhibiting LH and FSH release (IC50: 121.7-211.7 µM)
Senktide-Induced Hyperactivity GerbilsBlocked senktide-induced locomotion (10 and 30 mg/kg, i.p.)Blocked senktide-induced locomotion (10 and 30 mg/kg, i.p.)
Bronchial Hyperreactivity Guinea PigsNot ReportedPrevented substance P-induced bronchial hyperresponsiveness (1 mg/kg, i.p.)

Experimental Protocols

In Vitro Radioligand Binding Assay (General Protocol)

A representative protocol for determining the binding affinity of NK3 receptor antagonists is outlined below.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing NK3 receptors Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand (e.g., [3H]SB-222200) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of test compounds Compound_Prep->Incubate Filter Separate bound from free radioligand via filtration Incubate->Filter Wash Wash filters to remove non-specific binding Filter->Wash Count Quantify radioactivity on filters Wash->Count Analyze Calculate Ki values from competition binding curves Count->Analyze

Caption: Experimental workflow for a radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes from a stable cell line expressing the human NK3 receptor (e.g., CHO or HEK293 cells) are prepared by homogenization and centrifugation.

  • Assay: Membranes are incubated with a fixed concentration of a radiolabeled NK3 receptor ligand (e.g., [³H]SB-222200) and varying concentrations of the unlabeled antagonist (SB-222200 or Osanetant).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data are used to generate competition binding curves, from which the IC50 (concentration of antagonist that inhibits 50% of radioligand binding) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.

In Vivo Senktide-Induced Behavioral Response in Mice (SB-222200)

Protocol:

  • Animals: Male CD-1 mice are used.

  • Drug Administration: SB-222200 is administered orally (p.o.) at doses of approximately 5 mg/kg.

  • Agonist Challenge: 30 minutes after SB-222200 administration, mice are challenged with an intracerebroventricular (i.c.v.) or intraperitoneal (i.p.) injection of the selective NK3 receptor agonist, senktide.

  • Behavioral Observation: Immediately following the senktide injection, mice are placed in an observation chamber, and specific behaviors, such as "wet-dog shakes" and tail whips, are counted for a defined period.

  • Data Analysis: The frequency of the observed behaviors is compared between vehicle-treated and SB-222200-treated groups to determine the inhibitory effect of the antagonist. The ED50 (the dose that produces 50% of the maximal effect) can be calculated from a dose-response curve.

Clinical Efficacy

Osanetant

Osanetant has been evaluated in clinical trials for schizophrenia and panic disorder.

  • Schizophrenia: In a "Metatrial," Osanetant showed an activity and efficacy profile similar to the typical antipsychotic haloperidol and was well-tolerated. However, its development for this indication was later discontinued.

  • Panic Disorder: In a randomized, double-blind, placebo-controlled study in patients with panic disorder, Osanetant was not significantly different from placebo in terms of efficacy outcomes.[2]

SB-222200

SB-222200 has been primarily utilized as a preclinical tool compound to investigate the role of the NK3 receptor. While it has demonstrated efficacy in various animal models, it has not progressed to the same extent in clinical development as Osanetant for specific indications.

Summary and Conclusion

Both SB-222200 and Osanetant are potent antagonists of the NK3 receptor. In vitro, Osanetant displays a higher binding affinity (lower Ki) than SB-222200. However, its functional antagonism appears more complex, as indicated by an aberrant Schild plot. In a direct in vivo comparison in a non-mammalian model, SB-222200 was more potent than Osanetant.

In preclinical rodent models, both compounds have demonstrated efficacy in blocking the effects of NK3 receptor agonists. Clinically, Osanetant has shown some promise for schizophrenia in early trials but did not demonstrate efficacy in panic disorder, and its development was ultimately halted. SB-222200 remains a valuable research tool for elucidating the physiological and pathophysiological roles of the NK3 receptor.

The choice between these compounds for research purposes will depend on the specific experimental context. SB-222200 may be preferred for its well-characterized pharmacology and use as a tool compound, while the clinical data available for Osanetant, despite its discontinued development, provides valuable insights into the therapeutic potential and challenges of targeting the NK3 receptor in human CNS disorders. Further head-to-head studies in relevant mammalian disease models would be necessary for a more definitive comparison of their in vivo efficacy.

References

Validation

Validating the Antagonistic Effect of SB-222200: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the neurokinin-3 (NK-3) receptor antagonist SB-222200 with the alternative compound, Osanetant (SR-142801)...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neurokinin-3 (NK-3) receptor antagonist SB-222200 with the alternative compound, Osanetant (SR-142801). The information presented herein is supported by experimental data to assist researchers in evaluating the antagonistic effects of these compounds.

Comparative Performance of NK-3 Receptor Antagonists

The following tables summarize the in vitro and in vivo data for SB-222200 and Osanetant, facilitating a direct comparison of their potency, selectivity, and efficacy.

In Vitro Binding Affinity and Functional Antagonism
CompoundTargetAssay TypeSpeciesKi (nM)IC50 (nM)Reference
SB-222200 hNK-3 ReceptorRadioligand Binding ([125I]-[MePhe7]NKB)Human4.4-[1]
hNK-3 ReceptorCa2+ Mobilization (NKB-induced)Human-18.4[1]
mNK-3 ReceptorRadioligand Binding ([125I]-[MePhe7]NKB)Murine174-
mNK-3 ReceptorCa2+ Mobilization (NKB-induced)Murine-265
hNK-1 ReceptorRadioligand BindingHuman>100,000-[1]
hNK-2 ReceptorRadioligand BindingHuman250-[1]
Osanetant hNK-3 ReceptorRadioligand Binding ([125I-MePhe7]NKB)Human0.8-[2]
hNK-3 ReceptorCa2+ MobilizationHuman-Kb = 12[2]
tiTac3RaLuciferase Assay (tiNKB-induced)Tilapia-211,700[3]
tiTac3RaLuciferase Assay (tiNKF-induced)Tilapia-121,700[3]

Note: Ki represents the inhibition constant, indicating the binding affinity of the antagonist to the receptor. A lower Ki value signifies higher binding affinity. IC50 is the half-maximal inhibitory concentration, representing the concentration of an antagonist required to inhibit a biological response by 50%. Kb is the equilibrium dissociation constant of the antagonist.

In Vivo Efficacy
CompoundModelSpeciesDoseEffectReference
SB-222200 Senktide-induced behavioral responsesMouse5 mg/kg (p.o.)57% inhibition[1]
Osanetant Substance P-induced bronchial hyperreactivityGuinea Pig1 mg/kg (i.p.)Prevention of hyperresponsiveness[4]
Senktide-induced pressor responseGuinea Pig4.6 µmol/kg (i.v.)Selective blockade[5]
Gonadotropin releaseTilapia100 µg/kg BW (i.p.)Inhibition of LH release[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for the NK-3 receptor.

Materials:

  • Cell membranes prepared from CHO or HEK293 cells stably expressing the human NK-3 receptor.

  • Radioligand: [125I]-[MePhe7]neurokinin B ([125I]-NKB).

  • Test compound (e.g., SB-222200 or Osanetant).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MnCl2, 150 mM NaCl, 0.1% BSA, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine cell membranes (20-40 µg protein), a fixed concentration of [125I]-NKB (e.g., 0.1-0.5 nM), and varying concentrations of the test compound in a final volume of 250 µL of assay buffer.

  • For determining non-specific binding, add a high concentration of an unlabeled NK-3 receptor ligand (e.g., 1 µM senktide).

  • Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 300 µL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

Objective: To determine the functional antagonistic potency (IC50) of a test compound by measuring its ability to inhibit agonist-induced intracellular calcium release.

Materials:

  • HEK293 cells stably expressing the human NK-3 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • NK-3 receptor agonist (e.g., Neurokinin B or senktide).

  • Test compound (e.g., SB-222200 or Osanetant).

  • A fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed the HEK293-hNK-3 cells into a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and load the cells with the calcium-sensitive dye in assay buffer for 60 minutes at 37°C in the dark.

  • Washing: Wash the cells twice with assay buffer to remove excess dye, leaving 100 µL of buffer in each well.

  • Compound Pre-incubation: Add varying concentrations of the test compound to the wells and incubate for 15-30 minutes at room temperature.

  • Fluorescence Measurement: Place the plate in the fluorescence plate reader and establish a stable baseline fluorescence reading.

  • Agonist Stimulation: Add a fixed concentration of the NK-3 receptor agonist (e.g., EC80 concentration) to the wells.

  • Kinetic Reading: Immediately begin recording the fluorescence intensity over time (e.g., for 120 seconds) to measure the change in intracellular calcium concentration.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist response against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing Mechanisms and Workflows

The following diagrams illustrate the key signaling pathway and experimental procedures involved in validating the antagonistic effect of compounds like SB-222200.

NK3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKB Neurokinin B (NKB) (Agonist) NK3R NK-3 Receptor NKB->NK3R Binds Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_release Intracellular Ca2+ Release ER->Ca2_release Releases Ca2+ Cellular_Response Cellular Response Ca2_release->Cellular_Response SB222200 SB-222200 (Antagonist) SB222200->NK3R Blocks Antagonist_Validation_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Binding_Assay Radioligand Binding Assay Determine_Ki Determine K_i (Binding Affinity) Binding_Assay->Determine_Ki Functional_Assay Calcium Mobilization Assay Determine_IC50 Determine IC50 (Functional Potency) Functional_Assay->Determine_IC50 Behavioral_Model Behavioral Model (e.g., Senktide-induced activity) Determine_Ki->Behavioral_Model Determine_IC50->Behavioral_Model Selectivity Selectivity Profiling (vs. NK-1, NK-2) Assess_Selectivity Assess Receptor Selectivity Selectivity->Assess_Selectivity Assess_Selectivity->Behavioral_Model Measure_Efficacy Measure In Vivo Efficacy Behavioral_Model->Measure_Efficacy PK_Studies Pharmacokinetic Studies Assess_Bioavailability Assess Oral Bioavailability & Brain Penetration PK_Studies->Assess_Bioavailability

References

Comparative

Comparative Guide to the Cross-Reactivity of SB-222200

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of the cross-reactivity profile of SB-222200, a potent and selective non-peptide antagonist of the neurokinin...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of SB-222200, a potent and selective non-peptide antagonist of the neurokinin-3 (NK-3) receptor. Understanding the selectivity of a compound is critical for interpreting experimental results and predicting potential off-target effects in drug development. This document summarizes quantitative data, details experimental methodologies, and provides visual diagrams of relevant pathways and workflows.

Executive Summary

SB-222200 is a well-characterized antagonist of the human NK-3 receptor with high affinity and selectivity against the other tachykinin receptors, NK-1 and NK-2.[1][2][3] While comprehensive screening data against a broad panel of unrelated receptors is not publicly available, the existing data demonstrates a favorable selectivity profile within the tachykinin receptor family. This guide presents the available binding and functional data for SB-222200 and compares its affinity for human, rat, and mouse NK-3 receptors, highlighting important species-specific differences.

Data Presentation

The following tables summarize the quantitative data on the binding affinity (Ki) and functional potency (IC50) of SB-222200 for various tachykinin receptors.

Table 1: SB-222200 Binding Affinity (Ki) at Tachykinin Receptors

ReceptorSpeciesKi (nM)Fold Selectivity vs. hNK-3Reference
NK-3 Human4.4-[1][2][3]
Rat8820-fold lower affinity
Mouse17439.5-fold lower affinity[2][3]
NK-1 Human>100,000>22,727-fold[1][2][3]
NK-2 Human25057-fold[1][2][3]

Table 2: SB-222200 Functional Antagonist Potency (IC50) at Tachykinin Receptors

ReceptorSpeciesIC50 (nM)Reference
NK-3 Human18.4[1][2][3]
Mouse265[2][3]

Experimental Protocols

The data presented in this guide were primarily generated using two key experimental methodologies: radioligand binding assays and calcium mobilization assays.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from its receptor.

Objective: To determine the concentration of SB-222200 that inhibits 50% of the specific binding of a radiolabeled ligand to the NK-3 receptor (IC50), from which the Ki is calculated.

Generalized Protocol:

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the recombinant human NK-3 receptor.[2]

  • Incubation: The cell membranes are incubated with a fixed concentration of a radiolabeled NK-3 receptor ligand (e.g., ¹²⁵I-[MePhe⁷]neurokinin B) and varying concentrations of SB-222200.[1][2]

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the bound from the free radioligand.

  • Detection: The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of SB-222200 that inhibits 50% of the specific binding of the radioligand (IC50) is determined from a competition binding curve. The Ki value is then calculated using the Cheng-Prusoff equation.

cluster_0 Radioligand Binding Assay Workflow radioligand Radiolabeled Ligand (e.g., ¹²⁵I-[MePhe⁷]NKB) incubation Incubation radioligand->incubation receptor NK-3 Receptor (on cell membrane) receptor->incubation sb222200 SB-222200 (unlabeled competitor) sb222200->incubation filtration Filtration incubation->filtration detection Scintillation Counting filtration->detection analysis Data Analysis (IC50 & Ki determination) detection->analysis

Radioligand Binding Assay Workflow

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to inhibit the increase in intracellular calcium concentration induced by an agonist.

Objective: To determine the concentration of SB-222200 that produces a 50% inhibition of the agonist-induced calcium mobilization (IC50).

Generalized Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human NK-3 receptor are cultured in multi-well plates.[2]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: The cells are pre-incubated with varying concentrations of SB-222200.

  • Agonist Stimulation: The cells are then stimulated with a fixed concentration of an NK-3 receptor agonist, such as neurokinin B (NKB).

  • Detection: The change in intracellular calcium is measured by monitoring the fluorescence intensity using a fluorometric imaging plate reader (FLIPR).

  • Data Analysis: The IC50 value is determined from the concentration-response curve.

cluster_1 NK-3 Receptor Signaling Pathway NKB Neurokinin B (NKB) NK3R NK-3 Receptor NKB->NK3R binds Gq Gq Protein NK3R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (Ca²⁺ store) IP3->ER binds to receptor Ca_release Ca²⁺ Release ER->Ca_release SB222200 SB-222200 SB222200->NK3R blocks

NK-3 Receptor Signaling Pathway

Comparison with Alternatives

The primary alternatives to SB-222200 are other NK-3 receptor antagonists. The selectivity profile of SB-222200 against other tachykinin receptors (NK-1 and NK-2) is a key differentiator.

  • High Selectivity: SB-222200 demonstrates over 22,000-fold selectivity for the human NK-3 receptor over the NK-1 receptor and 57-fold selectivity over the NK-2 receptor.[1][2][3] This high degree of selectivity is crucial for attributing in vivo effects specifically to the blockade of the NK-3 receptor.

  • Species Differences: Researchers using rodent models should be aware of the lower affinity of SB-222200 for rat and mouse NK-3 receptors compared to the human receptor.[2][3] This may necessitate the use of higher concentrations in preclinical studies to achieve a comparable level of receptor occupancy.

Conclusion

SB-222200 is a highly selective antagonist for the human NK-3 receptor, with significantly lower affinity for NK-1 and NK-2 receptors. This makes it a valuable tool for investigating the physiological and pathological roles of the NK-3 receptor. While a comprehensive screening against a wider range of off-target proteins would provide a more complete picture of its cross-reactivity, the available data strongly supports its use as a selective NK-3 receptor antagonist. Researchers should consider the species-specific differences in binding affinity when designing and interpreting experiments.

References

Validation

A Comparative Guide to the Experimental Reproducibility of SB-222200

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the experimental data surrounding the selective non-peptide NK-3 receptor antagonist, SB-222200. By objectiv...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the experimental data surrounding the selective non-peptide NK-3 receptor antagonist, SB-222200. By objectively comparing its performance with alternative compounds and detailing the methodologies of key experiments, this document aims to address the reproducibility of findings related to SB-222200 and its role in neurokinin-3 (NK-3) receptor signaling.

Quantitative Data Comparison

The following tables summarize the key in vitro and in vivo experimental data for SB-222200 and comparable NK-3 receptor antagonists. This allows for a direct comparison of their pharmacological profiles.

Table 1: In Vitro Binding Affinity and Functional Potency of NK-3 Receptor Antagonists

CompoundPreparationRadioligandK_i (nM)IC_50 (nM)Reference
SB-222200 CHO cells (hNK-3R)¹²⁵I-[MePhe⁷]NKB4.418.4 (Ca²⁺ mobilization)[1][2]
SB-222200 HEK 293 cells (mNK-3R)¹²⁵I-[MePhe⁷]NKB174265 (Ca²⁺ mobilization)[3]
Osanetant COS-7 cells (tiTac3Ra)--211.7 (vs. tiNKB)[4]
Talnetant (SB-223412) CHO cells (hNK-3R)¹²⁵I-[MePhe⁷]NKB1.0-[5]
SR 142801 --1.2-[5]

hNK-3R: human NK-3 receptor; mNK-3R: murine NK-3 receptor; tiTac3Ra: tilapia Tachykinin 3 receptor a; NKB: Neurokinin B.

Table 2: In Vivo Effects of SB-222200

Animal ModelDosageAdministrationEffectReference
Male CD-1 Mice2.5 or 5 mg/kgs.c.Attenuated cocaine-induced stereotypic activity (acute)[6]
Male CD-1 Mice5 mg/kg for 5 dayss.c.Enhanced hyperactivity in response to cocaine or SKF 82958 (after 7-day washout); 19.7% increase in striatal dopamine D1 receptor density[6]
Male BALB/c Mice5 mg/kgOral57% inhibition of senktide-induced behavioral responses[2]
Male Tilapia500 µg/kg BWIPDecreased LH plasma levels; reduced sperm production[4][7]
Rats10 mg/kgOralCmax = ~400 ng/ml; Bioavailability = 46%[1][3]

Experimental Protocols

To ensure the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.

Radioligand Binding Assay

This assay is crucial for determining the binding affinity (K_i) of a compound for a specific receptor.

Objective: To quantify the affinity of SB-222200 for the NK-3 receptor.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the recombinant human NK-3 receptor (e.g., from CHO cells) are prepared.[8] The protein concentration is determined using a standard assay like the BCA assay.[8]

  • Assay Setup: In a 96-well plate, the following are combined in triplicate:

    • Total Binding: Binding buffer, a radiolabeled NK-3 receptor ligand (e.g., ¹²⁵I-[MePhe⁷]NKB or [³H]SR142801), and the membrane suspension.[1][9]

    • Non-specific Binding: Binding buffer, the radioligand, a high concentration of an unlabeled NK-3 ligand, and the membrane suspension.[8][9]

    • Competition Binding: Binding buffer, the radioligand, varying concentrations of the test compound (SB-222200), and the membrane suspension.[8]

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The contents of each well are rapidly filtered through glass fiber filters to separate bound from unbound radioligand.[8]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the K_i value, which represents the affinity of the antagonist for the receptor.

Calcium Mobilization Assay

This functional assay measures the ability of an antagonist to block the intracellular signaling initiated by an agonist.

Objective: To determine the functional potency (IC_50) of SB-222200 in blocking NK-3 receptor activation.

General Protocol:

  • Cell Culture: Human Embryonic Kidney (HEK) 293 cells stably expressing the human NK-3 receptor are cultured in 96-well plates.[10]

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).[10]

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of SB-222200.[10]

  • Agonist Stimulation: The cells are then stimulated with a fixed concentration of an NK-3 receptor agonist, such as Neurokinin B (NKB).[10]

  • Fluorescence Measurement: The change in intracellular calcium concentration is measured using a fluorescence plate reader.[10]

  • Data Analysis: The data is used to generate a dose-response curve, from which the IC_50 (the concentration of antagonist that inhibits 50% of the agonist-induced response) is calculated.[10]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

NK3R_Signaling_Pathway NKB Neurokinin B (NKB) NK3R NK-3 Receptor NKB->NK3R Binds to Gq_alpha Gq/11 α-subunit NK3R->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream SB222200 SB-222200 SB222200->NK3R Blocks

Caption: NK-3 Receptor Signaling Pathway and the inhibitory action of SB-222200.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare NK-3R Expressing Cell Membranes Incubate Incubate Membranes with Radioligand and SB-222200 Membranes->Incubate Radioligand Prepare Radiolabeled Ligand (e.g., ¹²⁵I-[MePhe⁷]NKB) Radioligand->Incubate Antagonist Prepare Serial Dilutions of SB-222200 Antagonist->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Count Measure Radioactivity Filter->Count Analyze Calculate Ki Value Count->Analyze

Caption: Experimental workflow for a competitive radioligand binding assay.

In_Vivo_Cocaine_Interaction_Workflow cluster_acute Acute Administration cluster_repeated Repeated Administration Acute_SB Administer Vehicle or SB-222200 (2.5 or 5 mg/kg, s.c.) Acute_Cocaine 30 mins later, administer Cocaine (20 mg/kg, i.p.) Acute_SB->Acute_Cocaine Acute_Behavior Record Behavioral Responses (Stereotypy) Acute_Cocaine->Acute_Behavior Repeated_SB Administer Vehicle or SB-222200 (5 mg/kg, s.c.) for 5 days Washout 7-day Drug-Free Period Repeated_SB->Washout Challenge Challenge with Cocaine or SKF 82958 Washout->Challenge Binding_Study Dopamine D1 Receptor Binding Study Washout->Binding_Study Harvest Brains Repeated_Behavior Measure Behavioral Activity Challenge->Repeated_Behavior

Caption: Workflow of in vivo studies investigating SB-222200 and cocaine interaction.

Discussion on Reproducibility

The available literature demonstrates a consistent pharmacological profile for SB-222200 as a potent and selective NK-3 receptor antagonist. Multiple independent studies report similar in vitro binding affinities and functional potencies, particularly for the human NK-3 receptor.[1][2][3] For instance, the K_i of SB-222200 for the human NK-3 receptor is consistently reported in the low nanomolar range.[1][2]

In vivo studies also show reproducible effects. The attenuation of dopamine-mediated behaviors, such as cocaine-induced hyperactivity, by acute administration of SB-222200 has been observed.[6] Furthermore, the long-term effects of SB-222200 administration, leading to an upregulation of dopamine D1 receptors, provide a consistent mechanistic explanation for the observed behavioral changes.[6][11] The compound's ability to penetrate the blood-brain barrier and its oral bioavailability have also been consistently demonstrated.[1][2][3]

While direct replication studies are not explicitly labeled as such, the congruence of findings across different research groups and experimental paradigms lends confidence to the reproducibility of the core experimental results for SB-222200. The detailed protocols provided in the literature, and summarized here, are crucial for other researchers to replicate and build upon these findings.

It is important to note that variations in experimental conditions, such as the animal species or cell line used, can lead to differences in observed potency, as seen in the comparison between human and murine NK-3 receptors.[1][3] Therefore, strict adherence to detailed and well-documented protocols is paramount for ensuring the reproducibility of experimental outcomes.

References

Comparative

A Comparative Guide to SB-222200 and Talnetant for In Vivo Neurokinin-3 Receptor Research

For researchers investigating the role of the neurokinin-3 (NK3) receptor in physiological and pathological processes, the selection of a suitable antagonist is critical. This guide provides a detailed comparison of two...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers investigating the role of the neurokinin-3 (NK3) receptor in physiological and pathological processes, the selection of a suitable antagonist is critical. This guide provides a detailed comparison of two prominent non-peptide NK3 receptor antagonists, SB-222200 and talnetant (also known as SB-223412), to aid in the selection process for in vivo studies. This comparison is based on their pharmacological profiles, pharmacokinetic properties, and functional effects as reported in preclinical and clinical research.

Introduction to SB-222200 and Talnetant

Both SB-222200 and talnetant are potent and selective antagonists of the NK3 receptor, a G protein-coupled receptor involved in a variety of physiological processes, including the regulation of neurotransmitter release and reproductive functions. The endogenous ligand for the NK3 receptor is neurokinin B (NKB). By blocking the action of NKB, these antagonists serve as valuable tools to elucidate the function of the NK3 receptor in the central nervous system and periphery. While both compounds have been investigated for their therapeutic potential in conditions like schizophrenia, their distinct pharmacological and pharmacokinetic characteristics can influence their suitability for specific in vivo research applications.

In Vitro Pharmacological Profile

A summary of the in vitro binding affinities and functional antagonist potencies of SB-222200 and talnetant at the human NK3 receptor is presented below.

ParameterSB-222200Talnetant (SB-223412)
Binding Affinity (Ki) 4.4 nM~0.2 nM (pKi 8.7)
Functional Antagonism (IC50/pA2) IC50 = 18.4 nM (Ca2+ mobilization)pA2 = 8.1 (Ca2+ mobilization)
Selectivity Selective for hNK-3 over hNK-1 (Ki > 100,000 nM) and hNK-2 (Ki = 250 nM)Selective over NK1 and NK2 receptors (pKi NK2 = 6.6 and NK1<4)

In Vivo Pharmacokinetic Properties

The pharmacokinetic profiles of SB-222200 and talnetant are crucial for designing in vivo experiments, particularly concerning dosage and administration routes.

ParameterSB-222200Talnetant (SB-223412)
Animal Model RatNot explicitly detailed in the provided search results, but clinical trials have been conducted in humans.
Route of Administration Oral (gavage)Oral
Dose 8 mg/kg25 mg and 100 mg (in humans)
Cmax ~400 ng/mlNot specified in the provided search results.
Bioavailability 46%Not specified in the provided search results, but noted to have poor pharmacokinetic profile in some studies.
CNS Penetration Effectively crosses the blood-brain barrier in mice and rats.Noted to have rather low penetration of the blood-brain barrier.

In Vivo Experimental Protocols

Detailed methodologies are essential for replicating and building upon existing research. Below are representative experimental protocols for in vivo studies using SB-222200 and talnetant.

SB-222200: Inhibition of Senktide-Induced Behaviors in Mice

This protocol is designed to assess the in vivo efficacy of SB-222200 in blocking the central effects of an NK3 receptor agonist.

Animals: Male BALB/c mice.

Compound Administration:

  • SB-222200 is suspended in a vehicle (e.g., PEG-400/carboxymethylcellulose) and administered orally (p.o.) by gavage.

  • Doses can range from 1 to 10 mg/kg.

  • The NK3 receptor agonist, senktide, is administered either intraperitoneally (i.p.) or intracerebroventricularly (i.c.v.).

Experimental Procedure:

  • Mice are pre-treated with SB-222200 or vehicle at a specified time before agonist administration (e.g., 30 minutes).

  • Following the pre-treatment period, mice are administered senktide.

  • Behavioral responses, such as head shakes and tail whips, are observed and quantified for a defined period (e.g., 10 minutes).

  • The dose-dependent inhibition of senktide-induced behaviors by SB-222200 is then determined, with an ED50 of approximately 5 mg/kg for oral administration.

Talnetant: Assessment of Rectal Sensory Function in Humans

This protocol outlines a clinical study design to evaluate the effect of talnetant on visceral sensitivity.

Subjects: Healthy human volunteers.

Compound Administration:

  • Talnetant is administered orally in capsule form.

  • Doses of 25 mg and 100 mg have been used.

  • Treatment is administered over a period of 14-17 days.

Experimental Procedure:

  • A rectal barostat test is performed to measure rectal compliance and sensory thresholds.

  • Measurements are taken at baseline (before the first dose), 4 hours after the first dose, and after the 14-17 day treatment period.

  • Pressure thresholds for first sensation, urgency, discomfort, and pain are determined using an ascending method of limits.

  • Sensory intensity ratings for various sensations are also recorded during random phasic distensions.

Visualizing Key Processes

To further clarify the mechanisms and methodologies discussed, the following diagrams illustrate the NK3 receptor signaling pathway and a general experimental workflow for evaluating NK3 receptor antagonists in vivo.

NK3_Signaling_Pathway NKB Neurokinin B (NKB) NK3R NK3 Receptor NKB->NK3R Gq_11 Gq/11 NK3R->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC PKC Activation DAG->PKC activates Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: NK3 Receptor Signaling Pathway.

Experimental_Workflow Start Start: Select Animal Model Acclimatization Acclimatization Period Start->Acclimatization Grouping Randomize into Treatment Groups (Vehicle, SB-222200, Talnetant) Acclimatization->Grouping Dosing Administer Compound (e.g., Oral Gavage) Grouping->Dosing Agonist_Challenge Administer NK3 Agonist (e.g., Senktide) Dosing->Agonist_Challenge Observation Behavioral/Physiological Observation & Data Collection Agonist_Challenge->Observation Analysis Data Analysis and Statistical Comparison Observation->Analysis End End: Conclusion Analysis->End

Caption: In Vivo Experimental Workflow.

Conclusion

Both SB-222200 and talnetant are valuable pharmacological tools for the in vivo investigation of the NK3 receptor. SB-222200 demonstrates good oral bioavailability and effective central nervous system penetration in preclinical models, making it a strong candidate for studies focusing on the central effects of NK3 receptor antagonism. Talnetant, while also a potent antagonist, has been reported to have lower blood-brain barrier penetration, which may be a consideration for studies targeting central versus peripheral mechanisms. The choice between these two compounds will ultimately depend on the specific research question, the desired pharmacokinetic profile, and the experimental model being employed. This guide provides a foundational comparison to inform this critical decision-making process for researchers in the field.

Validation

A Researcher's Guide to Control Experiments for SB-222200, a Selective NK-3 Receptor Antagonist

For Immediate Publication This guide provides a comprehensive comparison of experimental controls for studies involving SB-222200, a potent and selective antagonist of the Neurokinin-3 receptor (NK-3R). Designed for rese...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

This guide provides a comprehensive comparison of experimental controls for studies involving SB-222200, a potent and selective antagonist of the Neurokinin-3 receptor (NK-3R). Designed for researchers, scientists, and drug development professionals, this document outlines essential positive, negative, and alternative controls to ensure the rigor and reproducibility of in vitro and in vivo investigations targeting the NK-3R.

Understanding SB-222200 and its Target: The Neurokinin-3 Receptor

SB-222200 is a small molecule antagonist that exhibits high selectivity for the human NK-3R, a G protein-coupled receptor (GPCR) primarily activated by the endogenous tachykinin peptide, Neurokinin B (NKB).[1] The activation of NK-3R by NKB initiates a signaling cascade, most notably the mobilization of intracellular calcium.[1] This pathway is implicated in a variety of physiological processes, particularly within the central nervous system, making the NK-3R a significant target for therapeutic development in areas such as schizophrenia and menopausal hot flushes.[1]

Essential Controls for In Vitro Studies

Robust in vitro experiments are the foundation of drug discovery. The following tables and protocols detail crucial controls for two common assays used to characterize NK-3R antagonists: radioligand binding and calcium mobilization.

Comparative Performance of NK-3R Antagonists

To properly contextualize the activity of SB-222200, it is essential to compare its performance against other known NK-3R antagonists. Osanetant and Talnetant are two such compounds that have been extensively studied.

CompoundRadioligandCell LineBinding Affinity (Ki)Functional Antagonism (IC50)Reference
SB-222200 [3H]SB-222200CHO-hNK3RNot applicable (radioligand)18.4 nM (vs. NKB)[1]
Osanetant [3H]SB-222200CHO-hNK3R0.8 nM12 nM (vs. [MePhe7]NKB)[2]
Talnetant [3H]SB-222200CHO-hNK3RNot specified in this studySimilar to Ki (Normal Schild Plot)[2]

Table 1: Comparative in vitro data for NK-3R antagonists. This table provides a summary of binding affinities and functional antagonism for SB-222200 and alternative antagonists.

Positive and Negative Controls for In Vitro Assays
Control TypeCompound/MethodRationaleTypical Concentration
Positive Control (Agonist) SenktideA potent and selective NK-3R agonist that effectively stimulates receptor activity.EC50: 0.5-3 nM
Positive Control (Endogenous Ligand) Neurokinin B (NKB)The natural ligand for the NK-3R, providing a physiologically relevant stimulus.EC50: ~1 nM
Negative Control (Vehicle) DMSO or Assay BufferThe solvent used to dissolve the test compounds, ensuring that the vehicle itself does not affect the assay outcome.Equivalent volume to test compound
Ultimate Negative Control NK-3R Knockout CellsCells lacking the NK-3R gene, which should show no response to agonists, confirming the on-target activity of the compounds.Not Applicable

Table 2: Positive and negative controls for in vitro NK-3R assays. This table outlines the recommended controls to validate assay performance and specificity. While off-the-shelf NK-3R knockout cell lines are not widely available, several companies, including Creative Biogene, EdiGene, Abcam, and Glow Biologics, offer custom gene-editing services to create these essential control cell lines.

Experimental Protocols

Radioligand Binding Assay (Competitive)

Objective: To determine the binding affinity (Ki) of a test compound for the NK-3R.

Materials:

  • CHO cells stably expressing the human NK-3 receptor (CHO-hNK3R)

  • [3H]SB-222200 (Radioligand)

  • Test compound (e.g., SB-222200, Osanetant, Talnetant)

  • Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

  • Wash Buffer (ice-cold Binding Buffer)

  • Scintillation fluid

  • Glass fiber filters

  • Cell harvester and scintillation counter

Protocol:

  • Membrane Preparation: Homogenize CHO-hNK3R cells in cold lysis buffer and centrifuge to pellet the cell membranes. Resuspend the pellet in fresh buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of [3H]SB-222200, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To measure the functional antagonism of a test compound by quantifying its ability to inhibit agonist-induced intracellular calcium release.

Materials:

  • HEK293 cells stably expressing the human NK-3 receptor (HEK293-hNK3R)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Assay Buffer (e.g., HBSS with 20 mM HEPES)

  • NK-3R agonist (e.g., Senktide or NKB)

  • Test compound (e.g., SB-222200)

  • Fluorescence plate reader

Protocol:

  • Cell Plating: Seed HEK293-hNK3R cells into a 96-well black, clear-bottom plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye for 30-60 minutes at 37°C.

  • Compound Addition: Add varying concentrations of the test compound to the wells and incubate for a predetermined time.

  • Agonist Stimulation: Add a fixed concentration of the NK-3R agonist (at its EC80 concentration) to all wells.

  • Fluorescence Measurement: Immediately measure the change in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition against the log concentration of the test compound to calculate the IC50 value.

Essential Controls for In Vivo Studies

Translating in vitro findings to a whole-organism context requires well-controlled in vivo experiments.

Control TypeCompound/MethodRationaleTypical Administration
Positive Control (Agonist) SenktideInduces measurable behavioral or physiological responses mediated by NK-3R activation.Intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection
Negative Control (Vehicle) Vehicle SolutionThe formulation used to dissolve SB-222200, essential for confirming that the observed effects are due to the compound and not the delivery vehicle.Same route as SB-222200
Ultimate Negative Control NK-3R Knockout MiceMice lacking the NK-3R gene should not exhibit the behavioral or physiological responses to agonists and should be insensitive to the effects of SB-222200, confirming the on-target action of the drug.Not Applicable

Table 3: Positive and negative controls for in vivo NK-3R studies. This table highlights the critical controls for ensuring the validity of in vivo experiments.

Vehicle Composition for In Vivo Administration of SB-222200

The choice of vehicle for in vivo studies is critical and can influence the bioavailability and tolerability of the compound. A commonly used vehicle for SB-222200 is a suspension in a mixture of:

  • Polyethylene glycol (e.g., PEG-400)

  • Carboxymethylcellulose

  • Water

Another reported vehicle composition includes:

  • 10% DMSO

  • 40% PEG300

  • 5% Tween-80

  • 45% Saline

Researchers should optimize the vehicle composition for their specific experimental needs and animal model.

Visualizing the Experimental Workflow

To further clarify the experimental design, the following diagrams illustrate the signaling pathway and a typical in vitro experimental workflow.

NK3R_Signaling_Pathway NKB Neurokinin B (NKB) (Endogenous Agonist) NK3R NK-3 Receptor NKB->NK3R Senktide Senktide (Positive Control Agonist) Senktide->NK3R Gq Gq Protein NK3R->Gq SB222200 SB-222200 (Antagonist) SB222200->NK3R PLC Phospholipase C (PLC) Gq->PLC Ca_Mobilization Ca²⁺ Mobilization PLC->Ca_Mobilization

Caption: NK-3R signaling pathway and points of intervention.

Calcium_Mobilization_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis plate_cells Plate HEK293-hNK3R cells load_dye Load with Calcium-sensitive dye plate_cells->load_dye add_antagonist Add varying concentrations of SB-222200 (or other antagonists) load_dye->add_antagonist add_agonist Stimulate with a fixed concentration of Senktide/NKB add_antagonist->add_agonist measure_fluorescence Measure fluorescence change add_agonist->measure_fluorescence calculate_ic50 Calculate IC50 measure_fluorescence->calculate_ic50

Caption: Workflow for a calcium mobilization assay.

By employing the appropriate controls and standardized protocols outlined in this guide, researchers can ensure the generation of high-quality, reproducible data in their studies of SB-222200 and the broader field of NK-3R pharmacology.

References

Comparative

A Comparative Guide to SB-222200 and First-Generation NK3 Antagonists

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the pharmacological and pharmacokinetic properties of the neurokinin-3 (NK3) receptor antagonist SB-222200 with...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological and pharmacokinetic properties of the neurokinin-3 (NK3) receptor antagonist SB-222200 with first-generation compounds, namely osanetant (SR-142801) and talnetant (SB-223412). The data presented is compiled from various preclinical studies to offer an objective overview for research and development purposes.

Introduction to NK3 Receptor Antagonists

The neurokinin-3 receptor (NK3R) is a G-protein coupled receptor predominantly activated by its endogenous ligand, neurokinin B (NKB). The NKB/NK3R signaling pathway is a key component of the Kisspeptin/NKB/Dynorphin (KNDy) neurons in the hypothalamus, which are integral to the pulsatile secretion of gonadotropin-releasing hormone (GnRH). Dysregulation of this pathway has been implicated in various central nervous system disorders and sex-hormone-dependent conditions. Consequently, NK3R antagonists have emerged as a promising therapeutic strategy. First-generation antagonists like osanetant and talnetant paved the way for the development of newer compounds such as SB-222200, which exhibits an improved pharmacological profile.

Comparative Pharmacological Data

The following tables summarize the in vitro binding affinity, functional potency, and selectivity of SB-222200 compared to osanetant and talnetant.

Table 1: In Vitro Binding Affinity (Ki) at the Human NK3 Receptor
CompoundKi (nM) at hNK3RReference Cell LineRadioligand
SB-222200 4.4CHO-hNK3R¹²⁵I-[MePhe⁷]NKB
Osanetant 0.8CHO¹²⁵I-[MePhe⁷]NKB
Talnetant 1.4hNK-3-CHONot Specified

Note: Data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 2: In Vitro Functional Potency (IC50) in Calcium Mobilization Assays
CompoundIC50 (nM)Reference Cell LineAgonist
SB-222200 18.4HEK 293-hNK3RNeurokinin B
Osanetant 12 (Kb value)CHOSenktide
Talnetant Not SpecifiedNot SpecifiedNot Specified
Table 3: Selectivity Profile Against Other Human Neurokinin Receptors (Ki in nM)
CompoundNK3 (Ki, nM)NK1 (Ki, nM)NK2 (Ki, nM)
SB-222200 4.4>100,000250
Osanetant 0.8>10,000>10,000
Talnetant 1.4No Affinity~140 (100-fold selective for hNK-3)

Pharmacokinetic Profile

SB-222200 demonstrates favorable pharmacokinetic properties, including good oral bioavailability and central nervous system penetration.[1] In contrast, the clinical development of first-generation antagonists, osanetant and talnetant, was hampered by poor pharmacokinetic characteristics and low blood-brain barrier penetration, respectively.[2]

Table 4: Pharmacokinetic Parameters of SB-222200 in Rats (Oral Administration)
ParameterValue
Dose 8 mg/kg
Cmax ~400 ng/mL
Bioavailability 46%

Experimental Protocols

This section details the methodologies for key experiments cited in the comparison of SB-222200 and first-generation NK3 antagonists.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the antagonist for the NK3 receptor.

Materials:

  • Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human NK3 receptor (CHO-hNK3R).

  • Radioligand: ¹²⁵I-[MePhe⁷]neurokinin B (NKB).

  • Test compounds: SB-222200, osanetant, talnetant.

  • Binding buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MnCl₂, 0.1% bovine serum albumin (BSA), and protease inhibitors.

  • Wash buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • CHO-hNK3R cell membranes are incubated with a fixed concentration of ¹²⁵I-[MePhe⁷]NKB and varying concentrations of the test compound.

  • The incubation is carried out in the binding buffer at room temperature for a specified duration (e.g., 60 minutes).

  • Non-specific binding is determined in the presence of a high concentration of unlabeled NKB.

  • The reaction is terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is quantified using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Objective: To assess the functional potency (IC50) of the antagonist in blocking agonist-induced intracellular calcium release.

Materials:

  • Human Embryonic Kidney (HEK) 293 cells stably expressing the human NK3 receptor (HEK 293-hNK3R).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Agonist: Neurokinin B (NKB) or senktide.

  • Test compounds: SB-222200, osanetant, talnetant.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Fluorescence microplate reader (e.g., FLIPR).

Procedure:

  • HEK 293-hNK3R cells are seeded in 96-well plates and cultured overnight.

  • The cells are loaded with a calcium-sensitive fluorescent dye for a specified time at 37°C.

  • After washing to remove excess dye, the cells are pre-incubated with varying concentrations of the test compound.

  • The plate is placed in a fluorescence microplate reader, and baseline fluorescence is recorded.

  • The NK3 receptor agonist (NKB or senktide) is added to the wells to stimulate calcium mobilization.

  • Changes in intracellular calcium concentration are monitored by measuring the fluorescence intensity over time.

  • The inhibitory effect of the antagonist is calculated as the percentage reduction of the agonist-induced calcium response.

  • The IC50 value, the concentration of the antagonist that produces 50% inhibition, is determined from the concentration-response curve.

In Vivo Model: Senktide-Induced Hyperlocomotion in Gerbils

Objective: To evaluate the in vivo efficacy of the antagonist in a behavioral model of NK3 receptor activation.

Materials:

  • Male Mongolian gerbils.

  • NK3 receptor agonist: Senktide.

  • Test compounds: SB-222200, osanetant, talnetant.

  • Vehicle for drug administration.

  • Apparatus for measuring locomotor activity.

Procedure:

  • Gerbils are habituated to the testing environment.

  • The test compound or vehicle is administered intraperitoneally (i.p.) at specified doses (e.g., 10 and 30 mg/kg).

  • After a pre-treatment period (e.g., 30 minutes), senktide is administered intracerebroventricularly (i.c.v.) at a dose known to induce hyperlocomotion (e.g., 0.1 nmol).[3]

  • Locomotor activity is then recorded for a defined period.

  • The ability of the antagonist to block senktide-induced hyperlocomotion is quantified and compared to the vehicle-treated group.

Visualizations

NK3 Receptor Signaling Pathway

The following diagram illustrates the signaling cascade initiated by the activation of the NK3 receptor and its inhibition by antagonists.

NK3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NKB Neurokinin B (NKB) (Agonist) NK3R NK3 Receptor (GPCR) NKB->NK3R Binds and Activates Antagonist SB-222200 / Osanetant / Talnetant (Antagonist) Antagonist->NK3R Binds and Blocks Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Cellular_Response Cellular Response DAG->Cellular_Response Contributes to Ca_release->Cellular_Response Leads to

Caption: NK3 Receptor Signaling Pathway and Point of Antagonism.

Experimental Workflow for Antagonist Evaluation

This diagram outlines the typical workflow for the preclinical evaluation of NK3 receptor antagonists.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_analysis Data Analysis and Comparison binding_assay Radioligand Binding Assay (Determine Ki) functional_assay Calcium Mobilization Assay (Determine IC50) binding_assay->functional_assay selectivity_assay Selectivity Screening (vs. NK1, NK2) functional_assay->selectivity_assay pk_studies Pharmacokinetic Studies (Bioavailability, CNS Penetration) selectivity_assay->pk_studies efficacy_model Behavioral Models (e.g., Senktide-induced hyperlocomotion) pk_studies->efficacy_model data_comparison Compare Potency, Selectivity, and Pharmacokinetics efficacy_model->data_comparison

Caption: Preclinical Evaluation Workflow for NK3 Antagonists.

Conclusion

SB-222200 demonstrates a potent and selective antagonist profile at the human NK3 receptor, comparable in affinity to the first-generation antagonists osanetant and talnetant.[1][4] A key advantage of SB-222200 lies in its improved pharmacokinetic properties, particularly its oral bioavailability and ability to penetrate the central nervous system, which were limitations for the earlier compounds.[1][2] The comprehensive in vitro and in vivo data suggest that SB-222200 is a valuable tool for investigating the physiological and pathophysiological roles of the NK3 receptor and represents a significant advancement over first-generation antagonists.

References

Validation

Validating SB-222200 Target Engagement in Tissue Samples: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive comparison of methodologies for validating the target engagement of SB-222200, a potent and selective non-peptide antago...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for validating the target engagement of SB-222200, a potent and selective non-peptide antagonist of the neurokinin-3 receptor (NK3R). Objective comparisons with alternative compounds are presented, supported by experimental data, to assist researchers in selecting the most appropriate techniques for their tissue-based studies.

Introduction to SB-222200 and the NK3 Receptor

SB-222200 is a high-affinity, orally active, and central nervous system (CNS) penetrant antagonist of the NK3 receptor.[1][2] The NK3 receptor, a member of the G-protein coupled receptor (GPCR) family, is preferentially activated by the neuropeptide neurokinin B (NKB). The NKB/NK3R signaling pathway is a key regulator of gonadotropin-releasing hormone (GnRH) secretion and is implicated in various physiological processes, making it a therapeutic target for a range of disorders.[3] Validating that a compound like SB-222200 effectively binds to and modulates the activity of the NK3 receptor in the intended tissue is a critical step in drug development.

Comparative Analysis of NK3R Antagonists

The selection of an appropriate NK3R antagonist for research purposes depends on its specific characteristics, including binding affinity (Ki), functional potency (IC50), and in vivo efficacy (ED50). This section provides a comparative summary of SB-222200 and other notable NK3R antagonists.

CompoundBinding Affinity (Ki)Functional Potency (IC50)In Vivo Efficacy (ED50)Key Features
SB-222200 4.4 nM (human NK3R)[1][2]18.4 nM (NKB-induced Ca2+ mobilization in HEK293-hNK3R cells)[1][2]~5 mg/kg (inhibition of senktide-induced behaviors in mice)[2]Potent, selective, orally active, CNS penetrant.[1][2]
Osanetant (SR142801) 0.8 nM[4]12 nM (aberrant Schild plot)[4]0.85 mg/kg (s.c. in gerbils for receptor occupancy)[5]One of the first non-peptide NK3R antagonists; has been investigated for schizophrenia.[6]
Talnetant (SB223412) Similar to Osanetant[4]Normal Schild plot, Kb similar to Ki[4]-Structurally related to SB-222200.
Fezolinetant 21.8 nM[7]--Under investigation for the treatment of menopausal vasomotor symptoms.
ESN364 pKi = 8.1[7]pIC50 = 8.3[7]--

Note: Ki, IC50, and ED50 values can vary depending on the experimental conditions, cell lines, and animal models used. Direct comparison between studies should be made with caution. pKi and pIC50 are the negative logarithms of the Ki and IC50 values, respectively.

Methodologies for Validating Target Engagement

Several robust methods can be employed to validate the engagement of SB-222200 with the NK3 receptor in tissue samples. The choice of method will depend on the specific research question, available resources, and the nature of the tissue.

Radioligand Binding Assays

Radioligand binding assays are a gold-standard for quantifying the affinity of a compound for its target receptor.[8][9] These assays measure the displacement of a radiolabeled ligand by the unlabeled test compound (e.g., SB-222200) in tissue homogenates.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Tissue Homogenate Preparation:

    • Excise the tissue of interest (e.g., brain regions known to express NK3R) and immediately freeze in liquid nitrogen.

    • Homogenize the frozen tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) containing protease inhibitors.

    • Centrifuge the homogenate at low speed to remove cellular debris.

    • Centrifuge the supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).

  • Assay Procedure:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Membrane homogenate, radiolabeled NK3R ligand (e.g., [³H]-SB222200 or ¹²⁵I-[MePhe⁷]NKB), and assay buffer.

      • Non-specific Binding: Membrane homogenate, radiolabeled ligand, and a high concentration of an unlabeled NK3R agonist (e.g., NKB) to saturate all specific binding sites.

      • Competition Binding: Membrane homogenate, radiolabeled ligand, and varying concentrations of SB-222200.

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[7]

    • Terminate the binding reaction by rapid filtration through glass fiber filters (pre-soaked in polyethylenimine to reduce non-specific binding) using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the SB-222200 concentration.

    • Determine the IC50 value (the concentration of SB-222200 that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Functional Assays: Calcium Mobilization

Functional assays assess the ability of a compound to modulate the downstream signaling of its target receptor. The NK3 receptor is coupled to the Gq G-protein, which, upon activation, stimulates phospholipase C (PLC) to produce inositol trisphosphate (IP3). IP3 then triggers the release of calcium (Ca²⁺) from intracellular stores.[11] A calcium mobilization assay can therefore be used to measure the antagonist activity of SB-222200.

Experimental Protocol: Calcium Mobilization Assay

  • Cell Preparation:

    • Use a cell line stably or transiently expressing the human NK3 receptor (e.g., HEK293 or CHO cells).

    • Seed the cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate at 37°C for 60 minutes in the dark to allow the dye to enter the cells.[12]

  • Assay Procedure:

    • Wash the cells with assay buffer to remove excess dye.

    • Add varying concentrations of SB-222200 or vehicle control to the wells and pre-incubate for a defined period.

    • Use a fluorescence plate reader with automated injection capabilities (e.g., FLIPR or FlexStation) to measure the baseline fluorescence.

    • Inject a fixed concentration of an NK3R agonist (e.g., NKB or senktide) to stimulate calcium release.

    • Continue to measure the fluorescence intensity at regular intervals to record the calcium transient.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔRFU) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data by expressing the response in each well as a percentage of the control response (agonist alone).

    • Plot the percentage of inhibition against the logarithm of the SB-222200 concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Ex Vivo Autoradiography

Ex vivo autoradiography allows for the visualization and quantification of receptor occupancy in tissue sections from animals previously treated with the compound of interest.[13] This technique provides valuable information about the relationship between drug dose, plasma/brain concentration, and target engagement in a physiological context.

Experimental Protocol: Ex Vivo Autoradiography for NK3R Occupancy

  • Animal Dosing and Tissue Collection:

    • Administer SB-222200 or vehicle to animals via the desired route (e.g., oral gavage).

    • At a predetermined time point after dosing, sacrifice the animals and rapidly excise the brain or other tissues of interest.

    • Collect a blood sample for subsequent analysis of drug concentration.

    • Freeze the tissues immediately in isopentane cooled with dry ice.

  • Tissue Sectioning:

    • Using a cryostat, cut thin sections (e.g., 20 µm) of the frozen tissue.

    • Thaw-mount the sections onto microscope slides.

  • Radioligand Incubation:

    • Incubate the tissue sections with a radiolabeled NK3R ligand (e.g., [³H]-senktide) in a suitable assay buffer.[5]

    • To determine non-specific binding, incubate adjacent sections with the radioligand in the presence of a high concentration of an unlabeled NK3R ligand.

  • Washing and Drying:

    • Wash the slides in ice-cold buffer to remove unbound radioligand.

    • Briefly dip the slides in distilled water and dry them under a stream of cool air.

  • Imaging and Analysis:

    • Expose the dried sections to a phosphor imaging screen or autoradiographic film.

    • Quantify the density of the autoradiographic signal in specific regions of interest using image analysis software.

    • Calculate receptor occupancy as the percentage reduction in specific binding in the SB-222200-treated animals compared to the vehicle-treated controls.

    • Correlate receptor occupancy with the drug dose and plasma/brain concentrations.

Visualizing Key Processes

To further aid in the understanding of SB-222200's mechanism and the methodologies for its validation, the following diagrams illustrate the NK3 receptor signaling pathway and the experimental workflows.

NK3R_Signaling_Pathway NKB Neurokinin B (NKB) NK3R NK3 Receptor (GPCR) NKB->NK3R Binds SB222200 SB-222200 SB222200->NK3R Blocks Gq Gq Protein NK3R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Cellular Response Ca_release->Cellular_Response Target_Engagement_Workflow cluster_Radioligand_Binding Radioligand Binding Assay cluster_Calcium_Mobilization Calcium Mobilization Assay cluster_Autoradiography Ex Vivo Autoradiography RB_Tissue Tissue Homogenate RB_Incubate Incubate with Radioligand & SB-222200 RB_Tissue->RB_Incubate RB_Filter Filter & Wash RB_Incubate->RB_Filter RB_Count Scintillation Counting RB_Filter->RB_Count RB_Analysis Calculate Ki RB_Count->RB_Analysis CM_Cells NK3R-expressing Cells CM_Dye Load with Ca²⁺ Dye CM_Cells->CM_Dye CM_Incubate Incubate with SB-222200 CM_Dye->CM_Incubate CM_Stimulate Stimulate with Agonist CM_Incubate->CM_Stimulate CM_Measure Measure Fluorescence CM_Stimulate->CM_Measure CM_Analysis Calculate IC50 CM_Measure->CM_Analysis AR_Dose Dose Animal with SB-222200 AR_Tissue Collect & Section Tissue AR_Dose->AR_Tissue AR_Incubate Incubate with Radioligand AR_Tissue->AR_Incubate AR_Image Phosphor Imaging AR_Incubate->AR_Image AR_Analysis Quantify Occupancy AR_Image->AR_Analysis

References

Comparative

A Comparative Guide to NK3 Receptor Antagonists: SB-222200 and SR142801

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparative analysis of two widely studied non-peptide tachykinin NK3 receptor antagonists, SB-222200 and SR142801 (Osanetant...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two widely studied non-peptide tachykinin NK3 receptor antagonists, SB-222200 and SR142801 (Osanetant). The tachykinin system, particularly the neurokinin B (NKB) and its receptor NK3, is implicated in a variety of physiological and pathological processes, making NK3 antagonists promising therapeutic candidates for central nervous system disorders and other conditions.[1] This document synthesizes key pharmacological data, experimental methodologies, and signaling pathways to facilitate an objective comparison of these two compounds.

Pharmacological Profile: A Head-to-Head Comparison

SB-222200 and SR142801 are potent and selective antagonists of the NK3 receptor. Their primary mechanism of action is to block the binding of the endogenous ligand, neurokinin B (NKB), to the NK3 receptor, thereby inhibiting its downstream signaling cascade.[1] While both compounds target the same receptor, they exhibit notable differences in binding affinity, species selectivity, and pharmacokinetic properties.

Binding Affinity and Selectivity

The binding affinity (Ki) and functional inhibition (IC50) of these antagonists have been characterized across various species and receptor subtypes. The data consistently demonstrates high affinity for the human NK3 receptor.

Table 1: Comparative Binding Affinity (Ki) in nM

CompoundHuman NK3Rat NK3Guinea Pig NK3Human NK1Human NK2
SB-222200 4.4[2][3][4]174[2]->100,000[2][3]250[2][3]
SR142801 0.21 - 0.40[5][6]11.0 - 15[5][6]0.11[5]--

Note: Lower Ki values indicate higher binding affinity.

Table 2: Comparative Functional Antagonism (IC50/pA2) in nM

CompoundAssay TypeSpecies/Cell LineValue
SB-222200 Ca2+ Mobilization (IC50)HEK 293-hNK3R18.4[2][4]
Ca2+ Mobilization (IC50)HEK 293-mNK3R265[2]
SR142801 Guinea Pig Ileum (pA2)Guinea Pig9.4

Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.

Key Differentiators

  • Species Selectivity: SR142801 shows significantly higher affinity for the guinea pig and human NK3 receptors compared to the rat receptor.[5][6][7] SB-222200 also demonstrates a preference for the human receptor over the murine version.[2] This species-dependent affinity is a critical consideration for the translation of preclinical findings.

  • Pharmacokinetics: SB-222200 is characterized as a central nervous system (CNS) penetrant with moderate oral bioavailability (46% in rats).[2][3][4] This profile makes it a valuable tool for investigating the central roles of the NK3 receptor.[2][4]

  • Mode of Antagonism: Studies suggest that the mode of antagonism for SR142801 can be species-dependent, behaving as a competitive antagonist at the human NK3 receptor but exhibiting a pseudoirreversible, noncompetitive mode in guinea pigs.[8]

Signaling and Experimental Frameworks

Understanding the underlying biological pathways and experimental designs is crucial for interpreting the pharmacological data.

NK3 Receptor Signaling Pathway

The NK3 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 protein pathway.[3][9] Upon activation by an agonist like NKB, the receptor initiates a cascade that leads to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), a key event that antagonists like SB-222200 and SR142801 are designed to prevent.[9]

NK3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NKB Neurokinin B (Agonist) NK3R NK3 Receptor (GPCR) NKB->NK3R Activates Antagonist SB-222200 or SR142801 Antagonist->NK3R Blocks Gq11 Gq/11 Protein NK3R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_release Ca²⁺ Release ER->Ca_release

Caption: Simplified NK3 Receptor Signaling Cascade.

Experimental Protocols

The quantitative data presented in this guide are primarily derived from two key experimental assays: radioligand binding assays and calcium mobilization assays.

Radioligand Binding Assay Protocol (Competitive)

This assay measures the affinity of a compound for a receptor by quantifying its ability to displace a radiolabeled ligand.

Objective: To determine the inhibition constant (Ki) of SB-222200 and SR142801 for the NK3 receptor.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK 293) stably expressing the recombinant human NK3 receptor. Cells are homogenized and subjected to centrifugation to isolate the membrane fraction containing the receptors.[5]

  • Incubation: The isolated membranes are incubated in a buffer solution with:

    • A fixed concentration of a specific NK3 radioligand (e.g., [¹²⁵I]-[MePhe⁷]-NKB).[5]

    • Varying concentrations of the unlabeled test compound (SB-222200 or SR142801).

  • Equilibrium: The mixture is incubated for a defined period (e.g., 60 minutes at 25°C) to allow the binding reaction to reach equilibrium.[5]

  • Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the free, unbound radioligand.[5]

  • Washing: Filters are washed with ice-cold buffer to minimize non-specific binding.[5]

  • Quantification: The radioactivity trapped on the filters, corresponding to the bound radioligand, is measured using a scintillation counter.[5]

  • Data Analysis: The data are used to generate a competition curve. The IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The IC50 is then converted to the Ki value using the Cheng-Prusoff equation.[5]

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare Membranes from NK3-expressing cells incubate Incubate Membranes, Radioligand & Test Compound prep_membranes->incubate prep_ligands Prepare Radioligand and Test Compound dilutions prep_ligands->incubate filtrate Rapid Vacuum Filtration incubate->filtrate wash Wash Filters filtrate->wash count Scintillation Counting wash->count analyze Calculate IC50 and Ki count->analyze

Caption: Workflow for a Competitive Radioligand Binding Assay.
Calcium Mobilization Assay Protocol

This functional assay measures a compound's ability to inhibit the intracellular calcium release triggered by agonist activation of a Gq-coupled receptor.

Objective: To determine the functional potency (IC50) of SB-222200 and SR142801 as NK3 receptor antagonists.

Methodology:

  • Cell Culture: HEK 293 cells stably expressing the human NK3 receptor are cultured in 96-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). This dye exhibits low fluorescence in the absence of calcium but fluoresces brightly upon binding to it.[4] Probenecid may be added to prevent dye leakage from the cells.

  • Compound Incubation: Cells are pre-incubated with varying concentrations of the antagonist (SB-222200 or SR142801).

  • Agonist Stimulation: The cells are then challenged with a fixed concentration of an NK3 receptor agonist (e.g., NKB).

  • Signal Detection: A specialized instrument, such as a FlexStation or FLIPR, is used to monitor the change in fluorescence intensity in real-time. The increase in fluorescence corresponds to the rise in intracellular calcium concentration.[2]

  • Data Analysis: The antagonist's effect is quantified by its ability to reduce the agonist-induced fluorescence signal. Dose-response curves are generated to calculate the IC50 value, representing the concentration of antagonist required to inhibit the agonist response by 50%.

Conclusion

Both SB-222200 and SR142801 are potent and selective NK3 receptor antagonists that have been instrumental in elucidating the role of the NKB-NK3 pathway. The choice between these compounds for research purposes will depend on the specific experimental context. SR142801 offers very high potency, particularly in human and guinea pig systems, but its species-dependent pharmacology requires careful consideration.[5][8] SB-222200, with its demonstrated CNS penetration and oral bioavailability, is particularly well-suited for in vivo studies investigating the central effects of NK3 receptor blockade.[2][3] This guide provides the foundational data and methodological context to aid researchers in making an informed selection and designing robust experiments.

References

Safety & Regulatory Compliance

Safety

Essential Guide to the Proper Disposal of SB-222200

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide pro...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of SB-222200, a non-peptide neurokinin-3 (NK3) receptor antagonist. Adherence to these protocols is crucial for minimizing environmental impact and safeguarding personnel.

Chemical and Physical Properties of SB-222200

A summary of the known quantitative data for SB-222200 is presented below. This information is critical for understanding the compound's characteristics and handling requirements.

PropertyValue
Molecular Formula C₂₆H₂₄N₂O
Molecular Weight 380.5 g/mol
Appearance Solid
Solubility - DMSO: Soluble- Ethanol: Soluble- Methanol: Soluble

Step-by-Step Disposal Protocol for SB-222200

Step 1: Waste Identification and Classification

Before disposal, it is essential to classify the waste. SB-222200 waste will likely fall into one of the following categories:

  • Unused or Expired SB-222200: The pure, unadulterated compound.

  • Contaminated Materials: Items such as personal protective equipment (PPE), absorbent materials from spill cleanups, and empty containers.

  • Solutions of SB-222200: Liquid waste containing dissolved SB-222200.

This waste should be treated as hazardous chemical waste unless determined otherwise by a qualified environmental health and safety (EHS) professional.

Step 2: Segregation of Waste

Proper segregation is critical to prevent accidental chemical reactions.

  • Solid Waste: Collect unused SB-222200 and contaminated solid materials (e.g., gloves, weigh boats, pipette tips) in a designated, compatible, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing SB-222200 in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other incompatible waste streams. For instance, segregate organic solvents from aqueous solutions.[1]

  • Sharps Waste: Any sharps, such as needles or contaminated glassware, should be disposed of in a designated sharps container.[2]

Step 3: Proper Waste Containment and Labeling
  • Containers: Use containers that are in good condition, leak-proof, and compatible with the chemical waste.[3] For SB-222200, which is soluble in organic solvents, glass or chemically resistant plastic containers are appropriate.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("SB-222200"), and the specific contents and concentrations.[3] The date of accumulation should also be included.[2]

Step 4: Storage of Waste

Store waste containers in a designated, secure area away from general laboratory traffic.[2] Ensure that the storage area is well-ventilated and that incompatible waste types are segregated.[4]

Step 5: Disposal through Licensed Professionals

The final disposal of SB-222200 waste must be handled by a licensed hazardous waste disposal service.[2] Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup. Do not attempt to dispose of SB-222200 down the drain or in the regular trash.[5][6]

Experimental Protocols: Spill Cleanup

In the event of a spill, follow these steps:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Don PPE: Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[4]

  • Containment: For solid spills, carefully sweep or vacuum the material into a designated hazardous waste container. For liquid spills, use an absorbent material to contain and clean up the spill.

  • Decontamination: Clean the spill area with an appropriate solvent, and collect all cleanup materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of SB-222200 waste.

SB222200_Disposal_Workflow start Start: Generate SB-222200 Waste classify_waste 1. Classify Waste Type start->classify_waste solid_waste Solid Waste (Pure compound, contaminated PPE) classify_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions of SB-222200) classify_waste->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, glassware) classify_waste->sharps_waste Sharps segregate 2. Segregate into Compatible Containers solid_waste->segregate liquid_waste->segregate sharps_waste->segregate solid_container Labeled Solid Hazardous Waste Container segregate->solid_container liquid_container Labeled Liquid Hazardous Waste Container segregate->liquid_container sharps_container Labeled Sharps Container segregate->sharps_container label_waste 3. Label Containers Correctly ('Hazardous Waste', Chemical Name, Date) solid_container->label_waste liquid_container->label_waste sharps_container->label_waste store_waste 4. Store in Designated Secure Area label_waste->store_waste contact_ehs 5. Contact EHS for Professional Disposal store_waste->contact_ehs end End: Waste Disposed contact_ehs->end

Caption: Workflow for the safe disposal of SB-222200 waste.

References

Handling

Essential Safety and Operational Guide for Handling SB-222200

For Researchers, Scientists, and Drug Development Professionals This document provides immediate, essential safety and logistical information for the handling of SB-222200. The following procedural guidance is designed t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for the handling of SB-222200. The following procedural guidance is designed to answer specific operational questions, ensuring the safe management of this compound from receipt to disposal.

I. Compound Overview and Safety Data Summary

Quantitative Data Summary

ParameterValueSource/Comment
GHS Hazard Classification Data not availableAssume hazardous until a full risk assessment is completed.
Acute Toxicity (Oral) Data not availableHandle with care to avoid ingestion.
Skin Corrosion/Irritation Data not availableAvoid direct skin contact.
Serious Eye Damage/Irritation Data not availableWear appropriate eye protection.
Occupational Exposure Limits Data not availableHandle in a well-ventilated area or with local exhaust ventilation.

II. Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical when handling SB-222200 to minimize exposure.

Minimum Required PPE:

  • Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing.

  • Hand Protection: Wear nitrile gloves. Double-gloving is recommended as a best practice. Gloves should be changed immediately if they become contaminated.

  • Body Protection: A standard laboratory coat is required to protect skin and clothing.

  • Respiratory Protection: All handling of powdered SB-222200 should be conducted within a certified chemical fume hood to prevent inhalation of dust particles.

III. Step-by-Step Operational Plan

This section outlines the procedural steps for the safe handling of SB-222200 throughout the experimental workflow.

A. Receiving and Storage:

  • Inspection: Upon receipt, visually inspect the container for any damage or leaks.

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.

B. Weighing and Aliquoting (Solid Form):

  • Preparation: This procedure must be performed inside a chemical fume hood.

  • Equipment: Use a dedicated, clean weighing vessel and spatula.

  • Weighing: Carefully transfer the desired amount of SB-222200 to the weighing vessel, minimizing the creation of dust.

  • Sealing: Immediately and securely seal the primary container after weighing.

  • Cleaning: Clean the spatula and weighing area thoroughly after use.

C. Dissolving the Compound:

  • Solvent Selection: Consult your experimental protocol for the appropriate solvent.

  • Procedure: In a chemical fume hood, add the solvent to the vessel containing the weighed SB-222200.

  • Mixing: Gently swirl or vortex the solution until the compound is fully dissolved. Avoid splashing.

  • Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.

IV. Disposal Plan

Proper disposal of chemical waste is crucial to ensure environmental safety and regulatory compliance.

A. Waste Segregation:

  • Solid Waste: Unused or expired solid SB-222200 should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing SB-222200 should be collected in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Contaminated Materials: All disposable materials that have come into contact with SB-222200 (e.g., gloves, weighing paper, pipette tips) should be disposed of as solid chemical waste.

B. Disposal Procedure:

  • Collection: Collect all SB-222200 waste in appropriately labeled, sealed, and leak-proof containers.

  • Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the chemical name (SB-222200), and the primary hazard.

  • Institutional Guidelines: Follow all institutional and local regulations for the disposal of chemical waste. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for waste pickup. In the absence of specific institutional guidelines, non-hazardous solid chemical waste may be disposed of in regular trash, and some non-hazardous liquids may be suitable for drain disposal with copious amounts of water, but this should be confirmed with your EHS department.[2]

V. Experimental Workflow Diagram

The following diagram illustrates the key stages of the safe handling workflow for SB-222200.

SB222200_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_disposal Disposal Phase A Receiving and Storage B Weighing (in Fume Hood) A->B Secure Transport C Dissolving (in Fume Hood) B->C Transfer D Experimentation C->D Use in Experiment E Waste Segregation (Solid, Liquid, Contaminated) D->E Generate Waste F Proper Disposal via EHS E->F Follow Institutional Protocol

Caption: Safe handling workflow for SB-222200.

References

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Method

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Feasible Synthetic Routes

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